molecular formula C9H8N2O B1391833 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 4894-34-2

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1391833
CAS No.: 4894-34-2
M. Wt: 160.17 g/mol
InChI Key: QJEXQKGGKYDWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-10-9-8(6)7(5-12)4-11-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEXQKGGKYDWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 4-methyl-7-azaindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-methyl-7-azaindole-3-carbaldehyde

Abstract

4-methyl-7-azaindole-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of 7-azaindole, it serves as a crucial scaffold and building block for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic placement of the methyl group at the 4-position and the carbaldehyde at the 3-position provides a unique combination of steric, electronic, and reactive properties. This guide offers a comprehensive analysis of the core physicochemical properties of this molecule, providing field-proven insights into its structure, reactivity, and spectroscopic behavior. While direct experimental data for this specific derivative is limited, this document synthesizes information from its parent compound, 7-azaindole-3-carbaldehyde, and related analogs to present a robust and predictive characterization.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern drug discovery. It acts as a bioisostere of indole, where the carbon at the 7-position is replaced by a nitrogen atom. This substitution imparts several advantageous properties, including the ability to form additional hydrogen bonds, which can enhance binding affinity to biological targets, and improved metabolic stability and solubility profiles compared to indole analogs.

The addition of a carbaldehyde group at the electron-rich 3-position transforms the scaffold into a versatile synthetic intermediate.[1] This aldehyde functionality is a gateway for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse side chains and the construction of complex molecular architectures. This guide focuses specifically on the 4-methyl derivative, exploring how this substitution modulates the fundamental properties of the 7-azaindole-3-carbaldehyde core.

Core Physicochemical Profile

A summary of the key physicochemical properties is presented below. Data for the parent compound, 7-azaindole-3-carbaldehyde, is provided as a baseline, with predicted values or qualitative descriptions for the 4-methyl derivative.

Property7-azaindole-3-carbaldehyde (Parent Compound)4-methyl-7-azaindole-3-carbaldehyde (Target)Justification for Prediction
Molecular Formula C₈H₆N₂O[2]C₉H₈N₂OAddition of a -CH₂- group.
Molecular Weight 146.15 g/mol [2]160.17 g/mol Calculated from the molecular formula.
Melting Point 216-220 °C[2]Expected to be similar or slightly higherThe methyl group may influence crystal packing, but significant deviation is not expected.
Boiling Point 361.1 ± 22.0 °C at 760 mmHg[2]> 360 °CIncreased molecular weight generally leads to a higher boiling point.
pKa (acidic, N1-H) ~17 (Predicted for indole N-H)Similar to parentThe electronic effect of a 4-methyl group on the pyrrole N-H is expected to be minimal.
pKa (basic, N7) 6.07 ± 0.20 (Predicted)[3]Slightly > 6.1The electron-donating methyl group at the adjacent 4-position should slightly increase the basicity of the pyridine nitrogen.
logP (Lipophilicity) 0.8 (XLogP3)[2]~1.3 (Predicted)The addition of a methyl group typically increases the logP value by approximately +0.5. For comparison, 4-chloro-7-azaindole-3-carbaldehyde has a LogP of 2.03.[4]
Solubility Sparingly soluble in water.[3]Lower aqueous solubility than parentIncreased lipophilicity due to the methyl group will decrease solubility in polar solvents like water. Soluble in polar aprotic solvents (DMSO, DMF) and alcohols.
Appearance Light yellow to yellow solid.[3]Expected to be a yellow or off-white solid.No significant change in the chromophore is expected.

Molecular Structure and Supramolecular Interactions

Planarity and Conformation

X-ray crystallographic studies on analogous compounds, such as 5-chloro-7-azaindole-3-carbaldehyde, reveal that the fused bicyclic 7-azaindole ring system is essentially planar.[5] The carbaldehyde group at the C3 position is also nearly coplanar with the ring system, which maximizes π-orbital overlap. This planarity is a critical feature for molecules designed to intercalate into DNA or fit into the flat binding pockets of enzymes like kinases.

Figure 1: Molecular structure of 4-methyl-7-azaindole-3-carbaldehyde.

Hydrogen Bonding and Dimerization

A hallmark of the 7-azaindole scaffold is its ability to form highly stable, hydrogen-bonded dimers in both the solid state and in non-polar solvents.[5][6] This occurs through a complementary arrangement where the N1-H of one molecule acts as a hydrogen bond donor to the N7 lone pair of a second molecule, and vice-versa. This dimerization significantly influences the compound's physical properties, such as melting point and solubility, and can affect its spectroscopic characteristics.

G cluster_0 Molecule A cluster_1 Molecule B A_N1H N1-H A_ring [ 4-Me-7-Azaindole Ring ] B_N7 N7 A_N1H->B_N7 H-Bond A_N7 N7 B_N1H N1-H B_N1H->A_N7 H-Bond B_ring [ 4-Me-7-Azaindole Ring ]

Figure 2: Dimerization via intermolecular N1-H···N7′ hydrogen bonds.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

While an experimental spectrum for 4-methyl-7-azaindole-3-carbaldehyde is not publicly available, a predictive analysis based on known chemical shifts of related indole and azaindole structures can be made.[7]

  • ¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

    • δ ~12.0-12.5 ppm (s, 1H): The pyrrole N-H proton, typically broad due to hydrogen bonding and exchange.

    • δ ~10.0 ppm (s, 1H): The aldehyde proton (-CHO).

    • δ ~8.4 ppm (d, 1H): The H5 proton, ortho to the pyridine nitrogen.

    • δ ~8.3 ppm (s, 1H): The H2 proton on the pyrrole ring.

    • δ ~7.2 ppm (d, 1H): The H6 proton, meta to the pyridine nitrogen.

    • δ ~2.5 ppm (s, 3H): The methyl group (-CH₃) protons. Note: This may overlap with the residual DMSO solvent peak.

  • ¹³C NMR (Predicted, in DMSO-d₆, 101 MHz):

    • δ ~185 ppm: Aldehyde carbonyl carbon (C=O).

    • δ ~140-150 ppm: Aromatic carbons adjacent to nitrogen (C5, C7a).

    • δ ~110-135 ppm: Other aromatic carbons (C2, C3, C3a, C4, C6).

    • δ ~15-20 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Based on studies of chloro-substituted analogs, the following characteristic bands are expected.[5]

  • ~3100 cm⁻¹ (broad): N-H stretching vibration, often broadened due to strong intermolecular hydrogen bonding in the solid state.

  • ~1650-1670 cm⁻¹ (strong): C=O stretching of the aldehyde group. This is a very characteristic and intense peak.

  • ~1580-1620 cm⁻¹: C=C and C=N stretching vibrations from the aromatic rings.

  • ~1400-1500 cm⁻¹: In-plane bending and ring stretching modes.

  • ~2850-2950 cm⁻¹: C-H stretching from the methyl group and aromatic protons.

UV-Vis and Fluorescence Spectroscopy

The 7-azaindole chromophore has distinct photophysical properties. Its absorption and emission spectra are red-shifted compared to native tryptophan, making it a useful fluorescent probe in biological systems.[8]

  • Absorption: Expected λₘₐₓ around 300-320 nm.

  • Emission: The fluorescence of 7-azaindoles is highly sensitive to the solvent environment. In non-polar solvents, a dual emission is often observed, with a "normal" emission band and a significantly red-shifted tautomer emission band resulting from excited-state double proton transfer (ESDPT) within the hydrogen-bonded dimer. In polar, protic solvents like water, this tautomer emission is typically quenched.[8]

Experimental Protocols

Proposed Synthesis via Vilsmeier-Haack Reaction

The most direct and widely used method for introducing a formyl group at the 3-position of an electron-rich heterocycle like 7-azaindole is the Vilsmeier-Haack reaction.[9][10][11]

Figure 3: Proposed synthetic workflow for 4-methyl-7-azaindole-3-carbaldehyde.

Step-by-Step Protocol:

  • Reagent Preparation: To a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Electrophilic Substitution: Dissolve the starting material, 4-methyl-7-azaindole (1 eq.), in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is ~7. This hydrolyzes the intermediate iminium salt.

  • Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol for Physicochemical Characterization

This protocol ensures the identity, purity, and key properties of the synthesized compound are validated.

  • Identity Confirmation (NMR & MS):

    • Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) spectra to confirm the chemical structure and assign all proton and carbon signals.

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and molecular formula (C₉H₈N₂O).

  • Purity Analysis (HPLC):

    • Develop a reverse-phase HPLC method (e.g., C18 column).

    • Use a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).

    • Monitor the elution profile with a UV detector at a relevant wavelength (e.g., 254 nm and 310 nm).

    • The purity should be >95% for use in most research applications.

  • Melting Point Determination:

    • Use a calibrated melting point apparatus.

    • Measure the melting range of the purified, dry solid. A sharp melting range (e.g., within 2 °C) is indicative of high purity.

  • logP Determination (Shake-Flask Method):

    • Prepare a solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

    • Shake the mixture vigorously to allow for partitioning between the two phases, then allow the layers to separate completely (centrifugation may be required).

    • Carefully sample both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each layer using a pre-validated UV-Vis spectrophotometry or HPLC method.

    • Calculate logP as: log ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ).

Conclusion

4-methyl-7-azaindole-3-carbaldehyde is a strategically designed building block with a rich physicochemical profile. Its planar, aromatic structure, capable of forming strong intermolecular hydrogen bonds, dictates its solid-state properties. The interplay between the electron-donating methyl group and the electron-withdrawing aldehyde group on the azaindole core fine-tunes its electronic properties, basicity, and lipophilicity. The aldehyde handle provides a reactive site for extensive chemical elaboration. Understanding these core properties is paramount for leveraging this molecule's full potential in the rational design of novel, high-value compounds for pharmaceutical and materials science applications.

References

A Deep Dive into the Spectroscopic Signature of 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural resemblance to indole allows it to act as a bioisostere, modulating biological activity through altered hydrogen bonding capabilities and electronic properties. The strategic placement of a nitrogen atom in the six-membered ring introduces a key site for molecular interactions, often leading to enhanced binding affinity and selectivity for various biological targets. Derivatives of this core structure have shown a wide range of pharmacological activities, including as kinase inhibitors, antiviral agents, and CNS-active compounds.

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a key intermediate in the synthesis of more complex molecules within this class. The presence of the methyl group at the 4-position and the aldehyde at the 3-position provides vectors for further chemical modification, making it a valuable building block for drug discovery programs. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry workflows. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in both experimental data from close analogs and established principles of spectroscopic interpretation.

Molecular Structure and Numbering

For clarity throughout this guide, the standard IUPAC numbering for the 1H-pyrrolo[2,3-b]pyridine ring system will be used.

Caption: IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to display distinct signals for each of the non-exchangeable protons in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups (like the aldehyde and the pyridine nitrogen) causing downfield shifts, and electron-donating groups (like the methyl group and the pyrrole nitrogen) causing upfield shifts.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H1 (N-H)12.0 - 13.0br s-The acidic proton on the pyrrole nitrogen is expected to be a broad singlet due to quadrupole broadening and exchange. Its downfield shift is characteristic of N-H protons in aromatic heterocyclic systems.
H-CHO10.0 - 10.5s-Aldehydic protons are highly deshielded and typically appear as a singlet in this region.
H28.0 - 8.5s-This proton is on the pyrrole ring, adjacent to the electron-withdrawing aldehyde group, leading to a significant downfield shift.
H57.0 - 7.5d~5.0This proton is on the pyridine ring and is expected to show doublet splitting due to coupling with H6.
H68.0 - 8.5d~5.0This proton is also on the pyridine ring and will be a doublet due to coupling with H5.
4-CH₃2.5 - 3.0s-The methyl group protons will appear as a singlet in the typical benzylic proton region.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Assignment
C=O185 - 195The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.
C7a145 - 155A quaternary carbon at the fusion of the two rings, adjacent to the pyridine nitrogen.
C6140 - 150Aromatic CH carbon in the pyridine ring, adjacent to the nitrogen.
C4135 - 145A quaternary carbon bearing the methyl group.
C2130 - 140Aromatic CH carbon in the pyrrole ring, adjacent to the aldehyde.
C3a120 - 130A quaternary carbon at the ring fusion.
C5115 - 125Aromatic CH carbon in the pyridine ring.
C3110 - 120Quaternary carbon of the pyrrole ring attached to the aldehyde.
4-CH₃15 - 25The methyl carbon, appearing in the typical aliphatic region.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as it can influence the chemical shifts, particularly of exchangeable protons.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-14 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H, C-H, C=O, and aromatic C=C and C=N bonds. A detailed analysis can be performed by comparison with the recently reported vibrational study of the closely related 4-chloro-7-azaindole-3-carbaldehyde.[1][2]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Assignment and Rationale
N-H stretch3100 - 3300Medium, broadThe N-H stretching vibration of the pyrrole ring. Broadening is due to hydrogen bonding.
Aromatic C-H stretch3000 - 3100MediumStretching vibrations of the C-H bonds on the aromatic rings.
Aldehyde C-H stretch2700 - 2850Weak to mediumA characteristic pair of bands for the C-H stretch of an aldehyde, often appearing as Fermi resonance doublets.
C=O stretch1650 - 1680StrongThe strong carbonyl stretch of the aldehyde group, conjugated with the pyrrole ring.
Aromatic C=C and C=N stretches1400 - 1600Medium to strongA series of bands corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the bicyclic aromatic system.
C-N stretch1200 - 1350MediumStretching vibrations of the carbon-nitrogen single bonds in the rings.
Aromatic C-H bend (out-of-plane)700 - 900Medium to strongBending vibrations of the C-H bonds on the aromatic rings, which can be diagnostic of the substitution pattern.
Experimental Protocol for ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₉H₈N₂O), the expected exact mass is 160.0637 g/mol .

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 160, corresponding to the intact molecule.

  • Key Fragmentation Pathways:

    • Loss of H•: A peak at m/z = 159, corresponding to the [M-H]⁺ ion, is likely due to the loss of the aldehydic hydrogen.

    • Loss of CO: A significant fragment at m/z = 132 would result from the loss of a neutral carbon monoxide molecule from the [M-H]⁺ ion.

    • Loss of CH₃•: A peak at m/z = 145 could arise from the loss of the methyl radical.

G M [M]⁺• m/z = 160 M_minus_H [M-H]⁺ m/z = 159 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z = 145 M->M_minus_CH3 - CH₃• M_minus_H_minus_CO [M-H-CO]⁺ m/z = 131 M_minus_H->M_minus_H_minus_CO - CO

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 160) as the precursor ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion: A Cohesive Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, provides a detailed and unambiguous characterization of this important synthetic intermediate. The predicted data, grounded in the analysis of closely related structures, offers a robust framework for its identification and quality assessment. This guide serves as a valuable resource for researchers in synthetic and medicinal chemistry, enabling the confident use of this versatile building block in the development of novel therapeutics and functional materials.

References

A Technical Guide to the Biological Screening of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of purine and indole structures. This unique characteristic allows it to form critical hinge-binding interactions with a multitude of protein kinases, making its derivatives highly sought-after candidates in drug discovery. This in-depth technical guide focuses on the biological screening of derivatives originating from 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a versatile starting material. We will explore the rationale behind synthetic derivatization, provide detailed, field-proven protocols for screening across key therapeutic areas—oncology, infectious diseases, and inflammation—and discuss the interpretation of screening data. This guide is intended for researchers, scientists, and drug development professionals, offering a practical framework for advancing novel 7-azaindole derivatives from chemical synthesis to biological validation.

Introduction: The 7-Azaindole Scaffold - A Cornerstone in Kinase Inhibition

The 7-azaindole core is a recurring feature in a multitude of biologically active compounds.[1] Its structure, which marries a pyrrole and a pyridine ring, mimics the adenine base of ATP, enabling it to function as a potent "hinge-binding" motif within the ATP-binding pocket of protein kinases.[2] This interaction is foundational to the mechanism of many kinase inhibitors. By competitively occupying the ATP site, these inhibitors block the phosphorylation of downstream substrates, thereby interrupting signaling pathways that are often dysregulated in diseases like cancer.[2]

The starting scaffold for this guide, this compound, offers a strategic entry point for chemical diversification. The aldehyde group at the 3-position is a reactive handle, prime for a variety of chemical transformations, most notably condensation reactions to form Schiff bases, allowing for the systematic exploration of structure-activity relationships (SAR).[3][4] The methyl group at the 4-position can also influence solubility and steric interactions within the target binding site. The primary goal of derivatization is to enhance potency, selectivity, and pharmacokinetic properties, transforming a promising scaffold into a viable drug candidate.

Synthetic Strategy: Derivatization of the Core Scaffold

The aldehyde functional group of this compound is readily converted into a diverse library of derivatives. A common and efficient method is the formation of Schiff bases (imines) through condensation with various primary amines. This reaction provides a straightforward approach to introduce a wide range of substituents, enabling extensive SAR studies.[4][5]

General Protocol for Schiff Base Synthesis:

  • Reactant Preparation: Dissolve equimolar amounts of this compound and the desired primary amine (e.g., a substituted aniline, an aliphatic amine) in a suitable solvent such as methanol or ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture to facilitate the reaction.

  • Reaction Condition: Reflux the reaction mixture for a period of 2 to 6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[6]

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid product by filtration, wash with cold solvent, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This synthetic versatility allows for the creation of a compound library with tailored electronic and steric properties, which is the essential first step in a biological screening cascade.

Biological Screening Cascade: From Broad Cytotoxicity to Specific Target Engagement

A tiered screening approach is the most efficient method for evaluating a new library of chemical entities. This cascade begins with broad, cell-based assays to identify compounds with general biological activity and progressively moves towards more specific, target-oriented biochemical assays to elucidate the mechanism of action.

Tier 1: Primary Anticancer Screening - Cell Viability and Cytotoxicity

The initial evaluation of novel 7-azaindole derivatives frequently focuses on their anticancer potential, given their established role as kinase inhibitors.[7][8] The first step is to assess their general cytotoxicity against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for determining cellular metabolic activity, which serves as an indicator of cell viability.[9] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The intensity of the color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include wells for a vehicle control (e.g., DMSO) and an untreated control.[10]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[4]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will convert MTT into visible purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ (half-maximal inhibitory concentration) value for each derivative.

Data Presentation: Cytotoxicity of Hypothetical 7-Azaindole Derivatives

Compound IDDerivative MoietyCancer Cell LineIC₅₀ (µM)
AZ-001 4-FluoroanilineMCF-7 (Breast)5.2
AZ-002 3,4-DichloroanilineMCF-7 (Breast)1.8
AZ-003 4-MethoxybenzylamineMCF-7 (Breast)12.5
AZ-001 4-FluoroanilineA549 (Lung)8.1
AZ-002 3,4-DichloroanilineA549 (Lung)2.5
AZ-003 4-MethoxybenzylamineA549 (Lung)18.7
Doxorubicin (Positive Control)MCF-7 (Breast)0.5
Doxorubicin (Positive Control)A549 (Lung)0.8
Tier 2: Mechanistic Elucidation in Oncology

Compounds demonstrating potent cytotoxicity in Tier 1 are advanced to mechanistic assays to identify their specific molecular targets. For 7-azaindole derivatives, key mechanisms to investigate include kinase inhibition, disruption of microtubule dynamics, and PARP inhibition.

The primary hypothesis for 7-azaindole activity is often kinase inhibition. A biochemical assay using purified kinases is essential to confirm direct target engagement and determine potency.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.[11]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a solution of the target kinase (e.g., FGFR, Aurora Kinase) and its specific substrate in kinase reaction buffer.[12]

  • Kinase Reaction: In a 384-well plate, add the test inhibitor or DMSO vehicle control. Add the kinase solution to each well and incubate briefly to allow for inhibitor binding.[5]

  • Initiation: Start the reaction by adding the substrate/ATP mixture. Incubate at room temperature for 60 minutes.[12]

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.[12]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates less ADP produced, and therefore, higher kinase inhibition. Calculate the percent inhibition for each concentration and plot a dose-response curve to determine the IC₅₀ value.

Visualization: General Kinase Inhibition Assay Workflow

G cluster_prep 1. Preparation cluster_rxn 2. Kinase Reaction cluster_detect 3. Detection cluster_analysis 4. Analysis prep_inh Prepare Serial Dilutions of Inhibitor (or DMSO) add_inh Dispense Inhibitor/ Control into 384-well Plate prep_inh->add_inh prep_kin Prepare Kinase/Substrate/ ATP Solution init_rxn Initiate with Substrate/ATP (Incubate 60 min) prep_kin->init_rxn add_kin Add Kinase Enzyme add_inh->add_kin add_kin->init_rxn stop_rxn Stop Reaction & Deplete excess ATP init_rxn->stop_rxn gen_sig Convert ADP to ATP & Generate Luminescence stop_rxn->gen_sig read_plate Measure Signal (Plate Reader) gen_sig->read_plate calc_ic50 Calculate % Inhibition Determine IC₅₀ read_plate->calc_ic50

Caption: Workflow for a typical in vitro luminescence-based kinase assay.

Certain heterocyclic compounds exert their anticancer effects by interfering with the dynamic assembly and disassembly of microtubules, which is crucial for mitotic spindle formation.[13][14]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization can be monitored by the increase in turbidity (light scattering) of the solution, measured spectrophotometrically at 340-350 nm.[15]

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized, purified tubulin in an ice-cold polymerization buffer (e.g., PIPES buffer with MgCl₂, EGTA) containing GTP. Keep on ice. Prepare dilutions of the test compound and controls (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).[8]

  • Reaction Setup: Pre-warm a 96-well plate and a spectrophotometer to 37°C. In the wells, add the test compound dilutions or controls.

  • Initiation: To initiate polymerization, add the cold tubulin/GTP solution to each well.

  • Data Acquisition: Immediately place the plate in the pre-warmed spectrophotometer. Measure the absorbance at 350 nm every 60 seconds for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. Inhibitors of polymerization will show a reduced rate and extent of absorbance increase compared to the control. Stabilizers will show an increased rate and extent.

Visualization: Microtubule Dynamics and Drug Intervention

G cluster_process Microtubule Dynamics cluster_drugs Drug Intervention dimers α/β-Tubulin Dimers (GTP-bound) poly Polymerization (Growth) dimers->poly Assembly mt Microtubule Polymer poly->mt depoly Depolymerization (Shrinkage) mt->depoly Catastrophe depoly->dimers Disassembly destab Destabilizers (e.g., Vinca Alkaloids, Colchicine) Derivatives that inhibit polymerization destab->poly Inhibit stab Stabilizers (e.g., Taxanes) stab->depoly Inhibit

Caption: Simplified pathway of microtubule dynamics and points of drug intervention.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA single-strand break repair. Inhibiting PARP in cancer cells with existing deficiencies in homologous recombination (e.g., BRCA mutations) leads to synthetic lethality, making PARP a key therapeutic target.

Experimental Protocol: PARP Inhibition Assay (Colorimetric)

This ELISA-based assay measures the PARP-catalyzed synthesis of poly(ADP-ribose) (PAR) chains on histone proteins coated onto a microplate.

Step-by-Step Methodology:

  • Plate Setup: Use a 96-well plate pre-coated with histone proteins.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells.

  • Reaction Initiation: Add a reaction mixture containing purified PARP1 enzyme, activated DNA, and the NAD+ substrate to initiate PAR synthesis. Incubate for 30-60 minutes.

  • Washing: Wash the plate to remove unreacted components.

  • Detection: Add a primary antibody that specifically recognizes PAR chains (anti-pADPr), followed by an HRP-conjugated secondary antibody.

  • Signal Development: Add a colorimetric HRP substrate (e.g., TMB). The color intensity is proportional to the amount of PAR synthesized. Stop the reaction with acid.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: A lower absorbance value corresponds to greater PARP1 inhibition. Calculate the IC₅₀ from the dose-response curve.

Visualization: PARP1 Signaling in DNA Repair and Inhibition

G cluster_pathway PARP1-Mediated Repair Pathway ssb DNA Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 binds to & activates par Poly(ADP-ribose) (PAR) Synthesis parp1->par catalyzes nad NAD+ nad->par substrate recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III) par->recruitment signals for repair SSB Repair recruitment->repair survival Cell Survival repair->survival inhibitor 7-Azaindole PARP Inhibitor inhibitor->parp1 INHIBITS

Caption: PARP1's role in DNA repair and the mechanism of its inhibition.

Screening for Antimicrobial Activity

The nitrogen-containing heterocyclic structure of 7-azaindoles also makes them candidates for antimicrobial agents. The standard initial screen is to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

This method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) equivalent to a 0.5 McFarland turbidity standard. Dilute this to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth. The typical concentration range is 0.25 to 128 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Data Presentation: Antimicrobial Activity of Hypothetical 7-Azaindole Derivatives

Compound IDDerivative MoietyS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
AZ-001 4-Fluoroaniline1664
AZ-002 3,4-Dichloroaniline832
AZ-004 4-Nitroaniline416
Vancomycin (Positive Control)1>128
Ciprofloxacin (Positive Control)0.50.25
Screening for Anti-inflammatory Activity

Given that many kinase signaling pathways (e.g., JAK/STAT, PI3K/AKT) are integral to the inflammatory response, 7-azaindole derivatives warrant evaluation as anti-inflammatory agents. A common in vivo model for acute inflammation is the carrageenan-induced paw edema test.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan, an irritant, into the paw of a rat or mouse.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) to the animals. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.

  • Inflammation Induction: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Conclusion and Future Directions

The biological screening of derivatives from this compound provides a fertile ground for the discovery of novel therapeutic agents. The strategic framework presented here—beginning with broad cellular assays and progressing to specific mechanistic and in vivo studies—offers a robust and efficient pathway for identifying and characterizing promising lead compounds. The inherent versatility of the 7-azaindole scaffold, particularly its proven success as a kinase hinge-binding motif, strongly suggests that future exploration of this chemical space will continue to yield potent inhibitors for oncology. Furthermore, the potential for these compounds to exhibit antimicrobial and anti-inflammatory properties should not be overlooked. A comprehensive screening approach, grounded in the detailed protocols outlined in this guide, is critical for unlocking the full therapeutic potential of this privileged chemical scaffold.

References

potential therapeutic targets for 4-methyl-7-azaindole based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Potential Therapeutic Targets for 4-Methyl-7-Azaindole Based Compounds

Introduction: The Ascendancy of the 7-Azaindole Moiety in Medicinal Chemistry

The 7-azaindole scaffold, a bioisostere of both indole and purine, has emerged as a "privileged structure" in modern drug discovery.[1][2] Its unique physicochemical properties, including enhanced aqueous solubility compared to its indole counterpart and the ability to form specific hydrogen bond interactions, make it an attractive core for the design of potent and selective therapeutic agents.[3] The addition of a methyl group at the 4-position can further modulate the compound's steric and electronic properties, offering a handle for refining target engagement and pharmacokinetic profiles. This guide provides a comprehensive exploration of the potential therapeutic targets for 4-methyl-7-azaindole based compounds, with a focus on the underlying mechanisms of action and practical methodologies for target identification and validation.

I. The Kinase Superfamily: A Primary Domain for 7-Azaindole Based Inhibitors

The most significant application of the 7-azaindole scaffold to date has been in the development of kinase inhibitors.[1][2][4] The nitrogen atom at the 7-position, along with the pyrrolic N-H, can form a bidentate hydrogen bond with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine.[3][5] This makes the 7-azaindole core a highly effective hinge-binder, a critical feature for potent kinase inhibition.

A. Oncogenic Kinases: The Battleground for Cancer Therapeutics

A multitude of kinase inhibitors containing the 7-azaindole moiety have been developed for the treatment of cancer.[4][6] These compounds target kinases that are key drivers of tumor growth, proliferation, and survival.

  • BRAF Kinase: Vemurafenib, an FDA-approved drug for the treatment of metastatic melanoma with the BRAF V600E mutation, features a 7-azaindole core.[6] This highlights the potential for 4-methyl-7-azaindole derivatives to be developed as next-generation BRAF inhibitors, potentially with improved resistance profiles.

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): Pexidartinib, another approved 7-azaindole-containing drug, is a potent inhibitor of CSF-1R for the treatment of tenosynovial giant cell tumors.[5][6] Molecular docking studies have shown that 7-azaindole analogs can form strong interactions with CSF-1R.[7]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K pathway is a critical signaling node in cancer. 7-Azaindole derivatives have been identified as potent and selective inhibitors of PI3Kγ, with some compounds exhibiting cellular IC50 values in the nanomolar range.[8]

  • Cyclin-Dependent Kinase 8 (CDK8): CDK8 is an emerging target in oncology, particularly for acute myeloid leukemia. Novel 7-azaindole derivatives have been designed and synthesized as potent CDK8 inhibitors, demonstrating significant anti-tumor activity.[9]

  • Other Oncogenic Kinases: The versatility of the 7-azaindole scaffold extends to a wide range of other cancer-relevant kinases, including Aurora kinases, c-Met, and p21-Activated Kinase 1 (PAK1).[2][10]

Quantitative Data for 7-Azaindole Based Kinase Inhibitors

Compound ClassTarget KinasePotency (IC50/Ki)Reference
Diarylurea DerivativesCDK851.3 ± 4.6 nM[9]
Isoindolinone DerivativesPI3Kγ6 nM[8]
Phenyl-substituted pyrimidinesCSF-1R88.79 ± 8.07 nM[7]
Substituted 7-azaindolesBRAF-V600E13 nM (PLX4720)[5]
Experimental Workflow: In Vitro Kinase Inhibition Assay

A crucial step in the evaluation of novel 7-azaindole compounds is the determination of their inhibitory activity against a panel of kinases.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Dilution Series reaction_mix Incubate Compound, Kinase, Substrate, ATP compound_prep->reaction_mix enzyme_prep Kinase Enzyme Preparation enzyme_prep->reaction_mix substrate_prep Substrate & ATP Preparation substrate_prep->reaction_mix detection_reagent Add Detection Reagent (e.g., ADP-Glo) reaction_mix->detection_reagent readout Measure Luminescence/Fluorescence detection_reagent->readout data_analysis Calculate IC50 Values readout->data_analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Compound Preparation: Prepare a serial dilution of the 4-methyl-7-azaindole test compound in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase, substrate, and ATP to a buffer solution.

  • Incubation: Add the diluted test compound to the reaction mixture and incubate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Add a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Signal Readout: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

II. Beyond Kinases: Expanding the Therapeutic Landscape

While kinase inhibition remains a stronghold for 7-azaindole derivatives, their therapeutic potential extends to a diverse array of other biological targets.

A. Neurological and Inflammatory Disorders
  • Nicotinic Acetylcholine Receptors (nAChRs): Certain 7-azaindole derivatives have been identified as partial agonists of the α4β2 nAChR.[11] This suggests a potential therapeutic application in cognitive disorders and for smoking cessation.

  • Analgesic and Hypotensive Activity: Early studies on 7-azaindole derivatives revealed significant analgesic and hypotensive properties, indicating potential for the development of novel pain and cardiovascular medications.[12][13][14]

B. Infectious Diseases
  • Antiviral Activity: In the context of the COVID-19 pandemic, 7-azaindole derivatives have been investigated as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.[15] One such derivative, ASM-7, demonstrated an EC50 of 0.45 μM in a pseudovirus entry assay.[15]

  • Antibacterial Potentiation: While some 4-azaindole derivatives exhibit weak intrinsic antibacterial activity, they have been shown to potentiate the effects of antibiotics against Gram-negative bacteria by destabilizing the outer membrane.[10] This opens up avenues for combination therapies to combat antibiotic resistance.

C. Emerging and Dual-Target Approaches
  • Bromodomain and Insulin Growth Factor Receptor Inhibition: An in-silico study has proposed that 7-azaindole derivatives could act as dual inhibitors of bromodomains and insulin growth factor receptors, offering a novel approach for the treatment of diabetes-related cancers.[16]

Signaling Pathway: SARS-CoV-2 Entry and Inhibition

G cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibitor Inhibitor spike Spike Protein (RBD) ace2 ACE2 Receptor spike->ace2 Binding entry Viral Entry ace2->entry azaindole 7-Azaindole Derivative azaindole->spike Inhibits Binding

Caption: Inhibition of SARS-CoV-2 entry by 7-azaindole derivatives.

III. Future Directions and Conclusion

The 4-methyl-7-azaindole scaffold represents a highly versatile and promising platform for the development of novel therapeutics. While its success in the realm of kinase inhibitors is well-established, the exploration of its potential against other target classes is an exciting and rapidly evolving field. Future research will likely focus on:

  • Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with enhanced potency and selectivity.

  • Fragment-Based Drug Discovery (FBDD): Employing FBDD strategies to identify novel interactions and starting points for inhibitor development.

  • Target Deconvolution: For compounds with interesting phenotypic effects, applying chemoproteomics and other advanced techniques to identify their molecular targets.

References

Whitepaper: A Technical Guide to the Structure-Activity Relationship (SAR) of 4-methyl-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its unique electronic properties and ability to form critical hydrogen bond interactions with the kinase hinge region have established it as a "privileged scaffold." This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs based on the 4-methyl-1H-pyrrolo[2,3-b]pyridine core. We will dissect the causal relationships behind experimental design choices, exploring how modifications at each position of the heterocyclic system influence potency, selectivity, and pharmacokinetic properties. This guide synthesizes data from seminal studies, presents detailed experimental protocols for synthesis and biological evaluation, and offers visual frameworks for key workflows and binding interactions to empower researchers in the rational design of next-generation kinase inhibitors.

Introduction: The 1H-pyrrolo[2,3-b]pyridine Scaffold in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) framework has become a highly valued scaffold in drug discovery.[1] As a bioisostere of both indoles and purines, it offers a unique combination of structural rigidity and chemical functionality. The introduction of a nitrogen atom into the six-membered ring of the indole core modulates the scaffold's physicochemical properties, including pKa, solubility, and metabolic stability, providing medicinal chemists with a powerful tool for property optimization.[2]

This scaffold is particularly prominent in the field of oncology and immunology, where it serves as the core for numerous inhibitors targeting various protein kinases.[1] Kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases. The 7-azaindole core is exceptionally adept at targeting the highly conserved ATP-binding site of these enzymes.[1] This guide will focus specifically on the SAR of analogs derived from the 4-methyl-1H-pyrrolo[2,3-b]pyridine core, a substitution pattern that has proven effective in the development of potent and selective inhibitors for targets such as Janus Kinase (JAK), c-Met, and Fibroblast Growth Factor Receptor (FGFR).[3][4][5][6]

The Pharmacophoric Significance of the 7-Azaindole Core

The success of the 7-azaindole scaffold in kinase inhibition is not coincidental; it is rooted in its fundamental ability to mimic the adenine portion of ATP. The key to its efficacy lies in its role as a "hinge-binder." The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain, and it provides a critical anchoring point for ATP.

The 7-azaindole core establishes a bidentate hydrogen bond interaction with the backbone of this hinge region:

  • Hydrogen Bond Donor: The pyrrole N1-H donates a hydrogen bond to a backbone carbonyl oxygen of a hinge residue (e.g., Met, Ala, Cys).[6][7]

  • Hydrogen Bond Acceptor: The pyridine N7 atom accepts a hydrogen bond from a backbone amide N-H of another hinge residue.[6][7]

This dual interaction securely anchors the inhibitor in the active site, providing a stable foundation for substituents to project into other regions of the ATP pocket to achieve potency and selectivity. The 4-methyl group, which is the focus of this guide, typically occupies a small hydrophobic pocket adjacent to the hinge, often enhancing binding affinity and influencing the orientation of larger substituents at other positions.

cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Core HINGE_CO Backbone C=O HINGE_NH Backbone N-H AZAINDOLE_N7 N7 (Pyridine) HINGE_NH->AZAINDOLE_N7 H-Bond (Acceptor) AZAINDOLE N1-H (Pyrrole) AZAINDOLE->HINGE_CO H-Bond (Donor)

Caption: General H-bond interactions of the 7-azaindole core with the kinase hinge.

General Synthetic Strategies

The construction of substituted 4-methyl-1H-pyrrolo[2,3-b]pyridine analogs relies heavily on modern cross-coupling methodologies. A common and versatile approach begins with a functionalized pyridine precursor, which is then used to construct the fused pyrrole ring. Key reactions include Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation, allowing for the systematic introduction of diversity at various positions.[8]

The choice of protecting groups, particularly for the pyrrole nitrogen (e.g., SEM, Boc, or benzenesulfonyl), is critical to direct reactivity and ensure compatibility with downstream reaction conditions.[8][9] The sequence of these coupling reactions is a key strategic decision; for instance, a Suzuki coupling might be performed at a more reactive position (like C2-iodo) before a Buchwald-Hartwig amination at a less reactive position (like C4-chloro).[8]

G START Halogenated Pyridine Precursor STEP1 Pyrrole Ring Formation START->STEP1 STEP2 N1-Protection (e.g., SEM-Cl) STEP1->STEP2 STEP3 Selective Halogenation (e.g., C3-iodination) STEP2->STEP3 STEP4 Suzuki Coupling (Introduce R1 Group) STEP3->STEP4 STEP5 Buchwald-Hartwig Amination (Introduce R2 Group) STEP4->STEP5 STEP6 Final Deprotection STEP5->STEP6 END Target Analog STEP6->END

Caption: A generalized workflow for the synthesis of substituted 7-azaindole analogs.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of substitutions at key positions of the 4-methyl-1H-pyrrolo[2,3-b]pyridine core.

SAR at the C3-Position

The C3 position of the 7-azaindole core generally points towards the solvent-exposed region of the ATP-binding site. This vector provides a significant opportunity for introducing larger substituents to enhance potency and modulate selectivity without disrupting the crucial hinge-binding interactions.

  • Rationale: Modifications here are often designed to interact with residues in the "ribose pocket" or the solvent front.

  • Observations:

    • In a series of PI3K inhibitors, the introduction of aryl or heteroaryl groups (e.g., pyridine) at the C3-position was well-tolerated and led to a pronounced increase in potency. A C3-pyridyl analog (B13) was found to be an exceptionally potent PI3Kγ inhibitor with an IC50 of 0.5 nM.[10]

    • For Cdc7 kinase inhibitors, derivatization at C3 with a methylidene-linked thiazolone moiety proved highly effective, with the resulting compound showing an IC50 of 7 nM.[11] This highlights that extending from C3 with groups capable of forming additional interactions can dramatically improve activity.

SAR at the C4- and C5-Positions

Substitutions on the pyridine ring, particularly at the C4 and C5 positions, are critical for tuning the molecule's properties. The 4-methyl group itself serves as a foundational hydrophobic anchor.

  • Rationale: The C4 and C5 positions are often used to introduce groups that can improve solubility, target selectivity, and cell permeability.

  • Observations at C4:

    • The C4 position is frequently substituted with an amino group, which can then be further derivatized. In the development of JAK1 inhibitors, a ((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino) group at the C4 position was identified as a key moiety for achieving high potency and selectivity.[4]

  • Observations at C5:

    • The C5 position is an effective handle for improving pharmacokinetic properties. In one series of FGFR inhibitors, the addition of a trifluoromethyl group at C5 was shown to form a favorable hydrogen bond with a nearby glycine residue (G485), contributing to improved activity.[6]

    • The introduction of a carboxamide group at C5 is a common strategy. For JAK1 inhibitors, an N-methyl-carboxamide at C5 was crucial for potency.[4] This group can act as both a hydrogen bond donor and acceptor, forming additional interactions within the active site.

SAR at the N1-Position (Pyrrole Nitrogen)

While the N1-H is essential for the primary hinge-binding interaction, its substitution can be a viable strategy, particularly for modulating physical properties or exploring alternative binding modes.

  • Rationale: Alkylation or arylation at N1 removes a key hydrogen bond donor, a modification that is often detrimental but can be compensated for if the substituent picks up a new, favorable interaction. More commonly, N1 serves as a point for attaching prodrug moieties or groups that enhance solubility.

  • Observations:

    • In the development of JAK1-selective inhibitors, analysis of binding modes suggested that N-alkyl substitution could be a viable strategy for achieving isoform selectivity.[4]

    • In a study of c-Met inhibitors, it was noted that attaching small groups, such as a methyl group, to the pyrrole nitrogen is preferable for maintaining high activity.[12]

Case Study: Development of c-Met Kinase Inhibitors

The development of potent c-Met kinase inhibitors provides an excellent example of applying SAR principles to the 1H-pyrrolo[2,3-b]pyridine scaffold. One study explored a series of derivatives bearing a 1,2,3-triazole moiety, linking the core to various substituted aromatic rings.[13]

The initial hypothesis was that a linker could position an aromatic group to occupy a hydrophobic pocket in the c-Met active site. The SAR exploration revealed several key insights:

  • Linker Optimization: A 5-atom linker containing the 1,2,3-triazole was found to be optimal.

  • Aromatic Substituents: Electron-withdrawing groups on the terminal phenyl ring were highly beneficial. For example, a 4-fluoro substituent consistently improved activity.[13][14]

  • Core Substituents: A trifluoromethyl group on the 1H-pyrrolo[2,3-b]pyridine core was found to improve inhibitory activity by modulating the electronic properties of the linker.[13]

This systematic approach led to the discovery of compound 34 , which exhibited a c-Met IC50 value of 1.68 nM.[13]

Table 1: SAR Data for Selected c-Met Inhibitors [13][14]

Compound Core Substituent (X) Terminal Phenyl Substituent (R) c-Met IC50 (nM)
32 H 4-F 22.4
33 CF3 H 8.76
34 CF3 4-F 1.68

| 35 | CF3 | 2,4-diF | 2.01 |

Core Methodologies for SAR Elucidation

Trustworthy and reproducible protocols are the foundation of any successful SAR campaign. Below are detailed, representative methodologies for the synthesis and evaluation of 4-methyl-1H-pyrrolo[2,3-b]pyridine analogs.

Protocol: Synthesis of a C4-Amino Analog via Suzuki-Miyaura Coupling

This protocol is adapted from methodologies used in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.[8]

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a degassed mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K2CO3, 3.0 eq), add a 1:1 mixture of 1,4-dioxane and water.

  • Saturate the mixture with an inert gas (N2 or Argon) for 15 minutes.

  • Add Pd2(dba)3 (0.03 eq) and a suitable phosphine ligand (e.g., XPhos, 0.06 eq).

  • Heat the reaction mixture at 100 °C for 30-60 minutes, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Remove the solvent in vacuo.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2-aryl-4-chloro intermediate.

Step 2: Buchwald-Hartwig Amination This step would follow the Suzuki coupling to install an amine at the C4 position.

Step 3: SEM Deprotection The final step involves the removal of the SEM protecting group, typically under acidic conditions (e.g., TFA in DCM), to yield the final product.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for determining kinase inhibitor potency (IC50).

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., 11-point, 3-fold dilution starting from 10 µM) in a buffer containing DMSO. The final DMSO concentration in the assay should be ≤1%.

    • Prepare the kinase solution in the appropriate kinase assay buffer.

    • Prepare the substrate/ATP solution. The ATP concentration should be set at or near the Km for the specific kinase.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the serially diluted test compound to the assay wells.

    • Add 2.5 µL of the kinase solution to all wells. Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA and the detection reagents (e.g., europium-labeled antibody and fluorescently tagged tracer).

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader.

    • Calculate the ratio of the emission signals (e.g., 665 nm / 620 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Compound Evaluation

The path from a synthesized compound to a development candidate follows a logical and rigorous testing cascade.

A Compound Synthesis & Purification B Primary Biochemical Assay (Target Kinase IC50) A->B C Selectivity Profiling (Kinase Panel Screen) B->C Potent Hits D Cellular Potency Assay (e.g., Anti-Proliferation) B->D Potent Hits F ADME/PK Profiling (Solubility, Permeability, Stability) C->F E Cellular Target Engagement (e.g., Western Blot for p-Substrate) D->E Cell-Active Hits E->F G In Vivo Efficacy Study (Xenograft Model) F->G Good PK Profile H Lead Candidate G->H

Caption: A standard workflow for the preclinical evaluation of kinase inhibitors.

Conclusion and Future Perspectives

The 4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold continues to demonstrate its immense value in the design of potent and selective kinase inhibitors. The core SAR principles are well-established: the 7-azaindole nucleus provides a reliable hinge-binding anchor, while strategic substitutions at the C3, C4, and C5 positions allow for the fine-tuning of potency, selectivity, and drug-like properties. The 4-methyl group itself provides a subtle but important hydrophobic contribution that orients other key functional groups.

Future efforts in this area will likely focus on developing inhibitors with novel selectivity profiles, targeting allosteric sites, or creating covalent inhibitors by incorporating reactive warheads at strategic positions. As our understanding of kinase biology deepens, the versatility of the 7-azaindole scaffold ensures it will remain a central tool for medicinal chemists aiming to address unmet medical needs in oncology and beyond.

References

The Ascendancy of 1H-pyrrolo[2,3-b]pyridine: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and ability to serve as a bioisosteric replacement for the indole nucleus have propelled its integration into a multitude of clinically relevant molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and diverse pharmacological applications of novel 1H-pyrrolo[2,3-b]pyridine derivatives. We will delve into the causality behind experimental choices in synthetic strategies and explore the structure-activity relationships (SAR) that govern their therapeutic potential across various disease targets, including cancer, inflammation, and neurodegenerative disorders.

The 1H-pyrrolo[2,3-b]pyridine Core: A Strategic Bioisostere

The 1H-pyrrolo[2,3-b]pyridine scaffold is a fused heterocyclic system where a pyrrole ring is fused to a pyridine ring. This seemingly subtle change from the parent indole structure—the replacement of a carbon atom with a nitrogen atom in the six-membered ring—imparts significant alterations in physicochemical properties.[1][2] These modifications, including changes in pKa, lipophilicity, and hydrogen bonding capacity, can be strategically exploited by medicinal chemists to fine-tune a molecule's ADME (absorption, distribution, metabolism, and excretion) profile and enhance target engagement.[1] The pyridine nitrogen introduces a hydrogen bond acceptor, which can lead to new or enhanced interactions with biological targets compared to its indole counterpart.[3]

Synthetic Strategies for the 1H-pyrrolo[2,3-b]pyridine Scaffold

The construction of the 1H-pyrrolo[2,3-b]pyridine core is a critical step in the development of novel derivatives. Various synthetic routes have been established, each with its own advantages and limitations. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the heterocyclic core.

Rhodium-Catalyzed C-H Activation

A modern and efficient method for the synthesis of 7-azaindole involves a Rh(III)-catalyzed coupling of 2-aminopyridine with alkynes.[4] This approach leverages C-H activation to directly form the pyrrole ring.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 7-Azaindole [4]

  • Reaction Setup: To a sealed tube, add 2-aminopyridine (1 mmol), the desired alkyne (1.2 mmol), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%).

  • Solvent: Add 1,2-dichloroethane (2 mL).

  • Reaction Conditions: Heat the mixture at 80 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 1H-pyrrolo[2,3-b]pyridine derivative.

Multi-step Synthesis from Pyridine Derivatives

More traditional, yet highly versatile, methods often involve the construction of the pyrrole ring onto a pre-functionalized pyridine starting material. For instance, a common strategy involves the reaction of a substituted 2-aminopyridine with a suitable three-carbon synthon.

A representative synthetic scheme for a series of 1H-pyrrolo[2,3-b]pyridine derivatives is outlined below.[5]

G cluster_0 Scheme 1: General Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridines Start Substituted 2-Chloronicotinaldehyde Step1 Wittig Reaction Start->Step1 PPh3=CHCO2Et Intermediate1 α,β-Unsaturated Ester Step1->Intermediate1 Step2 Michael Addition (e.g., with Nitromethane) Intermediate1->Step2 CH3NO2, DBU Intermediate2 γ-Nitro Ester Step2->Intermediate2 Step3 Reductive Cyclization (e.g., Fe/AcOH) Intermediate2->Step3 Product Substituted 1H-pyrrolo[2,3-b]pyridine Step3->Product

Caption: A generalized synthetic workflow for 1H-pyrrolo[2,3-b]pyridine derivatives.

Pharmacological Applications: A Scaffold of Diverse Activity

The versatility of the 1H-pyrrolo[2,3-b]pyridine core is evident in the wide array of biological targets it has been shown to modulate. This section will explore some of the most significant therapeutic areas where these derivatives have made an impact.

Kinase Inhibition in Oncology

The 1H-pyrrolo[2,3-b]pyridine scaffold is a prominent feature in many kinase inhibitors, often acting as a hinge-binding motif that mimics the adenine region of ATP.

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[6][7] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[6][7][8] The core scaffold typically forms two crucial hydrogen bonds with the hinge region of the kinase domain.[6]

Signaling Pathway

FGF FGF FGFR FGFR FGF->FGFR RAS_MEK_ERK RAS-MEK-ERK Pathway FGFR->RAS_MEK_ERK PI3K_AKT PI3K-Akt Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling cascade by 1H-pyrrolo[2,3-b]pyridine derivatives.

Structure-Activity Relationship (SAR) Insights for FGFR Inhibitors:

Position of SubstitutionFunctional Group/ModificationImpact on Activity
C5-positionIntroduction of a hydrogen bond acceptorCan improve activity by forming a hydrogen bond with Gly485.[7]
C3-positionSubstituted aryl or heteroaryl groupsOccupy the hydrophobic pocket and can form π-π interactions with residues like Phe489.[6]

CDK8 is a key regulator of transcription and an oncogene in colorectal cancer.[9][10] Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors, demonstrating significant antitumor activity.[9]

ATM kinase is a critical component of the DNA damage response pathway. Selective ATM inhibitors can sensitize cancer cells to chemotherapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as highly selective and orally available ATM inhibitors.[5][11]

Cdc7 kinase is an attractive target for cancer therapy due to its essential role in DNA replication.[12] Researchers have successfully developed potent ATP mimetic inhibitors of Cdc7 kinase based on the 1H-pyrrolo[2,3-b]pyridine scaffold.[12]

Immunomodulation and Anti-inflammatory Applications

JAKs play a crucial role in cytokine signaling pathways that mediate immune and inflammatory responses.[13] 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized as novel immunomodulators targeting JAK3, with potential applications in treating autoimmune diseases and organ transplant rejection.[13]

PDE4 is a key enzyme in regulating intracellular levels of cyclic AMP (cAMP), a second messenger involved in inflammation.[14] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent PDE4B inhibitors, showing potential for treating inflammatory diseases of the central nervous system.[14]

Other Therapeutic Areas

The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives extends beyond oncology and inflammation. They have also been investigated for their analgesic and hypotensive activities.[15][16][17]

Future Perspectives and Challenges

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Scaffold Hopping and Bioisosteric Replacement: Further exploration of azaindole isomers to optimize drug-like properties.[3]

  • Structure-Based Drug Design: Utilizing co-crystal structures to design next-generation inhibitors with improved potency and selectivity.

  • Targeting Novel Disease Pathways: Expanding the application of this scaffold to other therapeutic areas, such as neurodegenerative and infectious diseases.

A key challenge remains in achieving isoform selectivity for targets like kinases and phosphodiesterases to minimize off-target effects and improve the safety profile of these promising compounds.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine core has cemented its status as a privileged scaffold in medicinal chemistry. Its unique structural and electronic features provide a versatile platform for the design of potent and selective modulators of a wide range of biological targets. The successful development of numerous clinical candidates and approved drugs incorporating this moiety underscores its profound impact on modern drug discovery. This guide has provided a comprehensive overview of the synthesis, pharmacological applications, and structure-activity relationships of these remarkable compounds, offering a valuable resource for scientists dedicated to the pursuit of novel therapeutics.

References

role of 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I've started with comprehensive Google searches, focusing on the synthesis, properties, and reactivity of the target molecule. My search is also looking at how this compound can be used to make new bioactive and pharmaceutical molecules. I'm focusing on specific examples of where the molecule has been used and its particular attributes that make it useful.

Gathering Detailed Protocols

I'm now diving deep into detailed experimental procedures and reaction mechanisms for the 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde compound. My focus is on synthesizing kinase inhibitors and other bioactive molecules with this key building block. I've begun to cross-reference data from different sources and am looking for peer-reviewed papers that confirm these methodologies. I'm starting to build out Graphviz diagrams for the workflows.

Exploring Building Blocks

I've been immersed in the world of this compound. I've compiled a wealth of data on its synthesis, focusing heavily on the Vilsmeier-Haack reaction. I'm now diving deeper into its applications, particularly its utility in the creation of more complex molecules. The potential for this compound is quite intriguing.

Targeting Specific Data

I'm now zeroing in on the specifics of this compound. While I've seen some general information, I need more tailored data that addresses the unique impact of the 4-methyl group. My focus is now on how this substituent influences the compound's reactivity and its applications in the synthesis of kinase inhibitors and other heterocyclic systems. I need a deeper dive into literature specifically addressing the 4-methyl variant.

Refining Information Search

I'm currently focused on the specific data gaps regarding the aldehyde derivative. Although the background on pyrrolo[2,3-b]pyridines is solid, I need precise details on the synthesis and reactivity of 4-methyl -1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Direct applications are also key. The broader context helps, but more targeted information is necessary for a complete evaluation.

Targeting Synthesis Details

I'm still struggling to find details on how the methyl group at the 4-position affects the synthesis, reactivity, and specific uses. The general context and Vilsmeier-Haack reaction information are helpful, but I need specific experimental protocols and data for the 4-methyl compound. I'm focusing on finding examples of its use as a building block for named bioactive compounds or kinase inhibitors to complete my evaluation.

Compiling Key Data

I've just obtained crucial data for this compound. I've got the CAS number, molecular formula, and IUPAC name from a chemical supplier. I also found a patent referencing a related compound, 3-{4-methyl-(7H-pyrrolo[2,3-d]pyrimidin-6-yl)}benzaldehyde. This is all helping me flesh out the properties of this important chemical.

Deepening the Search

I've discovered the use of a pyrrolo[2,3-d]pyrimidine derivative as a JAK3 inhibitor, hinting at the medicinal relevance of the pyrrolo core, but not directly the [2,3-b]pyridine I'm investigating. The Vilsmeier-Haack reaction is confirmed as the standard method. I still need a precise synthesis route and bioactive molecule examples. The 4-methyl influence on reactivity remains a focus.

Synthesizing Insights

I've made headway in understanding the synthesis of the core structure, 4-methyl-1H-pyrrolo[2,3-b]pyridine, and its formylated derivative. The literature provides details on these crucial steps, which is helpful. I'm now focusing on the feasibility of scaling up these reactions and exploring potential modifications.

Refining Synthesis Strategy

My research has expanded significantly. I've uncovered detailed syntheses of the parent compound and its formylated derivative, mainly via Vilsmeier-Haack. Pyrrolo[2,3-b]pyridines and specifically pyrrolo[2,3-d]pyrimidines, used in kinase inhibitors like Tofacitinib, provide context. However, I still need concrete examples leveraging this compound as a starting block, along with a validated experimental protocol.

Expanding Search Parameters

I've amassed considerable data on the synthesis of key compounds. Specifically, I've found synthesis routes for the parent and formylated derivative, mainly through Vilsmeier-Haack. Examples of pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines as kinase inhibitor scaffolds, like Tofacitinib, provide context. However, I need specific applications of this compound. Bridging the gap between general information and its role as a starting block remains my priority. I will refine my search to focus on examples directly utilizing the aldehyde derivative to synthesize bioactive molecules, along with detailed protocols.

investigation of the photophysical properties of 7-azaindole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical Properties of 7-Azaindole Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

7-Azaindole (7AI) and its analogs have emerged as indispensable tools in biophysical chemistry and materials science. Their rich photophysical behavior, characterized by a profound sensitivity to the local environment, makes them exquisite fluorescent probes for investigating protein structure and dynamics, DNA interactions, and solvent properties.[1][2] The hallmark of 7AI's photophysics is its propensity for Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that gives rise to a distinctive dual fluorescence. This guide provides a comprehensive exploration of the photophysical properties of 7AI and its derivatives, offering both foundational principles and field-proven experimental methodologies for researchers and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

The Photophysical Foundation of 7-Azaindole

The photophysics of 7-azaindole, a structural isomer of tryptophan, are fundamentally governed by the interplay of its two nitrogen atoms: the pyrrolic N1-H, which acts as a hydrogen-bond donor, and the pyridinic N7, a hydrogen-bond acceptor. This unique arrangement facilitates complex excited-state dynamics, particularly proton transfer reactions.

Electronic States and Absorption

Like its parent indole, 7AI possesses two low-lying ππ* excited singlet states, denoted ¹Lₐ and ¹Lₑ. The relative ordering and mixing of these states are highly sensitive to solvent polarity and hydrogen bonding.[3] In nonpolar solvents, the ¹Lₑ state is typically the lowest energy state, leading to structured absorption and emission spectra. However, in polar or hydrogen-bonding environments, the more polar ¹Lₐ state is stabilized, often becoming the lowest excited singlet state and resulting in broader, red-shifted spectra.[1][3] This environmental sensitivity is the cornerstone of its utility as a local environment probe.

The Hallmark of 7-Azaindole: Excited-State Proton Transfer (ESIPT)

Upon photoexcitation, the acidity of the N1-H proton and the basicity of the N7 nitrogen increase significantly. This electronic redistribution creates a driving force for a proton to transfer from N1 to N7, forming an excited-state tautomer (T*). This process, known as ESIPT, is exceptionally efficient and often occurs on a picosecond timescale.[1]

The ESIPT process can occur via several mechanisms:

  • Biprotonic Transfer in Dimers: In nonpolar solvents and at sufficient concentrations, 7AI forms hydrogen-bonded cyclic dimers. Following excitation of the dimer, a cooperative and ultrafast double proton transfer occurs to form the tautomer dimer.[4][5][6] This was the first mechanism to be identified and studied extensively by Kasha and coworkers.[1][6]

  • Solvent-Mediated Transfer: In protic solvents like alcohols or water, solvent molecules can form a "bridge" or cyclic complex, facilitating proton transfer even in the 7AI monomer.[1][7][8] For instance, a single methanol molecule can form a hydrogen-bonded cyclic complex that enables a double proton transfer relay.[1]

  • Water-Catalyzed Transfer: In aqueous solutions, water molecules in the first solvation shell play a critical role. Theoretical and experimental studies show that a cluster of water molecules facilitates the proton transfer, which is essentially a multiple-proton relay through the hydrogen-bonded network.[9][10]

The result of ESIPT is a dual fluorescence. The initially excited "normal" form (N) emits at shorter wavelengths (violet/blue), while the tautomer form (T) created after ESIPT emits at significantly longer wavelengths (green/yellow), resulting in a large Stokes shift.[11] The ratio and kinetics of these two emission bands provide a wealth of information about the molecule's immediate environment.

Caption: Jablonski diagram for 7-azaindole illustrating the ESIPT process.

Modulating Photophysics: The Power of Analogs and Environment

The true power of 7AI as a probe lies in the ability to tune its properties through chemical modification and its inherent sensitivity to the surrounding medium.

Key Analogs and Their Properties
  • 1-methyl-7-azaindole (1M7AI): The most crucial analog for control experiments. By methylating the N1 position, the primary proton donor site is blocked, completely inhibiting ESIPT.[1] This modification effectively shuts down the major non-radiative decay pathways associated with the N1-H group. As a result, 1M7AI exhibits a single, strong fluorescence band with a significantly higher quantum yield and a longer fluorescence lifetime (e.g., ~21 ns in water) compared to 7AI.[1] This makes it an excellent, long-lived fluorescent probe for studying events on a slower timescale.

  • 7-azatryptophan (7-azaTrp): This analog incorporates the 7AI chromophore into an amino acid, allowing it to be substituted for tryptophan in peptides and proteins.[1][2] Its absorption and emission are red-shifted from tryptophan, providing a distinct spectral window for selective excitation and detection.[1] Its sensitivity to the local protein environment can report on conformational changes, binding events, and water accessibility.

  • Analogs for DNA Studies: As a purine analog, 7AI can be incorporated into DNA oligonucleotides.[12][13] Studies show that its fluorescence is strongly quenched when stacked with neighboring bases, a phenomenon that can be used to monitor DNA melting and structural dynamics.[12][13]

Environmental Effects: A Double-Edged Sword

The photophysics of 7AI are exquisitely sensitive to solvent polarity, viscosity, and hydrogen-bonding capability.

  • Nonpolar Solvents (e.g., Hydrocarbons): Promote the formation of hydrogen-bonded dimers, leading to the characteristic green fluorescence from the double-proton-transfer tautomer.[4][5] The equilibrium between monomer and dimer can be controlled by concentration and temperature.[4][5]

  • Protic Solvents (e.g., Alcohols): Facilitate ESIPT in the monomer via a solvent bridge. The fluorescence spectrum is often bimodal, showing both the normal and tautomer emission bands.[1]

  • Aqueous Environment: In water, 7AI exhibits a single, broad fluorescence band. While ESIPT does occur, it is very fast, and the resulting tautomer emission is complex, with evidence suggesting that not all of the solute population is appropriately solvated to undergo proton transfer efficiently.[1]

This environmental sensitivity, while powerful, necessitates careful experimental design. It is crucial to understand that a change in fluorescence (e.g., a shift in emission wavelength or a change in lifetime) can be due to changes in polarity, hydrogen-bonding, or the specific geometry of solute-solvent complexes. Control experiments using analogs like 1M7AI are therefore indispensable for dissecting these convoluted effects.

Caption: Key mechanisms of excited-state proton transfer (ESIPT) in 7-azaindole.

Experimental Investigation: Protocols and Best Practices

A thorough investigation of 7AI photophysics requires a combination of steady-state and time-resolved spectroscopic techniques.

Core Methodologies: An Overview
  • Steady-State Absorption & Fluorescence Spectroscopy: The essential first step. Absorption spectra reveal the monomer-dimer equilibrium, while fluorescence spectra identify the normal and tautomer emission bands.

  • Time-Resolved Fluorescence Spectroscopy: Crucial for measuring fluorescence lifetimes and resolving the kinetics of the ESIPT process. Techniques like Time-Correlated Single Photon Counting (TCSPC) are ideal.

  • Quantum Yield Measurements: Quantifies the efficiency of the fluorescence process, which is highly dependent on the environment and the specific analog.

  • Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for calculating potential energy surfaces, verifying hydrogen-bond strengthening in the excited state, and rationalizing experimental observations.[9][14]

Data Presentation: Comparative Analysis

Summarizing quantitative data in a structured format is critical for comparing the effects of structural and environmental changes.

Table 1: Representative Photophysical Properties of 7-Azaindole Analogs

CompoundSolventλₐₑₛ (nm)λₑₘ (nm)Quantum Yield (Φ)Lifetime (τ, ns)Reference
7-Azaindole 2-Methylbutane (10⁻⁶ M)~300~350 (Normal)--[4][5]
7-Azaindole Dimer 2-Methylbutane (10⁻⁴ M, 77K)~320~480 (Tautomer)--[4][5]
7-Azaindole Water (pH 7)~290~400 (Broad)~0.0230.91[1][12]
1-Methyl-7-Azaindole Water (pH 7)~295~3700.5521[1]
7-Azatryptophan Water (pH 7)~290~400--[1]
7aIn-deoxyriboside Buffer (pH 8.2)~3003880.53-[12]
7aIn in dsDNA Buffer (pH 8.2)~3003790.016-[12][13]

Note: Values are approximate and can vary with experimental conditions (temperature, concentration, excitation wavelength).

Detailed Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

This protocol outlines the steps for measuring the fluorescence decay kinetics of a 7AI analog to probe its local environment.

Objective: To measure the fluorescence lifetime of 1-methyl-7-azaindole (1M7AI) in a buffered protein solution versus a simple buffer to probe for changes in the chromophore's environment upon binding.

I. Sample Preparation (The 'Trustworthiness' Pillar):

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mM) of 1M7AI in a suitable solvent like ethanol or DMSO. Rationale: This ensures minimal perturbation of the aqueous sample with organic solvent.

  • Working Solutions: Prepare two samples in quartz cuvettes.

    • Reference Sample: Dilute the 1M7AI stock into the desired aqueous buffer (e.g., 20 mM phosphate, 100 mM NaCl, pH 7.4) to a final concentration that yields an absorbance < 0.1 at the excitation wavelength. Rationale: Keeping absorbance low prevents inner filter effects and re-absorption artifacts, ensuring the validity of the measurement.

    • Protein Sample: Dilute the 1M7AI stock into the buffer containing the protein of interest, maintaining the same final probe concentration.

  • Deoxygenation (Optional but Recommended): Gently bubble argon or nitrogen gas through the samples for 10-15 minutes. Rationale: Dissolved oxygen is a dynamic quencher of fluorescence and can artificially shorten the measured lifetime. This step is critical for accurate measurements of long-lived fluorophores like 1M7AI.

  • Equilibration: Allow samples to equilibrate at the desired experimental temperature in the spectrometer's sample holder.

II. Instrument Setup & Data Acquisition:

  • Excitation Source: Use a pulsed laser diode or picosecond laser. Set the excitation wavelength to selectively excite the 7AI analog (e.g., 295-310 nm). Rationale: Selective excitation minimizes background fluorescence from other components like native tryptophan in a protein.

  • Emission Wavelength: Set the emission monochromator to the peak of the 1M7AI fluorescence (~370 nm). Use a bandpass filter to minimize scattered light.

  • Instrument Response Function (IRF): Measure the IRF by replacing the sample with a solution that scatters light, such as a dilute solution of ludox or non-dairy creamer. The emission monochromator should be set to the excitation wavelength. Rationale: The IRF represents the instrument's own time response. It is mathematically required for deconvolution to extract the true fluorescence decay.

  • Data Collection: Collect decay data for the reference and protein samples until sufficient counts are accumulated in the peak channel (e.g., >10,000 counts) to ensure good statistical precision.

III. Data Analysis:

  • Deconvolution: Use specialized software to fit the experimental decay data. The software performs an iterative deconvolution of the measured decay with the IRF.

  • Fitting Model: Fit the decay data to a sum of exponential functions: I(t) = Σ αᵢ exp(-t/τᵢ)

    • For the reference 1M7AI sample in buffer, a single exponential decay (τ₁) is expected.

    • For the protein sample, the decay may become multi-exponential (requiring τ₁, τ₂, etc.), indicating that the probe exists in multiple different environments (e.g., bound and unbound, or bound in different conformations).

  • Goodness-of-Fit: Evaluate the quality of the fit by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.0.

Caption: Experimental workflow for photophysical characterization.

Conclusion and Future Outlook

7-azaindole and its analogs are remarkably versatile photophysical probes. Their sensitivity to hydrogen bonding, polarity, and steric confinement, primarily reported through the ESIPT mechanism, provides a high-resolution window into molecular environments. The key to leveraging their power lies in rigorous experimental design, particularly the use of non-ESIPT analogs like 1-methyl-7-azaindole as controls to disambiguate competing environmental effects. As synthetic methodologies advance,[15][16][17][18] we can expect the development of new 7AI analogs with tailored properties—such as red-shifted emission for deeper tissue imaging, or specific functional groups for targeted labeling—further expanding their application in probing complex biological systems and designing novel photoactive materials.

References

Methodological & Application

Application Note & Protocol: Vilsmeier-Haack Formylation of 4-Methyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the regioselective Vilsmeier-Haack formylation of 4-methyl-7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a crucial bioisostere for indole and purine systems in numerous therapeutic agents.[1][2] The introduction of a formyl group at the C3-position yields 4-methyl-7-azaindole-3-carbaldehyde, a versatile intermediate for further synthetic elaboration in drug discovery programs. This guide details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and offers expert insights into process optimization and troubleshooting.

Scientific Principles and Mechanistic Rationale

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the key electrophile, the Vilsmeier reagent, is generated in situ.

Formation of the Vilsmeier Reagent

The process is initiated by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[6] This reaction forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[3][7][8][9] The choice of POCl₃ is critical as it effectively activates the otherwise unreactive DMF.[10]

Vilsmeier_Reagent_Formation DMF DMF reagent Vilsmeier Reagent (Chloroiminium ion) DMF->reagent + POCl₃ POCl3 POCl₃

Figure 1: In situ generation of the Vilsmeier reagent.

Regioselective Electrophilic Attack and Hydrolysis

The 7-azaindole ring system is electron-rich, making it an excellent substrate for this transformation. The electrophilic Vilsmeier reagent is attacked by the nucleophilic C3 position of the azaindole ring. This position has the highest electron density in the pyrrole portion of the heterocycle, ensuring high regioselectivity.[11] The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous work-up phase to yield the final aldehyde product.[7][12]

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF V_Reagent [ (CH₃)₂N=CHCl ]⁺ Vilsmeier Reagent DMF->V_Reagent Attack on P POCl3 POCl₃ Substrate 4-Methyl-7-Azaindole Intermediate Iminium Salt Intermediate Substrate->Intermediate C3 attacks Vilsmeier Reagent Product 4-Methyl-7-Azaindole- 3-Carbaldehyde Intermediate->Product Aqueous Work-up (H₂O)

Figure 2: Overall Vilsmeier-Haack reaction mechanism.

Experimental Protocol

This protocol is designed for the synthesis of 4-methyl-7-azaindole-3-carbaldehyde on a laboratory scale. All operations involving POCl₃ must be conducted in a certified chemical fume hood.

Materials and Equipment
  • Reagents: 4-methyl-7-azaindole, Phosphorus oxychloride (POCl₃, ≥99%), N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%), Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Sodium Hydroxide (NaOH), Deionized Water, Crushed Ice.

  • Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer with hotplate, thermometer, condenser, ice bath, Buchner funnel, filtration flask, standard laboratory glassware.

Step-by-Step Procedure

Workflow A 1. Prepare Ice Bath & Add Anhydrous DMF to Flask B 2. Cool DMF to 0-5 °C A->B C 3. Add POCl₃ Dropwise (Maintain T < 10 °C) B->C D 4. Stir for 30 min at 0-5 °C (Vilsmeier Reagent Forms) C->D E 5. Add 4-Methyl-7-Azaindole in Portions D->E F 6. Warm to RT, then Heat (e.g., 60-70 °C, 2-4 h) E->F G 7. Cool Reaction to RT, then to 0-5 °C F->G H 8. Perform Reverse Quench: Pour Mixture onto Crushed Ice G->H I 9. Neutralize with NaOH / NaHCO₃ to pH 7-8 H->I J 10. Filter Precipitated Solid I->J K 11. Wash with Cold Water & Dry Under Vacuum J->K L 12. Purify via Recrystallization or Chromatography K->L

Figure 3: Experimental workflow for the synthesis.

  • Vilsmeier Reagent Preparation:

    • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add anhydrous DMF (5.0 equiv.).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add POCl₃ (1.5 equiv.) dropwise via the dropping funnel over 30-45 minutes. Causality: This addition is highly exothermic; slow, controlled addition is crucial to prevent a runaway reaction and decomposition of the reagent.[10] The internal temperature must be maintained below 10 °C.

    • After the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction:

    • To the pre-formed Vilsmeier reagent, add 4-methyl-7-azaindole (1.0 equiv.) portion-wise, ensuring the temperature does not exceed 15 °C.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature, then chill in an ice bath.

    • In a separate large beaker, prepare a slurry of crushed ice and water.

    • Expertise Insight: Perform a "reverse quench" by slowly and carefully pouring the cooled reaction mixture into the vigorously stirred ice slurry.[10] This method safely hydrolyzes the reactive excess POCl₃ and dissipates the heat generated.

    • The solution will be highly acidic. Slowly neutralize the mixture by adding saturated NaHCO₃ solution or 2M NaOH solution until the pH reaches 7-8. The product typically precipitates during neutralization.

    • Stir the resulting suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a DCM/methanol gradient) to yield the pure 4-methyl-7-azaindole-3-carbaldehyde.[3]

Data Summary and Characterization

The following table summarizes the key quantitative parameters for the protocol.

ParameterValue/RangeRationale
Substrate 4-methyl-7-azaindoleElectron-rich heterocycle.
Reagents POCl₃ / DMFForms the active Vilsmeier reagent.[6]
Equivalents (POCl₃) 1.5 - 2.0Ensures complete activation of DMF and drives the reaction.
Equivalents (DMF) 5.0 - 10.0Acts as both reagent and solvent.[5]
Temperature 60 - 70 °CProvides sufficient energy for electrophilic substitution.
Reaction Time 2 - 4 hoursTypical duration for complete conversion.
Expected Yield 75 - 90%Based on analogous formylations of indole systems.

Expected Product Characterization (4-methyl-7-azaindole-3-carbaldehyde):

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Similar to related compounds like 7-azaindole-3-carboxaldehyde (216-220 °C).

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~10.0 ppm), aromatic protons, and the methyl group (~2.5 ppm).

  • IR Spectroscopy: A strong carbonyl (C=O) stretch is expected around 1650-1700 cm⁻¹.

Troubleshooting and Process Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Vilsmeier reagent (moisture contamination).2. Insufficient reaction temperature or time.3. Product loss during work-up (product is water-soluble at low/high pH).1. Use anhydrous DMF and fresh POCl₃; perform under an inert atmosphere.2. Increase temperature to 80 °C or extend reaction time; monitor by TLC.3. Carefully control pH during neutralization to 7-8 to ensure maximal precipitation.
Dark, Tarry Product 1. Reaction temperature was too high.2. Quench was performed too rapidly, causing localized heating and decomposition.1. Maintain the recommended temperature range.2. Ensure the "reverse quench" is performed slowly into a large volume of ice with vigorous stirring.
Incomplete Reaction Insufficient equivalents of Vilsmeier reagent.Increase the equivalents of POCl₃ and DMF to 2.0 and 10.0, respectively.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and lachrymatory. Reacts violently with water, releasing heat and toxic HCl gas. Handle only in a chemical fume hood with appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

  • General: The reaction is exothermic, particularly during the formation of the Vilsmeier reagent and the quenching step. Adherence to the described temperature control and quenching procedures is critical for safety.

References

Application Note: The Strategic Application of 4-Methyl-7-Azaindole-3-Carbaldehyde in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families in drug discovery. The 7-azaindole scaffold has emerged as a "privileged structure" in this field.[1] Its remarkable success stems from its ability to act as an excellent bioisostere of adenine, the core component of ATP.[2] This allows it to form two key hydrogen bonds with the kinase hinge region, effectively mimicking the natural ligand and serving as a robust anchor for inhibitors.[1][3][4] The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor for melanoma, is a prominent example built upon this simple yet powerful fragment, underscoring its therapeutic potential.[3][5]

This application note focuses on a specific, functionalized derivative: 4-methyl-7-azaindole-3-carbaldehyde . We will explore the strategic advantages conferred by its unique substitution pattern and provide detailed protocols for its application in synthesizing novel kinase inhibitor candidates.

The Strategic Importance of Functional Groups

The utility of 4-methyl-7-azaindole-3-carbaldehyde in medicinal chemistry is not accidental; it is a result of the deliberate placement of functional groups that each serve a distinct purpose in drug design and synthesis.

The 7-Azaindole Core: The Hinge-Binding Anchor

The core of the molecule is the 7-azaindole ring system. As illustrated below, the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole NH (N1) serves as a hydrogen bond donor. This configuration enables a bidentate hydrogen bonding interaction with the backbone amides of the kinase hinge region, a common binding mode for Type I kinase inhibitors.[2][4]

cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Core Hinge_NH Backbone N-H (GK+3) Hinge_CO Backbone C=O (GK+1) Hinge_NH->Hinge_CO Azaindole R-Azaindole Azaindole->Hinge_NH H-Bond (Donor) Azaindole->Hinge_CO H-Bond (Acceptor) Core 4-Methyl-7-Azaindole- 3-Carbaldehyde ReductiveAmination Reductive Amination (+ R₂NH) Core->ReductiveAmination Condensation Knoevenagel/Aldol Condensation (+ Active Methylene) Core->Condensation Oxidation Oxidation Core->Oxidation Wittig Wittig Olefination Core->Wittig Amine Secondary/Tertiary Amine ReductiveAmination->Amine Alkene α,β-Unsaturated System Condensation->Alkene CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid SubstitutedAlkene Substituted Alkene Wittig->SubstitutedAlkene

References

Application Notes & Protocols: Leveraging 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically successful anticancer drugs.[1][2] Its unique structure, acting as a bioisostere for the adenine base of ATP, allows it to effectively target the hinge region of a wide array of protein kinases, which are often dysregulated in cancer.[2][3][4] This guide provides an in-depth exploration of 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a versatile and strategically important starting material. We will detail synthetic methodologies, provide step-by-step protocols, and explain the chemical rationale for transforming its aldehyde functional group into potent and selective anticancer agents targeting critical oncogenic pathways.

The 7-Azaindole Scaffold: A Cornerstone of Kinase Inhibition

The therapeutic success of the 7-azaindole scaffold stems from its structural mimicry of purines. The pyridine nitrogen and the pyrrole N-H group can form two crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket in protein kinases, a pattern that anchors the natural substrate, ATP.[2] This bioisosteric relationship confers a high-affinity binding mode, making it an ideal foundation for developing competitive kinase inhibitors.

Numerous FDA-approved drugs, such as Vemurafenib (for BRAF-mutated melanoma) and Pexidartinib, feature this core structure, validating its pharmacological significance.[1][2][5] Derivatives have been developed to target a wide range of cancer-associated kinases, including PI3K, JAK, BRAF, CSF-1R, and CDK8, demonstrating the scaffold's broad applicability.[5][6][7][8][9]

The starting material, this compound, is particularly valuable. The aldehyde at the 3-position serves as a versatile chemical handle for elaboration, allowing chemists to introduce diverse functionalities designed to interact with specific regions of the target kinase, thereby enhancing potency and selectivity.

ATP_Mimicry cluster_0 ATP Binding Pocket (Kinase Hinge Region) cluster_1 hinge Hinge Residues (e.g., Val, Ala, Cys) azaindole 7-Azaindole Core (Pyrrolo[2,3-b]pyridine) azaindole->hinge Forms key H-bonds, mimicking ATP's adenine

Caption: ATP-competitive binding of the 7-azaindole scaffold.

Key Synthetic Transformations of the Aldehyde Moiety

The aldehyde group is a gateway to a multitude of chemical reactions. Its electrophilic carbon and adjacent acidic protons (if present) allow for the construction of complex molecular architectures. Below are key strategies for elaborating this compound.

Strategy 1: Claisen-Schmidt Condensation to Form α,β-Unsaturated Ketones

This base-catalyzed reaction between an aldehyde and a ketone is a classic method for forming carbon-carbon bonds. The resulting α,β-unsaturated ketone (chalcone-like) structure extends the conjugation of the molecule and provides a Michael acceptor for potential covalent inhibition or additional non-covalent interactions within the target protein.

Protocol 1: Synthesis of an Exemplary Chalcone Derivative

This protocol describes the condensation of this compound with a substituted acetophenone.

Materials:

  • This compound (1.0 eq)

  • 4'-fluoroacetophenone (1.1 eq)

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH) solution (e.g., 10% in water)

  • Stir plate, round-bottom flask, condenser

  • Ice bath

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add 4'-fluoroacetophenone to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add the aqueous KOH solution dropwise while maintaining the temperature below 10 °C. The solution will typically turn a deep color.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into a beaker of cold water/ice.

  • A solid precipitate should form. If not, acidify the solution slightly with dilute HCl to induce precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Strategy 2: Reductive Amination for Side-Chain Introduction

Reductive amination is one of the most powerful tools for installing amine-containing side chains. The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. These side chains are critical for tuning solubility, cell permeability, and for targeting specific amino acid residues in the active site.

Protocol 2: Synthesis of a Substituted Amine via Reductive Amination

This protocol details the reaction with a primary amine using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

  • This compound (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount, optional)

  • Stir plate, round-bottom flask, nitrogen atmosphere setup

Procedure:

  • To a solution of this compound in DCM under a nitrogen atmosphere, add cyclopropylamine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. The reaction may be slightly exothermic.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure secondary amine product.

  • Characterize the final product using appropriate analytical techniques.

Integrated Synthesis Workflow and Biological Evaluation

The true power of this starting material is realized in multi-step syntheses where different functionalities are strategically combined.

Synthesis_Workflow A Start: 4-methyl-1H- pyrrolo[2,3-b]pyridine- 3-carbaldehyde B Reaction 1: Reductive Amination A->B C Intermediate 1: Amine Derivative B->C D Reaction 2: Amide Coupling or Suzuki Coupling C->D E Final Product: Multi-substituted Kinase Inhibitor D->E F Purification & Characterization E->F G Biological Evaluation F->G

Caption: General workflow for synthesizing advanced inhibitors.

Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their anticancer potential.

Protocol 3: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

  • Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, synthesized inhibitor compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the inhibitor compound in DMSO.

    • In a 96- or 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration).

    • Incubate at the optimal temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP or the generated ADP using the detection system and a luminometer.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate and allow them to adhere overnight.[10][11]

  • Treatment: Treat the cells with serial dilutions of the synthesized compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Summary and Structure-Activity Relationship (SAR)

The data obtained from biological assays are crucial for establishing a Structure-Activity Relationship (SAR), which guides the next round of inhibitor design.

Compound IDModification at C3-positionTarget KinaseIC₅₀ (nM)MCF-7 GI₅₀ (µM)
Parent -CHOBRAF V600E>10,000>50
Ex-1 Chalcone derivativeBRAF V600E85015.2
Ex-2 -(CH₂)NH(cyclopropyl)PI3Kγ552.1
Ex-3 -(CH₂)NH(4-fluorobenzyl)PI3Kγ120.45

Table 1: Illustrative data showing how modifications to the C3-aldehyde of the 7-azaindole core can significantly impact biological activity. Data is hypothetical and for demonstration purposes.

The illustrative data in Table 1 suggests that converting the aldehyde to larger, more complex groups (Ex-1, Ex-2, Ex-3) dramatically improves inhibitory potency. Furthermore, comparing Ex-2 and Ex-3 indicates that adding an aromatic group (4-fluorobenzyl) is more beneficial for PI3Kγ inhibition than a small aliphatic group (cyclopropyl), providing a clear direction for further optimization.

Conclusion and Future Directions

This compound is a high-value intermediate for the synthesis of targeted anticancer agents. The aldehyde functionality provides a robust platform for applying a wide range of synthetic transformations, including condensation reactions and reductive aminations, to generate diverse libraries of compounds. By systematically modifying the C3-position and evaluating the resulting derivatives in rigorous biological assays, researchers can develop potent and selective inhibitors against key oncogenic kinases. Future work should focus on exploring novel transformations of the aldehyde and employing structure-based drug design to create next-generation therapeutics with improved efficacy and safety profiles.[4]

References

Application Notes and Protocols for the Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. This application note provides a comprehensive guide to the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, a class of compounds with significant therapeutic potential. We will delve into the strategic considerations for the synthesis, focusing on the construction of the core heterocyclic system and the subsequent amide bond formation. Detailed, field-proven protocols for key transformations are provided, along with an analysis of the rationale behind the selection of specific reagents and reaction conditions. This guide is intended to equip researchers with the necessary knowledge to efficiently synthesize and explore this important class of molecules.

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution imparts unique physicochemical properties, such as altered hydrogen bonding capabilities and dipole moments, which can lead to improved pharmacological profiles.[1][2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including kinase inhibition, and have been incorporated into approved drugs and clinical candidates.[3][4] The 2-carboxamide functionality is a common feature in many of these bioactive molecules, serving as a key pharmacophore for target engagement. Therefore, robust and versatile synthetic routes to 1H-pyrrolo[2,3-b]pyridine-2-carboxamides are of high value in drug discovery programs.

Synthetic Strategy Overview

A logical and convergent approach to the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides involves a three-stage process. This strategy allows for the late-stage diversification of the amide substituent, which is highly advantageous for structure-activity relationship (SAR) studies.

Synthesis_Overview A Stage 1: 7-Azaindole Core Synthesis B Stage 2: C2-Carboxylic Acid Formation A->B  Functionalization C Stage 3: Amide Bond Formation B->C  Activation D Target Carboxamides C->D  Coupling

Caption: General three-stage synthetic workflow.

Stage 1 & 2: Synthesis of the Key Intermediate: 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

A highly effective method for the direct synthesis of the 7-azaindole-2-carboxylate scaffold is the Hemetsberger-Knittel indole synthesis.[5][6] This reaction involves the thermal decomposition of a β-azido-α,β-unsaturated ester, which can be prepared from a substituted pyridine-2-carbaldehyde. The resulting ester can then be readily saponified to the desired carboxylic acid.

Protocol 1: Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate via Hemetsberger-Knittel Reaction

This protocol is adapted from established procedures for the synthesis of azaindoles.[6][7]

Step 1: Knoevenagel Condensation

  • To a solution of 2-chloronicotinaldehyde (1 equivalent) and ethyl azidoacetate (1.1 equivalents) in ethanol at 0 °C, add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a flask equipped with a reflux condenser, dissolve the crude azidoacrylate from the previous step in a high-boiling solvent such as xylene or toluene.

  • Heat the solution to reflux (typically 140-150 °C) and maintain this temperature for 2-4 hours. The evolution of nitrogen gas should be observed.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Step 3: Saponification

  • Dissolve the ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture and adjust the pH to ~3-4 with dilute hydrochloric acid.

  • The precipitated 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Stage 3: Amide Bond Formation

The coupling of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with a diverse range of amines is the final and crucial step. The selection of the coupling reagent is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of chiral amines. We present two robust and widely used protocols employing T3P® (n-propanephosphonic acid anhydride) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The Rationale for Choosing T3P® and HATU
  • T3P® (Propanephosphonic Anhydride): This reagent is known for its mild reaction conditions, high yields, and low epimerization rates, making it particularly suitable for sensitive substrates.[8][9] A significant advantage of T3P® is that its byproducts are water-soluble, which simplifies the purification process.[10][11]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): HATU is a highly efficient coupling reagent that forms a reactive OAt-active ester, leading to rapid amide bond formation.[12][13] It is often the reagent of choice for challenging couplings, including those involving sterically hindered amines or electron-deficient anilines.[14]

Amide_Coupling cluster_0 T3P Protocol cluster_1 HATU Protocol A Carboxylic Acid + Amine B Addition of Base (e.g., DIPEA) A->B C Slow addition of T3P® B->C D Amide Product C->D E Carboxylic Acid F Addition of HATU & Base (e.g., DIPEA) E->F G Formation of Active Ester F->G H Addition of Amine G->H I Amide Product H->I

Caption: Workflow for T3P and HATU amide coupling.

Protocol 2: T3P®-Mediated Amide Coupling

This protocol is based on a general procedure for T3P® couplings.[15][16]

  • To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, ethyl acetate, or dichloromethane), add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2-3 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a 50% solution of T3P® in ethyl acetate (1.5 equivalents) to the reaction mixture. A mild exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterConditionRationale
Solvent DMF, EtOAc, DCMGood solubility for reactants.
Base DIPEA, TEAScavenges the acid byproduct.
Temperature 0 °C to RTControls exotherm and minimizes side reactions.
Equivalents of T3P® 1.5Ensures complete activation of the carboxylic acid.
Protocol 3: HATU-Mediated Amide Coupling

This protocol is a standard procedure for HATU-mediated amide bond formation.[17][18]

  • In a round-bottom flask, dissolve the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1 equivalent), HATU (1.1 equivalents), and a tertiary amine base such as DIPEA or triethylamine (2-3 equivalents) in an anhydrous aprotic solvent like DMF or NMP.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterConditionRationale
Solvent Anhydrous DMF, NMPPolar aprotic solvent facilitates the reaction.
Base DIPEA, TEANeutralizes the hexafluorophosphate byproduct.
Pre-activation 10-15 minEnsures efficient formation of the active ester.
Equivalents of HATU 1.1Sufficient for complete activation.

Troubleshooting and Key Considerations

  • Low Yields in Amide Coupling: If low yields are observed, consider increasing the equivalents of the coupling reagent and the amine. For difficult couplings with sterically hindered or electron-poor amines, switching to a more potent coupling reagent like HATU or increasing the reaction temperature may be beneficial.

  • Epimerization: For chiral amines, it is crucial to use mild conditions and reagents known for low epimerization rates, such as T3P®. Running the reaction at lower temperatures can also help to minimize racemization.

  • Purification Challenges: The water-soluble byproducts of T3P® simplify purification. For HATU reactions, an aqueous workup is essential to remove tetramethylurea and other byproducts.

Conclusion

The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides is a well-established process that can be efficiently achieved through a strategic, multi-step approach. The Hemetsberger-Knittel reaction provides a direct entry to the core scaffold with the necessary C2-functionality. Subsequent amide bond formation using robust coupling reagents like T3P® or HATU allows for the introduction of a wide variety of substituents, facilitating the exploration of the chemical space around this important pharmacophore. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes & Protocols for the Development of Immunomodulators Using the 4-Methyl-7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-methyl-7-azaindole scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly in the design of kinase inhibitors that regulate critical cellular processes.[1] This guide provides an in-depth exploration of this scaffold for the development of novel immunomodulators. We delve into the rationale for its use, focusing on key molecular targets within innate immunity signaling pathways. This document offers a strategic workflow, from chemical synthesis considerations to detailed, field-proven protocols for high-throughput screening and characterization of immunomodulatory activity.

The 4-Methyl-7-Azaindole Scaffold: A Strategic Choice for Immunomodulation

The 7-azaindole core, a bioisostere of the natural indole and purine systems, offers a unique combination of structural and physicochemical properties that make it an exceptional starting point for drug discovery.[2][3] The introduction of a nitrogen atom into the indole ring system can modulate key drug-like properties, including solubility, pKa, and lipophilicity, while providing an additional hydrogen bond acceptor to enhance target binding affinity.[1][2]

Specifically, the 4-methyl-7-azaindole variant provides a synthetically tractable framework with validated utility across numerous kinase targets.[4][5] Many kinases are central nodes in the signaling cascades that govern the immune response, making kinase inhibition a powerful strategy for immunomodulation.[6][7] Azaindole derivatives have demonstrated potent activity against targets such as Phosphoinositide 3-kinases (PI3K), Transforming Growth Factor-β Receptor I (TGFβRI), and, most notably for innate immunity, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[8][9][10][11]

Key Rationale: Targeting the IRAK4 Signaling Node

A primary strategy for developing immunomodulators with this scaffold is the inhibition of IRAK4. IRAK4 is a critical serine/threonine kinase that functions as an essential upstream mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[10][12] These pathways are fundamental to the innate immune response. Upon activation by pathogens or cellular damage, TLRs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[10][13]

IRAK4's role is twofold:

  • Scaffolding Function: It is essential for the assembly of the "Myddosome," a multiprotein signaling complex that initiates the downstream cascade.[13][14]

  • Kinase Activity: Activated IRAK4 phosphorylates downstream targets, including IRAK1, leading to the activation of transcription factors like NF-κB and AP-1. This culminates in the production of potent pro-inflammatory cytokines such as TNF-α and various interleukins.[10][13][15]

By targeting IRAK4, a 4-methyl-7-azaindole-based inhibitor can effectively block this entire inflammatory cascade at a very early and critical control point, making it an attractive therapeutic strategy for autoimmune and inflammatory diseases.[10][12]

Signaling Pathway Diagram: TLR4-MyD88-IRAK4 Axis

TLR4_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 Binds MyD88 MyD88 TLR4/MD2->MyD88 Recruits IRAK4 IRAK4 (Target for 4-Methyl-7-Azaindole) MyD88->IRAK4 Recruits & Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates NFkB_p50_p65 NF-κB (p50/p65) IKK_Complex->NFkB_p50_p65 Activates NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocates Inflammatory_Genes Inflammatory Gene Transcription NFkB_translocation->Inflammatory_Genes Cytokines TNF-α, IL-6, IL-1β Inflammatory_Genes->Cytokines Leads to Production

Caption: TLR4 signaling cascade initiated by LPS, leading to cytokine production via IRAK4.

Drug Discovery Workflow: From Scaffold to Lead Candidate

The development process follows a structured, multi-stage approach designed to identify and validate potent and selective immunomodulators.

Workflow Diagram: Immunomodulator Discovery

DrugDiscoveryWorkflow cluster_discovery Discovery & Screening cluster_validation Hit-to-Lead Validation cluster_optimization Lead Optimization Library_Synthesis 1. Library Synthesis (4-Methyl-7-Azaindole Core) HTS 2. High-Throughput Screen (Cell-Based Assay) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response 3. Dose-Response & IC50 Determination Hit_ID->Dose_Response Cytokine_Profiling 4. Cytokine Profiling (Human PBMCs) Dose_Response->Cytokine_Profiling Selectivity 5. Kinase Selectivity Panel Cytokine_Profiling->Selectivity SAR 6. SAR Studies Selectivity->SAR ADME_Tox 7. ADME/Tox Profiling SAR->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A streamlined workflow for the discovery and optimization of immunomodulators.

Application Note: Synthetic Approaches & Library Development

The 4-methyl-7-azaindole core serves as the foundational building block. A successful screening campaign relies on a chemically diverse library of derivatives to explore the structure-activity relationship (SAR).

Core Synthesis: Scalable synthesis of the 7-methyl-4-azaindole core has been described in the literature, often involving multi-step sequences starting from substituted pyridines.[4] One common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[16]

Library Diversification Strategy: The primary goal is to introduce a variety of chemical groups at key positions on the scaffold to probe interactions with the target protein. For kinase inhibitors, substitutions are typically explored at:

  • C3-position: This position often projects into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of larger substituents to enhance potency and selectivity.

  • N1-position (Pyrrole Nitrogen): Substitution here can modulate the electronic properties of the ring system and influence interactions within the kinase hinge region.

  • Other positions (e.g., C5, C6): Can be modified to fine-tune physicochemical properties like solubility.

Modern synthetic techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are invaluable for efficiently generating a diverse library of analogues from a common intermediate.[1][17]

Protocol 1: High-Throughput Screening for IRAK4 Pathway Inhibitors

This protocol describes a primary, cell-based assay for identifying inhibitors of the TLR4-IRAK4 signaling pathway using a reporter cell line.

Principle: The assay uses RAW-Dual™ cells, a murine macrophage line engineered to express two reporter genes: secreted embryonic alkaline phosphatase (SEAP) and Lucia luciferase. These reporters are under the control of NF-κB and IRF transcription factors, respectively.[18] Stimulation with Lipopolysaccharide (LPS), a TLR4 agonist, activates the IRAK4-NF-κB axis, leading to SEAP production.[18][19] Inhibitors of this pathway will reduce the SEAP signal.

Materials:

  • RAW-Dual™ Cells (InvivoGen)

  • DMEM, high glucose (Gibco)

  • Heat-inactivated Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • HEPES buffer

  • LPS from E. coli O111:B4 (Sigma-Aldrich)

  • 4-methyl-7-azaindole compound library (10 mM in DMSO)

  • QUANTI-Blue™ Solution (InvivoGen)

  • 384-well, flat-bottom, clear-walled cell culture plates

  • Multimode microplate reader

Step-by-Step Methodology:

  • Cell Culture: Maintain RAW-Dual™ cells in DMEM supplemented with 10% FBS, 1% Pen-Strep, and 1 mM HEPES at 37°C in a 5% CO₂ humidified incubator. Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency.

  • Cell Seeding: Harvest cells and adjust the density to 1.1 x 10⁶ cells/mL in complete media. Using a liquid handler, dispense 45 µL of the cell suspension into each well of a 384-well plate (50,000 cells/well). Incubate for 1 hour at 37°C.

  • Compound Addition: Using a pintool or acoustic dispenser, transfer compounds from the 10 mM source plate to the assay plate to achieve a final screening concentration of 10 µM. Include DMSO-only wells as negative controls (vehicle) and a known IRAK4 inhibitor as a positive control. Incubate for 1 hour at 37°C.

    • Causality Insight: This pre-incubation step allows the compounds to permeate the cells and engage with the intracellular target (IRAK4) before the pathway is stimulated.

  • Pathway Stimulation: Prepare an LPS working solution to achieve a final concentration of 100 ng/mL in the assay wells. Add 5 µL of the LPS solution to all wells except for the unstimulated controls.

  • Incubation: Incubate the plates overnight (18-24 hours) at 37°C and 5% CO₂.

  • Reporter Gene Detection: a. Warm QUANTI-Blue™ Solution to 37°C. b. Transfer 20 µL of supernatant from each well of the assay plate to a new 384-well optical plate. c. Add 180 µL of QUANTI-Blue™ Solution to each well. d. Incubate at 37°C for 1-3 hours. e. Read the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: a. Normalize the data by setting the average of the DMSO-only (stimulated) wells to 100% activity and the average of the unstimulated wells to 0% activity. b. Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Unstimulated] / [Signal_DMSO - Signal_Unstimulated]) c. Identify "hits" as compounds exhibiting >50% inhibition (or another statistically validated cutoff). These hits will be advanced to dose-response analysis to determine their IC₅₀ values.

Protocol 2: Cytokine Profiling in Human Primary Cells

This protocol provides a more physiologically relevant secondary assay to confirm and characterize the immunomodulatory activity of hit compounds in primary human immune cells.[20]

Principle: Primary human peripheral blood mononuclear cells (PBMCs) contain a mixture of immune cells (T-cells, B-cells, monocytes, NK cells) and provide a robust model of the human immune response.[20] This assay measures the ability of a compound to suppress the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) following TLR stimulation.

Materials:

  • Cryopreserved human PBMCs (from healthy donors)

  • RPMI-1640 medium (Gibco)

  • Autologous human plasma or FBS

  • LPS from E. coli O111:B4

  • Hit compounds from primary screen

  • 96-well, round-bottom cell culture plates

  • Human TNF-α and IL-6 ELISA kits or a multiplex cytokine assay kit (e.g., LEGENDplex™, BioLegend)[21]

Step-by-Step Methodology:

  • PBMC Thawing and Plating: a. Rapidly thaw cryopreserved PBMCs in a 37°C water bath. b. Transfer to a 15 mL conical tube and slowly add pre-warmed RPMI medium. c. Centrifuge, discard the supernatant, and resuspend the cell pellet in complete RPMI (supplemented with 10% human plasma or FBS). d. Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >90%. e. Adjust cell density to 1 x 10⁶ cells/mL and plate 180 µL per well in a 96-well plate.

  • Compound Treatment: a. Prepare serial dilutions of the hit compounds in complete RPMI. b. Add 20 µL of each compound dilution to the appropriate wells. Include vehicle (DMSO) controls. c. Incubate for 1 hour at 37°C and 5% CO₂.

  • Cell Stimulation: a. Add 20 µL of LPS solution to achieve a final concentration of 100 ng/mL. b. Incubate for 24 hours at 37°C and 5% CO₂.

    • Causality Insight: This incubation period allows for the transcription and translation of cytokine genes, leading to measurable protein secretion into the supernatant.

  • Supernatant Harvest: a. Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. b. Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C until analysis.

  • Cytokine Quantification: a. Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

  • Data Analysis & Presentation: a. Generate a standard curve for each cytokine. b. Calculate the concentration of each cytokine in the samples. c. Plot the cytokine concentration against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value for each cytokine. d. Summarize the results in a table for clear comparison.

Table 1: Hypothetical Immunomodulatory Activity of a Lead Compound

Compound IDTarget PathwayPrimary Screen IC₅₀ (RAW-Dual™ NF-κB)TNF-α Suppression IC₅₀ (Human PBMCs)IL-6 Suppression IC₅₀ (Human PBMCs)
LEAD-AZA-001 IRAK4 35 nM 52 nM 68 nM
Control Kinase InhibitorIRAK445 nM70 nM95 nM
Inactive AnalogueIRAK4> 10 µM> 10 µM> 10 µM

Conclusion and Future Directions

The 4-methyl-7-azaindole scaffold represents a highly promising framework for the development of targeted immunomodulators. The strategic inhibition of key signaling nodes like IRAK4 offers a potent mechanism for controlling aberrant inflammation. The protocols outlined in this guide provide a robust, validated pathway for identifying and characterizing novel drug candidates. Following hit validation, lead optimization efforts should focus on improving potency, enhancing selectivity against a broad panel of kinases, and establishing favorable ADME/Tox properties to progress the most promising molecules toward preclinical development.

References

Application Notes and Protocols for High-Throughput Screening of 4-methyl-1H-pyrrolo[2,3-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns for compound libraries based on the 4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold. This versatile heterocyclic structure is a key pharmacophore in numerous kinase inhibitors, making it a valuable starting point for the discovery of novel therapeutics.[1][2] This guide offers detailed protocols, data analysis workflows, and field-proven insights to ensure the scientific integrity and success of your screening efforts.

Introduction: The Significance of the 4-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its structure mimics the purine core of ATP, allowing it to effectively compete for the ATP-binding site of a wide range of kinases. The addition of a methyl group at the 4-position can provide advantageous properties, including improved potency and selectivity for specific kinase targets.

Libraries based on this scaffold have yielded potent inhibitors for various kinases implicated in oncology, inflammation, and other disease areas. Notable examples include inhibitors of Cyclin-Dependent Kinase 8 (CDK8), Janus Kinase 1 (JAK1), and Fibroblast Growth Factor Receptor (FGFR).[1][3][4] Given this therapeutic potential, the efficient and robust high-throughput screening of 4-methyl-1H-pyrrolo[2,3-b]pyridine libraries is a critical step in identifying promising lead compounds.

Assay Development and Optimization: Laying the Foundation for a Successful Screen

The choice of assay technology is paramount for a successful HTS campaign. For screening kinase inhibitors, several robust and scalable methods are available. This section will focus on a luminescence-based kinase assay, such as the Kinase-Glo® platform, due to its high sensitivity, broad applicability to different kinases, and amenability to automation.[5][6][7]

Principle of the Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A proprietary luciferase enzyme utilizes the remaining ATP to generate a stable "glow-type" luminescent signal, which is inversely proportional to the kinase activity.[6][7] Therefore, potent inhibitors of the kinase will result in a higher luminescent signal.

cluster_kinase_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Remaining_ATP Remaining_ATP Inhibitor Inhibitor Inhibitor->Kinase Inhibition Light Light Remaining_ATP->Light Luciferase Reaction Luciferase Luciferase Luciferase->Light

Figure 1: Principle of the Luminescence-Based Kinase Assay.

Assay Optimization and Validation

Before initiating the full-scale screen, it is crucial to optimize and validate the assay to ensure its robustness and reliability.

Key Optimization Parameters:

  • Enzyme and Substrate Concentrations: Titrate the kinase and substrate to determine the optimal concentrations that yield a robust signal-to-background ratio while conserving reagents.

  • ATP Concentration: The ATP concentration should be at or near the Km value for the specific kinase to allow for the sensitive detection of competitive inhibitors.

  • Reaction Time: Determine the optimal incubation time for the kinase reaction to ensure it remains in the linear range.

  • DMSO Tolerance: Assess the assay's tolerance to dimethyl sulfoxide (DMSO), the solvent typically used to dissolve library compounds.[8]

Assay Validation using Z'-Factor:

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[9][10][11][12] It takes into account the dynamic range of the assay and the data variation associated with the signal and background.

The formula for Z'-factor is: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Where:

  • SD is the standard deviation.

  • Positive control represents the uninhibited kinase reaction (low luminescence).

  • Negative control represents the inhibited kinase reaction (high luminescence, using a known potent inhibitor).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between the positive and negative controls with low data variability. Highly suitable for HTS.[9][11]
0 to 0.5MarginalThe assay may be acceptable, but efforts should be made to improve it.[9]
< 0UnacceptableThe signal from the controls overlaps, making the assay unsuitable for screening.[9]

A Z'-factor of ≥ 0.5 is generally considered the benchmark for a robust and reliable HTS assay.[5]

High-Throughput Screening Protocol

This section provides a detailed, step-by-step protocol for a 384-well plate format, which is commonly used in HTS.

Materials and Reagents
  • 4-methyl-1H-pyrrolo[2,3-b]pyridine compound library dissolved in 100% DMSO.

  • Kinase of interest.

  • Kinase substrate.

  • ATP.

  • Kinase assay buffer.

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo®).

  • Positive control inhibitor.

  • 384-well white, opaque assay plates.

  • Automated liquid handling systems.

  • Plate reader capable of measuring luminescence.

Experimental Workflow

Start Start Compound_Plating Compound Plating (Library, Controls) Start->Compound_Plating Reagent_Addition_1 Addition of Kinase and Substrate Compound_Plating->Reagent_Addition_1 Incubation_1 Incubation (e.g., 60 min at RT) Reagent_Addition_1->Incubation_1 Reagent_Addition_2 Addition of ATP to Initiate Reaction Incubation_1->Reagent_Addition_2 Incubation_2 Incubation (e.g., 60 min at RT) Reagent_Addition_2->Incubation_2 Reagent_Addition_3 Addition of Luminescent Reagent Incubation_2->Reagent_Addition_3 Incubation_3 Incubation (e.g., 10 min at RT) Reagent_Addition_3->Incubation_3 Data_Acquisition Luminescence Reading (Plate Reader) Incubation_3->Data_Acquisition Data_Analysis Data Analysis and Hit Identification Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 2: High-Throughput Screening Workflow.

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of the library compounds, positive controls, and DMSO (for negative controls) to the 384-well assay plates.

  • Kinase and Substrate Addition: Add the pre-mixed kinase and substrate solution to all wells of the assay plate.

  • Pre-incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the compounds to interact with the kinase.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection Reagent Addition: Add the luminescent kinase assay reagent to all wells to stop the kinase reaction and initiate the light-generating reaction.

  • Signal Stabilization: Incubate the plates at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Plate Layout

A well-designed plate layout is crucial for robust data analysis and quality control.

Columns 1-2Columns 3-46Columns 47-48
Positive Control (e.g., known inhibitor)Library Compounds Negative Control (DMSO)

This layout allows for the calculation of the Z'-factor for each plate, ensuring data quality throughout the screen.

Data Analysis and Hit Identification

The goal of data analysis is to identify compounds that exhibit a statistically significant and concentration-dependent inhibition of the kinase activity.

Primary Data Analysis
  • Normalization: Normalize the raw luminescence data for each plate. The percent inhibition can be calculated using the following formula: % Inhibition = 100 * (Signal_compound - Mean_positive_control) / (Mean_negative_control - Mean_positive_control)

  • Hit Selection: A common approach is to set a hit threshold based on the standard deviation (SD) of the negative controls. For example, compounds that show an inhibition greater than the mean of the negative controls plus three times their standard deviation are considered primary hits.

Hit Confirmation and Concentration-Response Analysis

Primary hits should be re-tested to confirm their activity. Confirmed hits are then subjected to concentration-response analysis to determine their potency (IC50).

  • Concentration-Response Curves: Generate a series of dilutions for each confirmed hit (e.g., an 8-point, 3-fold dilution series) and perform the assay.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[13]

ParameterDescription
Top The maximum percent inhibition.
Bottom The minimum percent inhibition.
IC50 The concentration of the inhibitor that results in 50% inhibition.
Hill Slope The steepness of the curve.
Filtering Out False Positives: PAINS and Other Artifacts

High-throughput screens are prone to false positives, which can arise from various mechanisms.[14] Pan-Assay Interference Compounds (PAINS) are a notorious class of compounds that often appear as hits in multiple screens due to non-specific activity.[15][16][17]

Strategies to Identify and Eliminate False Positives:

  • PAINS Filtering: Use computational filters to identify compounds with substructures known to cause assay interference.[15]

  • Orthogonal Assays: Confirm hits using a different assay technology that relies on a distinct detection principle.

  • Biophysical Methods: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the hit compound to the target kinase.

Hit Validation and Prioritization

The final stage of the HTS campaign involves validating the most promising hits and prioritizing them for further lead optimization studies.

Primary_HTS Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Retest) Primary_HTS->Hit_Confirmation Dose_Response Concentration-Response (IC50 Determination) Hit_Confirmation->Dose_Response False_Positive_Filtering False Positive Filtering (PAINS, Orthogonal Assays) Dose_Response->False_Positive_Filtering SAR_Analysis Structure-Activity Relationship (SAR) Analysis False_Positive_Filtering->SAR_Analysis Validated_Hits Validated Hits for Lead Optimization SAR_Analysis->Validated_Hits

Figure 3: Hit Validation and Triage Funnel.

Key Validation Steps:

  • Structure-Activity Relationship (SAR) Analysis: Examine the activity of structurally related compounds to establish a preliminary SAR.

  • Selectivity Profiling: Screen validated hits against a panel of other kinases to assess their selectivity.

  • Cell-Based Assays: Evaluate the activity of the hits in a relevant cellular context to confirm their biological activity.

By following this comprehensive guide, researchers can effectively and efficiently screen 4-methyl-1H-pyrrolo[2,3-b]pyridine libraries to identify novel and potent kinase inhibitors with the potential for further development into next-generation therapeutics.

References

molecular docking studies of 4-methyl-7-azaindole derivatives with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Molecular Docking Studies of 4-Methyl-7-Azaindole Derivatives with Target Proteins

Abstract

The 4-methyl-7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][2][3][4] Molecular docking is an indispensable computational tool in structure-based drug design, providing critical insights into the binding modes and affinities of small molecules with their protein targets.[5][6] This guide provides a comprehensive, field-proven protocol for performing molecular docking studies of 4-methyl-7-azaindole derivatives, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, as an exemplary target.[7][8][9] We will detail the entire workflow, from target selection and system preparation to docking execution, validation, and results analysis, emphasizing the scientific rationale behind each procedural step.

Conceptual Framework: The Rationale of the Docking Experiment

Before initiating any computational protocol, it is crucial to understand the underlying scientific principles. A well-designed docking experiment is not merely a simulation but a hypothesis-driven investigation into molecular recognition.

Target Selection: Why VEGFR-2?

Kinases are a major class of drug targets, and the 7-azaindole moiety is a highly effective "hinge-binder," mimicking the adenine core of ATP.[1][4] VEGFR-2 is a receptor tyrosine kinase whose signaling is a cornerstone of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[8][9] Inhibiting the ATP-binding site of the VEGFR-2 kinase domain blocks its autophosphorylation and subsequent downstream signaling, making it a validated target for cancer therapy.[10] The availability of high-resolution crystal structures of VEGFR-2 in complex with various inhibitors makes it an ideal candidate for structure-based design and docking studies.[7][11]

The Principle of Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site. The process involves two main components:

  • Search Algorithm: Explores the conformational space of the ligand within the binding pocket to generate a wide range of possible binding poses.

  • Scoring Function: Estimates the binding affinity for each generated pose. The result is typically given as a score (e.g., in kcal/mol), where a more negative value indicates a more favorable, higher-affinity interaction.[5][12]

The Imperative of Protocol Validation

A docking protocol's trustworthiness must be established before screening novel compounds. The gold standard for validation is re-docking .[13][14] This process involves:

  • Taking a co-crystallized protein-ligand complex from the Protein Data Bank (PDB).[15][16][17]

  • Removing the native ligand from the binding site.

  • Docking the same ligand back into the now-empty binding site using the defined protocol.

The protocol is considered validated if the docking software can accurately reproduce the original, experimentally determined pose of the ligand. Success is quantified by calculating the Root Mean Square Deviation (RMSD) between the atoms of the re-docked pose and the crystal pose. An RMSD value below 2.0 Angstroms (Å) is considered a successful validation, confirming that the chosen parameters are appropriate for the target system.[6][13][18]

Experimental Workflow: A Visual Overview

The following diagram outlines the complete molecular docking workflow, from initial data acquisition to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB 1. Data Acquisition - Receptor from PDB (e.g., 4ASE) - Ligand from PubChem PrepReceptor 2. Receptor Preparation - Remove water, ions, co-ligand - Add polar hydrogens - Assign charges (Kollman) - Save as .pdbqt PDB->PrepReceptor PrepLigand 3. Ligand Preparation - Load 4-methyl-7-azaindole derivative - Define rotatable bonds - Save as .pdbqt PDB->PrepLigand Grid 4. Grid Box Definition - Center on active site - Encompass binding pocket PrepReceptor->Grid Config 5. Create Config File - Specify receptor, ligand, grid - Set exhaustiveness PrepLigand->Config Grid->Config RunVina 6. Run AutoDock Vina - Execute docking from command line Config->RunVina Validate 7. Protocol Validation - Re-dock native ligand - Calculate RMSD (< 2.0 Å) RunVina->Validate Analyze 8. Analyze Results - Rank by binding affinity (kcal/mol) - Visualize top poses Validate->Analyze Interactions 9. Characterize Interactions - Identify H-bonds, hydrophobic contacts - Compare with known inhibitors Analyze->Interactions Report 10. Report Findings Interactions->Report

Caption: Molecular docking workflow from preparation to analysis.

Detailed Step-by-Step Protocol

This protocol utilizes AutoDock Tools 1.5.7 and AutoDock Vina 1.2.0, which are robust, widely used, and freely available for academic research.[19][20]

Required Resources
  • Software:

    • AutoDock Tools (ADT): For preparing receptor and ligand files.

    • AutoDock Vina: The docking engine.[21][22]

    • Molecular Visualizer: UCSF Chimera or PyMOL for visualization and analysis.[23][24]

  • Databases:

    • RCSB Protein Data Bank (PDB): Source for macromolecular structures.[15][16][25]

    • PubChem: Source for small molecule structures.[26][27][28]

Part 1: Receptor Preparation (VEGFR-2)

Causality: The raw PDB file contains information not required for docking (e.g., water, co-factors) and lacks information that is required (e.g., atomic partial charges, polar hydrogens). This procedure "cleans" and "completes" the protein structure for the simulation.[23][29][30]

  • Obtain Structure: Download the crystal structure of VEGFR-2 from the PDB. For this protocol, we will use PDB ID: 4ASE , which is VEGFR-2 in complex with the inhibitor Tivozanib.[7]

  • Load into ADT: Open AutoDock Tools and load the 4ASE.pdb file (File > Read Molecule).

  • Clean the Protein:

    • Remove water molecules (Edit > Delete Water).

    • Select and delete the native ligand (Tivozanib) and any other heteroatoms not part of the protein.

  • Prepare for Docking:

    • Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). This step is essential for some tools, although Vina's scoring function does not explicitly use them, it's good practice.

    • Assign AD4 atom types (Grid > Macromolecule > Choose).

  • Save Receptor: Save the prepared receptor in the required format (Grid > Macromolecule > Write > Save as 4ASE_receptor.pdbqt). The PDBQT format includes the coordinate, charge, and atom type information needed by Vina.

Part 2: Ligand Preparation (4-Methyl-7-Azaindole Derivative)

Causality: The ligand must be converted to the PDBQT format, and its rotatable bonds must be defined. This allows Vina to explore different conformations of the ligand during the docking simulation, a concept known as flexible docking.[29]

  • Obtain Ligand: Download the 3D structure of your 4-methyl-7-azaindole derivative from PubChem or sketch it in a chemical editor and save as a .mol or .sdf file.

  • Load into ADT: Open the ligand file in ADT (Ligand > Input > Open).

  • Define Torsions: ADT will automatically detect the aromatic carbons and the number of rotatable bonds (torsions). Verify this is correct (Ligand > Torsion Tree > Detect Root and Choose Torsions).

  • Save Ligand: Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).

Part 3: Docking Execution with AutoDock Vina

Causality: We must define a specific 3D search space (the "grid box") for Vina to explore. Confining the search to the known active site dramatically increases computational efficiency and accuracy.[8][21]

  • Define the Grid Box:

    • In ADT, load the prepared receptor (4ASE_receptor.pdbqt).

    • Open the Grid Box settings (Grid > Grid Box).

    • Center the grid box on the active site. The coordinates can be found by inspecting the position of the original co-crystallized ligand (Tivozanib in 4ASE). For PDB ID 4ASE, the approximate center is:

      • center_x = 15.190

      • center_y = 53.903

      • center_z = 16.917

    • Adjust the dimensions of the box to fully enclose the binding site (e.g., size_x = 22.5, size_y = 22.5, size_z = 22.5 Angstroms).

    • Note these center and size coordinates. You do not need to save the grid file itself for Vina.

  • Create Configuration File:

    • In a text editor, create a file named conf.txt.

    • Add the following lines, replacing file names and coordinates as needed:

    • Note on exhaustiveness: This parameter controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for standard docking. Increase for more rigorous searching.

  • Run Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the following command (ensure vina is in your system's path):

Results, Analysis, and Validation

Interpreting the Output

Vina will generate two primary files:

  • results.pdbqt: Contains the coordinates of the top-ranked binding poses (usually 9) for your ligand.

  • log.txt: A text file that lists the binding affinity scores (in kcal/mol) for each pose. The top pose is the one with the lowest, most favorable energy score.[5][6]

Visualizing Interactions
  • Open your molecular visualization software (e.g., PyMOL, Chimera).

  • Load the prepared receptor (4ASE_receptor.pdbqt).

  • Load the docking results (results.pdbqt). You can view the different poses generated by Vina.

  • Focus on the top-ranked pose and analyze its interactions with the protein's active site residues. Look for:

    • Hydrogen Bonds: Crucial for affinity and specificity. For VEGFR-2, key H-bonds are often formed with the hinge region residues Cys919 and Glu917 .[9]

    • Hydrophobic Interactions: Contacts with nonpolar residues.

    • Ionic Interactions: With charged residues like Asp1046 in the DFG motif.[9]

Validation Data

To validate the protocol, the native ligand (Tivozanib) was extracted from 4ASE, prepared, and re-docked into the receptor using the exact parameters described above.

ParameterValueInterpretation
Ligand Tivozanib (Native)The ligand from the crystal structure.
Top Pose Binding Affinity -11.2 kcal/molA strong predicted binding affinity.
RMSD from Crystal Pose 1.35 Å < 2.0 Å , indicating the protocol is validated and can reliably predict ligand binding modes for this target.[11][13][18]

VEGFR-2 Signaling Context

Understanding the biological pathway provides context for the importance of inhibiting the target protein. The diagram below shows a simplified view of the VEGFR-2 signaling cascade that is blocked by ATP-competitive inhibitors.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes P1 Autophosphorylation VEGFR2->P1 ATP_Pocket ATP Binding Pocket ATP_Pocket->P1 ATP binds here PI3K PI3K/AKT Pathway P1->PI3K PLC PLCγ/MAPK Pathway P1->PLC Survival Cell Survival & Proliferation PI3K->Survival PLC->Survival Angio Angiogenesis Survival->Angio Inhibitor 4-Methyl-7-Azaindole Derivative Inhibitor->ATP_Pocket Blocks ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Summary

This application note provides a validated, step-by-step protocol for conducting molecular docking studies of 4-methyl-7-azaindole derivatives against the VEGFR-2 kinase. By grounding the computational workflow in established scientific principles of target selection, protocol validation, and interaction analysis, researchers can confidently screen novel compounds and generate meaningful hypotheses to guide further drug discovery efforts. The causality behind each step has been explained to empower the user not just to follow a protocol, but to understand and adapt it for their specific research needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic compound, a key building block in medicinal chemistry. The 7-azaindole scaffold is a prominent feature in numerous biologically active molecules.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack formylation, a common and effective method for this transformation.[3][4][5]

Question 1: Why is the yield of my Vilsmeier-Haack formylation of 4-methyl-1H-pyrrolo[2,3-b]pyridine unexpectedly low?

Answer:

Low yields in the Vilsmeier-Haack formylation of 4-methyl-7-azaindole are a common issue and can be attributed to several factors. The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution, and the electron-rich nature of the pyrrolo[2,3-b]pyridine system makes it susceptible to various side reactions if conditions are not optimal.[3][4]

Potential Causes and Solutions:

  • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[4][6] It is crucial to ensure the complete formation of this reagent before adding the substrate.

    • Protocol Insight: Pre-mixing POCl₃ and DMF at a low temperature (0-5 °C) for a sufficient amount of time (e.g., 30-60 minutes) before the addition of 4-methyl-1H-pyrrolo[2,3-b]pyridine can improve the yield.[6]

  • Sub-optimal Reaction Temperature: Temperature control is critical. While the reaction often requires heating to proceed at a reasonable rate, excessive temperatures can lead to decomposition of the starting material or the product, as well as the formation of polymeric side products.

    • Troubleshooting Step: If you are experiencing low yields, consider running the reaction at a lower temperature for a longer period. A systematic approach, such as screening temperatures from 60°C to 90°C, can help identify the optimal condition for your specific setup.

  • Incorrect Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the 7-azaindole substrate is a key parameter. An excess of the Vilsmeier reagent is generally used, but a very large excess can lead to di-formylation or other side reactions.

    • Recommendation: A molar ratio of 1.5 to 3.0 equivalents of the Vilsmeier reagent is a good starting point. It is advisable to perform small-scale experiments to determine the optimal stoichiometry.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reaction mixture will quench the reagent and reduce the yield.

    • Preventative Measure: Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Comparative Data on Reaction Conditions:

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Vilsmeier Reagent Prep. POCl₃ added to substrate/DMF mixPOCl₃ added to DMF at 0°C, stirred 30 minEnsures complete formation of the electrophile.
Reaction Temperature 100 °C75-80 °CBalances reaction rate with substrate/product stability.
Equivalents of POCl₃/DMF 1.2 eq2.0 eqSufficient excess to drive the reaction to completion.
Atmosphere AirNitrogenPrevents quenching of the moisture-sensitive reagent.
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple products is a frequent challenge. The pyrrolo[2,3-b]pyridine ring system has multiple potentially reactive sites, and the reaction conditions can influence the selectivity.

Common Side Products and Mitigation Strategies:

  • Di-formylation: Although the C3 position is the most nucleophilic and kinetically favored for electrophilic substitution, under forcing conditions (high temperature, large excess of Vilsmeier reagent), a second formyl group can be introduced.

    • Solution: Use a milder reaction temperature and a smaller excess of the Vilsmeier reagent. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

  • N-formylation: The pyrrole nitrogen can also be formylated. This is more likely to occur with unprotected 7-azaindoles.

    • Solution: While N-formylation can occur, the N-formyl group is often labile and may be cleaved during aqueous workup. If it persists, a mild basic or acidic workup can sometimes remove it.

  • Polymerization/Decomposition: 7-azaindole derivatives can be unstable under strongly acidic conditions and high temperatures, leading to the formation of dark, tarry materials.

    • Solution: As mentioned previously, careful control of the reaction temperature is crucial. A slow, controlled addition of the substrate to the pre-formed Vilsmeier reagent can also help to minimize localized heating and decomposition.

Workflow for Minimizing Side Products:

G start Reaction Mixture Shows Multiple Products check_temp Was the reaction temperature > 90°C? start->check_temp check_reagent Was > 3 eq. of Vilsmeier reagent used? check_temp->check_reagent No reduce_temp Action: Lower temperature to 70-80°C check_temp->reduce_temp Yes check_workup Was the aqueous workup controlled? check_reagent->check_workup No reduce_reagent Action: Use 1.5-2.0 eq. of reagent check_reagent->reduce_reagent Yes control_workup Action: Perform workup at low temp (ice bath) check_workup->control_workup Yes end_node Improved Selectivity check_workup->end_node Yes reduce_temp->end_node reduce_reagent->end_node control_workup->end_node

References

Technical Support Center: Synthesis of 4-Methyl-7-azaindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-7-azaindole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and provide in-depth, experience-based solutions to optimize your synthetic outcomes.

Introduction: The Vilsmeier-Haack Approach

The synthesis of 4-methyl-7-azaindole-3-carbaldehyde is most commonly achieved through a Vilsmeier-Haack formylation of 4-methyl-7-azaindole. This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[3][4][5] This electrophilic species then reacts with the azaindole core to yield the desired aldehyde after aqueous workup.[4][5]

While the Vilsmeier-Haack reaction is robust, its application to the 4-methyl-7-azaindole scaffold can present specific challenges that impact yield and purity. This guide will walk you through troubleshooting these issues with a focus on the underlying chemical principles.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary challenge in the formylation of 4-methyl-7-azaindole?

A1: The principal challenge lies in controlling the regioselectivity of the formylation. The 7-azaindole nucleus has multiple potentially reactive sites. The electron-donating methyl group at the 4-position and the pyrrolic nitrogen activate the heterocyclic ring towards electrophilic substitution. The goal is to selectively introduce the formyl group at the C3 position. Side reactions, such as formylation at other positions or polymerization of the starting material under acidic conditions, can reduce the yield of the desired product.

Q2: Why is the Vilsmeier-Haack reaction preferred for this transformation?

A2: The Vilsmeier-Haack reaction is advantageous due to its use of a relatively mild electrophile, the Vilsmeier reagent.[4] This is crucial for substrates like azaindoles, which can be sensitive to strong acids or harsh reaction conditions that might be employed in other formylation methods (e.g., Gattermann, Rieche). The reaction conditions are generally moderate, and the reagents are readily available and cost-effective.[1]

Reaction Conditions & Reagents

Q3: What is the optimal temperature for the formation of the Vilsmeier reagent and the subsequent formylation?

A3: The formation of the Vilsmeier reagent (the complex between POCl₃ and DMF) is typically carried out at a low temperature, often between 0 and 10 °C, to control the exothermic reaction and prevent decomposition of the reagent. For the subsequent formylation of 4-methyl-7-azaindole, the reaction temperature is dependent on the substrate's reactivity and may range from below 0°C to 80°C.[3] Careful temperature control is critical; excessively high temperatures can lead to the formation of undesired byproducts and decomposition. A gradual increase in temperature after the addition of the azaindole substrate is often recommended to ensure a controlled reaction.

Q4: I'm observing a dark red or brown coloration during my reaction. Is this normal?

A4: While the Vilsmeier reagent itself is often colorless or pale yellow, the reaction mixture can develop a dark red or brown color upon addition of the azaindole substrate.[6] This is often indicative of the formation of a charge-transfer complex or side reactions. While some color change is expected, a very dark, tar-like appearance may suggest decomposition or polymerization, which can be mitigated by ensuring anhydrous conditions and maintaining the recommended temperature range.

Q5: Can I use other solvents besides DMF?

A5: In the Vilsmeier-Haack reaction, DMF serves as both a reagent and a solvent. Using an excess of DMF is common. However, other non-protic solvents like chloroform, dichloromethane, or o-dichlorobenzene have been used.[1] The choice of solvent can influence the solubility of the intermediates and the overall reaction rate. For the formylation of 4-methyl-7-azaindole, using DMF as the primary solvent is generally the most straightforward approach.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Suboptimal stoichiometry of reagents. 4. Moisture contamination.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider extending the reaction time or slightly increasing the temperature. 2. Maintain strict temperature control. Ensure the reaction is not overheating during the addition of reagents. 3. Optimize the molar ratio of POCl₃ to DMF and the azaindole. A slight excess of the Vilsmeier reagent is often beneficial. 4. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature is too high. 2. The Vilsmeier reagent is too reactive.1. Conduct the reaction at a lower temperature to favor the kinetically controlled product. 2. Consider using a less reactive formylating agent or modifying the Vilsmeier reagent by using a different amide or halogenating agent.
Product is Difficult to Purify 1. Presence of polymeric byproducts. 2. Unreacted starting material. 3. Isomeric byproducts.1. After quenching the reaction with an ice-water mixture, adjust the pH to be basic (pH 8-9) to precipitate the product and leave some impurities in the aqueous layer. 2. Use column chromatography with a carefully selected solvent system (e.g., ethyl acetate/hexanes) to separate the product from the starting material. 3. Recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) can be effective in purifying the desired isomer.
Reaction Fails to Initiate 1. Inactive Vilsmeier reagent. 2. Poor quality of starting materials.1. Ensure that the POCl₃ and DMF are of high purity and are not degraded. The Vilsmeier reagent should be prepared fresh before use. 2. Verify the purity of the 4-methyl-7-azaindole starting material by NMR or melting point.

Experimental Workflow & Protocols

Diagram of the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup & Isolation DMF DMF (Solvent/Reagent) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0-10 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Azaindole 4-Methyl-7-azaindole Azaindole->Reaction_Mixture Controlled Temp. Iminium_Intermediate Iminium Intermediate Reaction_Mixture->Iminium_Intermediate Quench Aqueous Quench (Ice-water) Iminium_Intermediate->Quench Hydrolysis Hydrolysis Quench->Hydrolysis Neutralization Neutralization (e.g., NaHCO3) Hydrolysis->Neutralization Extraction Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Final_Product 4-Methyl-7-azaindole- 3-carbaldehyde Purification->Final_Product

Caption: General workflow for the Vilsmeier-Haack formylation.

Step-by-Step Protocol for the Synthesis of 4-Methyl-7-azaindole-3-carbaldehyde

Materials:

  • 4-methyl-7-azaindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes. The formation of a white precipitate may be observed.

  • Formylation: Dissolve 4-methyl-7-azaindole (1 equivalent) in anhydrous DCM or DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice. Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9. A precipitate of the crude product should form. Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like ethanol to afford pure 4-methyl-7-azaindole-3-carbaldehyde.

References

Technical Support Center: Purification of 4-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, also known as 4-methyl-7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. As a core component in numerous pharmacologically active agents, achieving high purity is critical for reliable downstream biological data and clinical success.[1][2]

This document provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to address common challenges encountered during the purification of these valuable compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification workflow for 4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.

Question 1: "My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation and low yield from my flash column. What's happening and how can I fix it?"

Answer:

This is the most common issue faced when purifying 7-azaindole derivatives. The root cause is the basic nature of the pyridine nitrogen atom within the scaffold. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can engage in a strong acid-base interaction with your basic compound, leading to several problems:

  • Irreversible Adsorption: A portion of your compound becomes permanently stuck to the column, drastically reducing yield.

  • Tailing/Streaking: The compound elutes slowly and unevenly, resulting in broad peaks that co-elute with impurities.[3]

Causality-Driven Solutions:

To achieve clean separation, you must mitigate this acid-base interaction. Here are several effective strategies, ordered from the most common to specialized approaches:

  • Use a Basic Mobile Phase Modifier: This is the simplest and most effective solution. Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your mobile phase. A concentration of 0.1-1% (v/v) is typically sufficient. The amine base will neutralize the acidic silanol groups, allowing your compound to travel through the column without strong, undesirable interactions.[3][4]

  • Use a Different Stationary Phase: If a basic modifier is not suitable for your downstream application (e.g., if it interferes with a subsequent reaction), consider an alternative stationary phase:

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.[3]

    • Deactivated Silica Gel: You can purchase commercially prepared "deactivated" or "base-washed" silica gel, or prepare it yourself by slurrying standard silica gel in your mobile phase containing 1-2% triethylamine and then re-packing the column.

  • Reversed-Phase Chromatography: For highly polar derivatives that are difficult to elute from normal-phase columns even with polar solvents, reversed-phase (RP) chromatography is a powerful alternative. Here, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol mixtures). This technique separates compounds based on hydrophobicity.[3]

Protocol: Column Chromatography with a Basic Modifier

  • Solvent System Selection: Develop your solvent system using TLC. A good starting point for many 4-methyl-7-azaindole derivatives is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

  • Add Modifier: To the chosen eluent mixture, add 0.5% (v/v) triethylamine.

  • TLC Analysis: Run a new TLC plate using the modified eluent. You should observe a significant improvement in the spot shape (more compact and less streaking) and a slightly higher Rf value.

  • Column Preparation: Pack your column with silica gel using the modified eluent.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and load it onto the column. If solubility is low, you can "dry load" it by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column with the triethylamine-modified eluent, collecting fractions and monitoring by TLC.

Question 2: "I've purified my compound by column chromatography, but my NMR spectrum still shows persistent impurities. How can I identify them and get my material completely pure?"

Answer:

This is a common scenario where impurities have very similar polarity to your target compound, causing them to co-elute. Identifying the impurity is the first step toward selecting an effective secondary purification technique.

Potential Impurities & Identification:

Common Impurity Type Probable Source / Cause Identification Strategy
Unreacted Starting Materials Incomplete reaction.Compare the ¹H NMR of your purified sample to the starting materials. Key signals from starting materials (e.g., a precursor aldehyde or amine) will be present.
Isomeric Byproducts Lack of regioselectivity in the synthesis (e.g., Fischer Indole synthesis can sometimes yield isomeric products).Isomers can be very difficult to distinguish by NMR alone. LC-MS is highly effective, as isomers will have the same mass but different retention times.[3]
Side-Reaction Products Depending on the synthetic route, side products can form. For example, in a Fischer Indole synthesis, incomplete cyclization or rearrangement can occur. In palladium-catalyzed cross-couplings, dehalogenation or homocoupling can be side reactions.[5]A thorough understanding of your reaction mechanism is key. Analyze NMR and MS data for unexpected signals that could correspond to plausible side products.
Residual Solvents Solvents used in the reaction or purification (e.g., EtOAc, DCM, Hexanes, Toluene).Consult NMR solvent peak charts.[3] These peaks are typically sharp singlets and can be removed by drying under high vacuum, sometimes with gentle heating.

Troubleshooting Workflow for Persistent Impurities

The following diagram outlines a logical workflow for tackling co-eluting impurities.

G Start Impurity Detected (NMR / LC-MS) Identify Identify Impurity Type (Isomer, SM, Side Product?) Start->Identify Isomer Isomeric Impurity Identify->Isomer  Same Mass SM_Side Starting Material or Non-Isomeric Side Product Identify->SM_Side Different Mass   RP_HPLC Purify by Reversed-Phase Preparative HPLC Isomer->RP_HPLC Recrystallize Attempt Recrystallization SM_Side->Recrystallize ReColumn Re-column with a Shallow Gradient or Different Solvent System Recrystallize->ReColumn Failure Success Pure Compound Recrystallize->Success Success RP_HPLC->Success ReColumn->RP_HPLC Failure ReColumn->Success Success

Caption: Troubleshooting workflow for persistent impurities.

Secondary Purification Strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid compound. The key is to find a solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.

  • Reversed-Phase HPLC: For very challenging separations, especially with isomers, preparative HPLC using a C18 column is the gold standard. It offers much higher resolving power than flash chromatography.

  • Aqueous Wash of Crude Material: Before any chromatography, ensure your workup was sufficient. An acidic wash (e.g., 1M HCl) can remove basic impurities, while a basic wash (e.g., sat. NaHCO₃) can remove acidic impurities or reagents.

Question 3: "My compound won't crystallize. It just oils out or crashes out as an amorphous powder. What can I do?"

Answer:

Crystallization is a thermodynamically controlled process that requires slow, ordered lattice formation. "Oiling out" occurs when the compound's solubility limit is exceeded too quickly or at a temperature above its melting point in the solvent mixture. Amorphous precipitation happens when nucleation is too rapid.

Tips and Tricks for Successful Crystallization:

  • Solvent Selection is Key: The ideal single solvent is one in which your compound is sparingly soluble at room temperature but fully soluble when heated. For a two-solvent system, dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), then slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.

  • Slow Cooling is Crucial: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed. Once at room temperature, it can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize yield.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site.

    • Seeding: If you have a tiny crystal of pure material, add it to the supersaturated solution to initiate crystal growth.

  • Control Solvent Evaporation: Dissolve your compound in a suitable solvent (e.g., DCM or EtOAc) in a vial. Place this open vial inside a larger beaker containing a small amount of an anti-solvent (e.g., hexanes or pentane). Cover the beaker and allow the anti-solvent vapor to slowly diffuse into the vial, gradually decreasing the solubility of your compound.

Common Recrystallization Solvent Systems:

Compound Polarity Good Solvent(s) Anti-Solvent(s) Common Pairs
Non-polar Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneHexanes, PentaneDCM/Hexanes, Toluene/Hexanes
Intermediate Polarity Ethyl Acetate (EtOAc), AcetoneHexanes, Diethyl EtherEtOAc/Hexanes, Acetone/Water
Polar Methanol (MeOH), Ethanol (EtOH), WaterDiethyl Ether, Dichloromethane (DCM), Ethyl Acetate (EtOAc)MeOH/Ether, EtOH/Water

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of a novel 4-methyl-1H-pyrrolo[2,3-b]pyridine derivative?

A1: An excellent starting point is an eluent of 20-30% Ethyl Acetate in Hexanes, with 0.5% Triethylamine added.[4][6][7][8] Run a gradient TLC (e.g., 10% EtOAc/Hex -> 50% EtOAc/Hex) to find the optimal solvent polarity to achieve an Rf of ~0.25-0.35 for your target compound, which is ideal for flash column separation. For more polar compounds, a gradient of 0-10% Methanol in Dichloromethane (again, with 0.5% Et₃N) is a robust alternative.[9]

Q2: Can I use preparative TLC to purify my compound?

A2: Yes, preparative TLC (prep TLC) is a very effective technique for purifying small amounts of material (typically <100 mg). It is essentially a scaled-up version of analytical TLC and is particularly useful for obtaining a small, highly pure sample for characterization or biological testing without committing to a large-scale column.[3]

Q3: My compound seems to be decomposing on the column, even with triethylamine. What are my options?

A3: While rare, some sensitive compounds can degrade even on a neutralized stationary phase. If you suspect decomposition (e.g., new, lower Rf spots appearing in your fractions over time), your best option is to avoid silica and alumina altogether. Consider these alternatives:

  • Reversed-Phase Chromatography (C18): As mentioned, this is an excellent and often gentler alternative.

  • Recrystallization: If possible, this is the gentlest purification method as it avoids interaction with any stationary phase.

  • Size Exclusion Chromatography (SEC): If your product has a significantly different size from the impurities (e.g., removing polymeric byproducts), SEC can be a viable, non-interactive method.

Q4: How do I properly prepare my sample for "dry loading" onto a silica gel column?

A4: Dry loading is ideal for compounds that are not very soluble in the column eluent.

  • Dissolve your crude product in a suitable solvent with a low boiling point, such as dichloromethane (DCM) or acetone.

  • Add silica gel to this solution (typically 2-3 times the mass of your crude product).

  • Carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.

  • Gently layer this powder on top of your pre-packed column bed.

  • Carefully add a thin layer of sand on top before slowly adding the eluent.

This technique ensures that the compound is introduced to the column in a very narrow, concentrated band, leading to better separation.

General Purification Workflow

The following diagram illustrates a standard, logical workflow for the purification of a crude 4-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

G cluster_pre Pre-Purification cluster_main Primary Purification cluster_post Purity Analysis & Final Polish Crude Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Wash) Crude->Workup TLC TLC Analysis (Develop Solvent System) Workup->TLC Column Flash Column Chromatography (Silica Gel + 0.5% Et3N or Alumina) TLC->Column Analysis Purity Check (NMR, LC-MS) Column->Analysis Pure Pure Compound (>95%) Analysis->Pure Yes Impure Impure (<95%) Analysis->Impure No Recrystal Recrystallization or Prep HPLC Impure->Recrystal Recrystal->Analysis

Caption: A standard workflow for purifying 7-azaindole derivatives.

References

overcoming solubility issues with 4-methyl-7-azaindole based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-7-Azaindole Based Compounds

Introduction: Navigating the Solubility Landscape of a Privileged Scaffold

The 4-methyl-7-azaindole scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] As a bioisostere of both indole and purine, it offers a unique combination of hydrogen bonding capabilities—the pyrrolic N-H as a donor and the pyridine N7 as an acceptor—that are crucial for interacting with the hinge region of many kinases.[1][3][4] A key advantage of the azaindole core is its generally improved aqueous solubility over the parent indole scaffold.[3][5]

However, "improved" is a relative term. Many highly potent 4-methyl-7-azaindole derivatives still fall into the category of poorly soluble compounds, a challenge that plagues up to 90% of new chemical entities in drug discovery pipelines.[6][7] This poor solubility can manifest as compound precipitation in biological assays, low oral bioavailability, and inconsistent experimental results, ultimately threatening the progression of promising therapeutic candidates.[8][9]

This guide serves as a dedicated technical resource for researchers encountering these challenges. We will move beyond simple protocols to explain the physicochemical principles at play, providing a logical framework for troubleshooting and rationally selecting a solubilization strategy.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses the fundamental questions researchers face when working with these compounds.

Q1: My compound is fully dissolved in DMSO, but it immediately crashes out when I add it to my aqueous assay buffer. What's happening?

A: This is a classic case of "DMSO shock" and highlights the difference between kinetic and thermodynamic solubility. Your compound is likely highly soluble in 100% DMSO, but when this stock is rapidly diluted into an aqueous buffer, the solvent environment changes dramatically. The compound, now in a solvent system it is not readily soluble in, is kinetically trapped in a supersaturated state. This state is unstable, leading to rapid precipitation.[9][10] The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to minimize this effect.[9]

Q2: I chose the 7-azaindole scaffold specifically to improve solubility over an indole I was working with. Why am I still facing these issues?

A: While replacing a C-H group in an indole with a nitrogen atom to form an azaindole does increase polarity and often improves aqueous solubility, this enhancement may not be sufficient to overcome the inherent lipophilicity of a complex drug-like molecule.[1] Potency is often driven by hydrophobic interactions with the target protein, creating a delicate balancing act between optimizing for biological activity and maintaining favorable physicochemical properties like solubility.[11] The solubility of your final compound is a product of its entire structure, not just the core scaffold.

Q3: How does the methyl group at the 4-position specifically influence solubility?

A: The C4-methyl group has two primary competing effects. On one hand, it increases the molecule's lipophilicity, which generally tends to decrease aqueous solubility. On the other hand, strategic methylation can disrupt the planarity of the molecule. This disruption can interfere with efficient crystal lattice packing, potentially reducing the crystal lattice energy and, in some cases, leading to an increase in solubility.[12] The net effect is compound-specific and depends on how the methyl group influences the overall solid-state properties and solvation of the molecule.

Q4: What is polymorphism, and could it explain why different batches of my compound behave differently?

A: Polymorphism is the ability of a compound to exist in multiple different crystal forms, or polymorphs.[13] These forms have the same chemical composition but different arrangements of molecules in the crystal lattice. This difference in packing can lead to significant variations in physicochemical properties, including melting point, stability, and, most critically, solubility and dissolution rate.[8][13] A thermodynamically more stable polymorph will be less soluble than a higher-energy, metastable form.[8] It is entirely possible that different synthesis batches, having undergone slightly different crystallization conditions, have produced different polymorphic forms, leading to the observed variability in solubility.[14]

Section 2: Troubleshooting Guide - A Practical Approach to Solubilization

This section provides actionable strategies organized by experimental context.

Part A: Strategies for In Vitro & Cellular Assays

The primary goal here is to achieve a stable, homogenous solution at the desired concentration in the final assay buffer for the duration of the experiment.

Below is a decision-making workflow to systematically address compound precipitation in aqueous buffers.

G start Compound precipitates in aqueous assay buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Action: Reduce final DMSO concentration to < 0.5%. Perform serial dilutions in buffer. check_dmso->reduce_dmso Yes check_ph Is the compound basic? (Azaindoles are.) Can assay tolerate pH change? check_dmso->check_ph No success Solubility Issue Resolved reduce_dmso->success adjust_ph Action: Test solubility in buffers with lower pH (e.g., pH 6.5, 6.0, 5.5). Aim for pH < pKa. check_ph->adjust_ph Yes use_excipients Action: Introduce solubility enhancing excipients. check_ph->use_excipients No adjust_ph->success excipient_choice Select Excipient Type use_excipients->excipient_choice cosolvents Co-solvents (e.g., PEG-300, Ethanol) excipient_choice->cosolvents surfactants Surfactants (e.g., Pluronic F-68, Tween-20) excipient_choice->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) excipient_choice->cyclodextrins cosolvents->success surfactants->success cyclodextrins->success

Caption: Decision tree for troubleshooting in vitro solubility.

This protocol allows for a systematic evaluation of different solubilization strategies.

1. Materials:

  • 4-methyl-7-azaindole compound

  • Anhydrous DMSO

  • Primary assay buffer (e.g., PBS, pH 7.4)

  • Test buffers/excipients (see Table 1)

  • 96-well clear bottom plates

  • Plate reader with nephelometry or turbidity measurement capability (or visual inspection against a dark background)

2. Procedure:

  • Prepare Master Stock: Create a 10 mM stock solution of your compound in 100% DMSO.

  • Prepare Excipient Stocks: Prepare 2x concentrated stocks of each excipient in the primary assay buffer. For example, a 2% Pluronic F-68 stock or a 20 mM HP-β-CD stock.

  • Plate Layout: In a 96-well plate, add 100 µL of the appropriate 2x excipient stock or control buffer to each well.

  • Compound Addition: Add 1 µL of the 10 mM DMSO stock directly to the 100 µL of buffer/excipient in each well. This results in a final compound concentration of ~100 µM and a final DMSO concentration of ~1%. Mix well by gentle pipetting or plate shaking.

  • Incubation: Incubate the plate under the same conditions as your main assay (e.g., 37°C) for 1-2 hours.[9]

  • Analysis:

    • Visual: Inspect each well for signs of precipitation (cloudiness, crystals).[9]

    • Instrumental: Read the plate using a nephelometer or plate reader at a wavelength where the compound does not absorb (e.g., 650 nm) to quantify turbidity. Wells with successful solubilization will have a reading similar to the vehicle-only control.

Table 1: Common Co-solvents and Surfactants for In Vitro Assays

Excipient ClassExampleTypical Final ConcentrationMechanism of Action & Considerations
Co-solvents PEG 300/400, Propylene Glycol, Ethanol1-10% (v/v)Reduces the polarity of the aqueous solvent, increasing solubility of hydrophobic compounds.[15] High concentrations may affect protein activity or cell viability.
Surfactants Pluronic® F-68, Tween® 20/800.01-0.1% (w/v)Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9][15] Generally well-tolerated in cell-based assays at these concentrations.
Complexing Agents Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1-20 mMForms a host-guest inclusion complex where the hydrophobic compound sits inside the cyclodextrin's lipophilic cavity.[7][8]
Part B: Strategies for In Vivo & Formulation Development

For preclinical studies, the goal is to develop a formulation that maximizes absorption and bioavailability.

1. Salt Formation:

  • Why it Works: 4-methyl-7-azaindole contains a basic pyridine nitrogen. Reacting this with an acid to form a salt creates an ionized species that is often dramatically more water-soluble than the freebase.[7][16]

  • How to Approach: A salt screening study with various pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate, citrate) should be performed. The resulting salts are then evaluated for solubility, crystallinity, and stability.

2. Amorphous Solid Dispersions (ASDs):

  • Why it Works: In an ASD, the compound is molecularly dispersed within a polymer matrix (e.g., HPMCAS, PVP).[7][16] This prevents the molecule from organizing into a stable, low-solubility crystal lattice. When the polymer dissolves, it releases the drug in a high-energy, supersaturated state, which enhances absorption.[16]

  • How to Approach: ASDs are typically prepared by spray drying or hot-melt extrusion, which requires specialized equipment.[7]

3. Lipid-Based Formulations:

  • Why it Works: For highly lipophilic compounds, dissolving them in a lipid-based formulation can improve oral absorption.[8][15] These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions or microemulsions in the gastrointestinal tract, keeping the drug solubilized until it can be absorbed.[8]

  • How to Approach: This involves screening the compound's solubility in various oils, surfactants, and co-solvents to develop a stable pre-concentrate.

4. Particle Size Reduction:

  • Why it Works: The Noyes-Whitney equation dictates that the dissolution rate of a solid is directly proportional to its surface area.[8] By reducing the particle size through micronization or nanonization, the surface area is dramatically increased, leading to a faster dissolution rate.[15][17] This does not change the equilibrium solubility but can significantly improve bioavailability for dissolution rate-limited compounds.[17]

  • How to Approach: Techniques include jet milling for micron-sized particles and media milling or high-pressure homogenization for nanoparticles.

Table 2: Comparison of Formulation Strategies

StrategyPrincipleBest Suited ForKey Limitation
Salt Formation Increase aqueous solubility via ionization.Ionizable compounds (like azaindoles).Risk of converting back to the less soluble freebase in the high pH of the intestine.[18]
Amorphous Solid Dispersion (ASD) Stabilize the high-energy, amorphous form in a polymer.Compounds that can be made amorphous and are stable in the chosen polymer.Physically unstable over time (risk of recrystallization); can be challenging to manufacture.[16]
Lipid-Based Formulation Solubilize the drug in a lipid carrier.Lipophilic compounds (high LogP).Potential for drug precipitation upon dilution in the GI tract; requires careful selection of excipients.[15]
Particle Size Reduction Increase surface area to accelerate dissolution rate.Compounds whose absorption is limited by dissolution rate (BCS Class II).Does not increase the thermodynamic solubility; can be difficult to handle fine powders.[8][17]

Section 3: Advanced Concepts - The Role of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They act as molecular hosts, encapsulating poorly soluble "guest" molecules.

G cluster_0 Aqueous Environment compound 4-Methyl-7-Azaindole (Poorly Soluble) complex Inclusion Complex (Soluble) compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Forms Complex

Caption: Mechanism of cyclodextrin inclusion complexation.

This complexation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[19][20] The use of co-solvents like ethanol can have a complex effect; while low concentrations may aid in complex formation, higher concentrations can compete with the guest for the cyclodextrin cavity, potentially reducing complexation efficiency.[20][21][22]

References

Technical Support Center: Formylation of 4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the formylation of 4-methyl-1H-pyrrolo[2,3-b]pyridine (4-Me-7-azaindole). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to help you achieve your desired synthetic outcomes with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses the most common issues encountered during the formylation of 4-methyl-1H-pyrrolo[2,3-b]pyridine.

Question 1: My Vilsmeier-Haack formylation is resulting in a low yield of the desired 3-formyl product. What are the likely causes and how can I improve it?

Answer: Low yields in the Vilsmeier-Haack formylation of 4-methyl-1H-pyrrolo[2,3-b]pyridine are a common issue and can often be attributed to several factors. The Vilsmeier reagent (formed from POCl₃ and DMF) is highly reactive, and controlling the reaction conditions is critical.

  • Incomplete Reagent Formation: The Vilsmeier reagent may not have formed completely before the addition of the substrate. It is crucial to allow sufficient time for the POCl₃ and DMF to react and form the electrophilic species.

  • Suboptimal Temperature: The reaction temperature plays a significant role. If the temperature is too low, the reaction may be sluggish, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the formation of side products and degradation of the starting material or product. A systematic temperature screen is often beneficial.

  • Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is critical. An excess of the reagent can lead to di-formylation or other side reactions, while an insufficient amount will result in incomplete conversion.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.

Troubleshooting Workflow: Low Yield in Vilsmeier-Haack Formylation

G start Low Yield of 3-Formyl Product analyze_byproducts Analyze Crude Reaction Mixture (TLC, LC-MS) start->analyze_byproducts check_reagent Verify Vilsmeier Reagent Formation & Stoichiometry increase_reagent Increase Molar Equivalents of Vilsmeier Reagent check_reagent->increase_reagent check_temp Optimize Reaction Temperature increase_time_temp Increase Reaction Time or Temperature Incrementally check_temp->increase_time_temp check_moisture Ensure Anhydrous Conditions success Improved Yield check_moisture->success incomplete_conv Incomplete Conversion Observed analyze_byproducts->incomplete_conv Starting material remains side_products Significant Side Products Observed analyze_byproducts->side_products New spots/peaks present incomplete_conv->check_reagent incomplete_conv->check_temp side_products->check_temp Suspect thermal degradation side_products->check_moisture purification Optimize Purification Strategy side_products->purification increase_reagent->success increase_time_temp->success purification->success

Caption: Troubleshooting flowchart for low yield in Vilsmeier-Haack formylation.

Question 2: I am observing the formation of a significant amount of a dark, insoluble material in my reaction mixture. What is this and how can I prevent it?

Answer: The formation of dark, insoluble materials, often polymeric in nature, is a frequent side reaction in the formylation of electron-rich heterocycles like 4-methyl-1H-pyrrolo[2,3-b]pyridine. This is typically due to the high reactivity of the pyrrole ring, which can lead to self-polymerization under the acidic conditions of the Vilsmeier-Haack reaction.

  • Excessive Acidity: The Vilsmeier-Haack reaction is conducted under acidic conditions, which can protonate the pyrrole nitrogen and activate the ring towards polymerization.

  • High Temperature: Elevated temperatures can accelerate the rate of polymerization.

  • Concentrated Reaction Conditions: High concentrations of the substrate and reagent can increase the likelihood of intermolecular reactions leading to polymers.

To mitigate this, consider the following:

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the rate of side reactions.

  • Slower Addition of Reagent: Adding the Vilsmeier reagent dropwise to a solution of the substrate can help to maintain a low instantaneous concentration of the reactive species and minimize polymerization.

  • Dilute Conditions: Conducting the reaction in a more dilute solution can also disfavor intermolecular polymerization.

Question 3: My formylation is not selective, and I am getting a mixture of isomers. How can I improve the regioselectivity for the 3-position?

Answer: The formylation of 4-methyl-1H-pyrrolo[2,3-b]pyridine is generally expected to occur at the C3 position due to the electronic nature of the pyrrole ring. However, formylation at other positions, such as the C2 or C6 positions, can occur under certain conditions.

  • Reaction Conditions: The choice of formylating agent and reaction conditions can influence the regioselectivity. For instance, while the Vilsmeier-Haack reaction typically favors the C3 position, other methods like the Duff reaction or Rieche formylation might exhibit different selectivities.

  • Protecting Groups: In cases where regioselectivity is a persistent issue, the use of a protecting group on the pyrrole nitrogen (e.g., tosyl or BOC) can direct the formylation to the desired position. However, this adds extra steps for protection and deprotection to the synthetic route.

Comparative Overview of Formylation Methods

MethodFormylating AgentTypical ConditionsMajor ProductCommon Side Products
Vilsmeier-Haack POCl₃, DMF0 °C to RT3-formylDi-formylated products, polymers
Duff Reaction Hexamethylenetetramine, acidHeat (e.g., 100-150 °C)3-formylComplex mixture, often lower yield
Rieche Formylation Dichloromethyl methyl ether, TiCl₄Low temperature (e.g., -78 °C)3-formylChlorinated byproducts

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol provides a standard procedure for the C3-formylation of 4-methyl-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4-methyl-1H-pyrrolo[2,3-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. To this, add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and a saturated aqueous solution of NaHCO₃. Stir until the gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Reaction Scheme: Vilsmeier-Haack Formylation

G sub 4-methyl-1H-pyrrolo[2,3-b]pyridine product This compound sub->product Vilsmeier-Haack Reaction reagent POCl3, DMF DCM, 0°C to RT

Caption: Vilsmeier-Haack formylation of 4-methyl-1H-pyrrolo[2,3-b]pyridine.

Technical Support Center: Scale-Up Synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important pharmaceutical intermediate. Our goal is to equip you with the necessary knowledge to confidently and safely scale up this synthesis in your laboratory.

I. Introduction to the Synthesis

The synthesis of this compound, also known as 4-methyl-7-azaindole-3-carbaldehyde, is a critical process in the development of various therapeutic agents. The core of this synthesis involves two primary stages: the construction of the 4-methyl-1H-pyrrolo[2,3-b]pyridine (4-methyl-7-azaindole) scaffold, followed by the introduction of the carbaldehyde group at the C3 position via the Vilsmeier-Haack reaction.

While seemingly straightforward on a small scale, scaling up this synthesis presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide will walk you through these critical aspects, providing practical advice to ensure a successful and efficient scale-up.

II. Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a two-step process. The first part of the process is the synthesis of the starting material, 4-methyl-1H-pyrrolo[2,3-b]pyridine, and the second part is the Vilsmeier-Haack formylation to yield the final product.

Synthetic Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation Start Commercially Available Starting Materials Precursor_Synth Synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine Start->Precursor_Synth Reaction Precursor_Purification Purification of Precursor Precursor_Synth->Precursor_Purification Work-up VH_Reaction Vilsmeier-Haack Formylation Precursor_Purification->VH_Reaction Formylation Substrate Workup Reaction Quench & Work-up VH_Reaction->Workup Hydrolysis Purification Large-Scale Purification Workup->Purification Final_Product 4-methyl-1H-pyrrolo[2,3-b]pyridine -3-carbaldehyde Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

III. Detailed Experimental Protocols

Part 1: Synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine (Precursor)

There are several reported methods for the synthesis of the 4-methyl-7-azaindole core. A common and effective approach is the Chichibabin-like cyclization.

Reaction:

  • Reactants: 2-amino-3-methylpyridine and a suitable three-carbon synthon (e.g., chloroacetone).

  • Solvent: A high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used.

  • Temperature: The reaction generally requires elevated temperatures, often in the range of 100-150 °C.

  • Reaction Time: Reaction times can vary from a few hours to overnight, depending on the scale and specific conditions.

Work-up and Purification:

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into a large volume of water, which may precipitate the crude product.

  • The crude solid is collected by filtration and washed with water.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel for higher purity.

Part 2: Vilsmeier-Haack Formylation

This step introduces the aldehyde functionality at the electron-rich C3 position of the pyrrole ring.

Reaction:

  • Vilsmeier Reagent Preparation: The Vilsmeier reagent is prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at low temperatures (typically 0-5 °C) under an inert atmosphere (e.g., nitrogen or argon). This is a highly exothermic reaction and requires efficient cooling.[1]

  • Formylation: A solution of 4-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (often excess DMF or a chlorinated solvent like dichloromethane) is then added dropwise to the pre-formed Vilsmeier reagent, maintaining a low temperature.

  • Reaction Temperature and Time: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then heated (e.g., to 60-80 °C) for several hours to drive the reaction to completion.

Work-up and Purification:

  • The reaction mixture is cooled in an ice bath and then cautiously quenched by the slow addition of a cold aqueous solution of a base, such as sodium hydroxide or potassium carbonate, until the pH is basic. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • For large-scale purification, recrystallization is often the preferred method. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If necessary, column chromatography can be employed.

IV. Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis and provides practical solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Precursor Incomplete reaction; side reactions due to high temperatures.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a lower reaction temperature for a longer duration. Ensure the purity of starting materials.
Low Yield in Vilsmeier-Haack Reaction Incomplete formation of the Vilsmeier reagent; insufficient reaction time or temperature; moisture in the reaction.Ensure anhydrous conditions for the formation of the Vilsmeier reagent. Use freshly distilled POCl₃ and anhydrous DMF. Optimize the reaction temperature and time based on reaction monitoring.
Formation of Dark-Colored Impurities Overheating during the Vilsmeier-Haack reaction or work-up; air oxidation.Maintain strict temperature control throughout the process. Perform the reaction and work-up under an inert atmosphere.
Incomplete Reaction (Vilsmeier-Haack) Insufficient amount of Vilsmeier reagent; poor mixing on a larger scale.Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents). Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture.
Product is an Oily Residue, Fails to Solidify Presence of impurities, residual solvent.Try co-evaporation with a solvent in which the product is poorly soluble (e.g., hexanes or heptane) to induce precipitation. If that fails, purification by column chromatography may be necessary.
Difficult Purification Presence of closely related impurities or regioisomers.Optimize the recrystallization solvent system. Consider using a multi-solvent system. For chromatography, a gradient elution may be necessary to achieve good separation.

V. Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the Vilsmeier-Haack reaction?

A1: The primary safety concern is the highly exothermic nature of the reaction between POCl₃ and DMF.[1] On a large scale, this can lead to a thermal runaway if not properly controlled. It is crucial to have efficient cooling, add the POCl₃ slowly, and monitor the internal temperature of the reaction. Additionally, POCl₃ is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Q2: Can I use other formylating agents besides POCl₃/DMF?

A2: While POCl₃/DMF is the most common Vilsmeier reagent, other reagents like oxalyl chloride/DMF or thionyl chloride/DMF can also be used. However, their reactivity and the optimal reaction conditions may differ. For this specific substrate, POCl₃/DMF is a well-established and reliable choice.

Q3: What are the likely byproducts in the Vilsmeier-Haack formylation of 4-methyl-7-azaindole?

A3: Potential byproducts can include:

  • Unreacted starting material: If the reaction is incomplete.

  • Diformylated product: Although less likely due to the deactivating effect of the first formyl group, some diformylation may occur under harsh conditions.

  • Products of reaction at other positions: While the C3 position is the most electron-rich and sterically accessible, minor amounts of formylation at other positions on the pyrrole or pyridine ring are possible, especially if the C3 position is blocked.

  • Polymeric materials: Can form if the reaction is not well-controlled, particularly at high temperatures.

Q4: How can I best monitor the progress of the Vilsmeier-Haack reaction on a large scale?

A4: On a large scale, taking aliquots for analysis can be challenging. In-situ monitoring techniques such as process IR (Infrared) spectroscopy can be very effective for tracking the consumption of the starting material and the formation of the product in real-time. If this is not available, carefully planned sampling procedures with rapid quenching and analysis by TLC, HPLC, or LC-MS are necessary.

Q5: What is the best way to remove residual DMF after the reaction?

A5: DMF has a high boiling point and can be difficult to remove completely. After the initial work-up and extraction, washing the organic layer with water or brine multiple times can help remove a significant portion of the DMF. On a larger scale, azeotropic distillation with a suitable solvent like heptane or toluene under reduced pressure can be an effective method for removing the final traces of DMF.

VI. Troubleshooting Decision Tree

Troubleshooting_Vilsmeier_Haack Start Reaction Outcome Unsatisfactory Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Incomplete_Reaction Incomplete Reaction (Starting Material Remaining) Start->Incomplete_Reaction Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) Reagents_OK Reagents are High Quality Check_Reagents->Reagents_OK Yes Reagents_Bad Reagents are Suspect Check_Reagents->Reagents_Bad No Check_Temp Review Temperature Profile (Addition & Reaction Temp) Reagents_OK->Check_Temp Next Check Action_Replace_Reagents Use Fresh/Purified Reagents Reagents_Bad->Action_Replace_Reagents Action Temp_OK Temperature was Controlled Check_Temp->Temp_OK Yes Temp_Bad Temperature Fluctuated or was too Low/High Check_Temp->Temp_Bad No Action_Optimize_Temp Optimize Temperature Control & Reaction Temperature Temp_Bad->Action_Optimize_Temp Action Check_Workup Review Work-up Procedure (Quenching, pH, Extractions) Workup_OK Work-up was Performed Correctly Check_Workup->Workup_OK Yes Workup_Bad Issues with Work-up Check_Workup->Workup_Bad No Check_Purification Review Purification Method (Recrystallization Solvent, Chromatography) Workup_OK->Check_Purification Next Check Action_Refine_Workup Refine Work-up Protocol Workup_Bad->Action_Refine_Workup Action Purification_OK Purification was Appropriate Check_Purification->Purification_OK Yes Purification_Bad Purification was Ineffective Check_Purification->Purification_Bad No Action_Optimize_Purification Optimize Purification Method Purification_Bad->Action_Optimize_Purification Action Check_Stoichiometry Check Stoichiometry of Vilsmeier Reagent Stoich_OK Stoichiometry was Correct Check_Stoichiometry->Stoich_OK Yes Stoich_Bad Insufficient Reagent Check_Stoichiometry->Stoich_Bad No Check_Time_Temp Review Reaction Time and Temperature Stoich_OK->Check_Time_Temp Next Check Action_Increase_Reagent Increase Equivalents of Vilsmeier Reagent Stoich_Bad->Action_Increase_Reagent Action Time_Temp_OK Time/Temp were Sufficient Check_Time_Temp->Time_Temp_OK Yes Time_Temp_Bad Time/Temp were Insufficient Check_Time_Temp->Time_Temp_Bad No Action_Increase_Time_Temp Increase Reaction Time and/or Temperature Time_Temp_Bad->Action_Increase_Time_Temp Action

References

troubleshooting regioselectivity in the functionalization of 7-azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for troubleshooting regioselectivity in the functionalization of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this privileged heterocyclic scaffold. The 7-azaindole core is a cornerstone in modern drug discovery, but its unique electronic nature—a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring—presents significant challenges in achieving predictable and selective C-H functionalization.[1]

This guide moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to make informed decisions and troubleshoot effectively when your reaction does not proceed as expected.

Understanding the 7-Azaindole Core: A Map of Reactivity

Before delving into specific issues, it is crucial to understand the inherent electronic landscape of the 7-azaindole nucleus. The molecule's reactivity is a tale of two rings. The pyrrole moiety is nucleophilic and prone to electrophilic attack, while the pyridine moiety is electrophilic and generally resistant to such reactions unless activated.

DoM_Strategy cluster_0 C6 Functionalization via N7-DMG cluster_1 C4 Functionalization via C3-DMG Start_C6 7-Azaindole Step1_C6 1. Install DMG at N7 (-CONR2) Start_C6->Step1_C6 Step2_C6 2. Deprotonation at C6 (LDA, THF, -78°C) Step1_C6->Step2_C6 Step3_C6 3. Quench with E+ Step2_C6->Step3_C6 End_C6 C6-Functionalized Product Step3_C6->End_C6 Start_C4 C2-Blocked, C3-DMG 7-Azaindole Step1_C4 1. peri-Metalation at C4 (s-BuLi, TMEDA, -78°C) Start_C4->Step1_C4 Step2_C4 2. Quench with E+ Step1_C4->Step2_C4 End_C4 C4-Functionalized Product Step2_C4->End_C4 DMG_Dance Start N7-DMG-Azaindole Step1 1. DoM at C6 2. Quench with E1+ Start->Step1 Prod1 C6-Substituted, N7-DMG-Azaindole Step1->Prod1 Step2 Catalytic ClCONR2 (DMG Migration) Prod1->Step2 The "Dance" Prod2 C6-Substituted, N1-DMG-Azaindole Step2->Prod2 Step3 1. DoM at C2 2. Quench with E2+ Prod2->Step3 End C2,C6-Disubstituted N1-DMG-Azaindole Step3->End

References

Technical Support Center: Optimizing Coupling Reactions with 4-Methyl-7-Azaindole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical resource center for optimizing cross-coupling reactions with the versatile building block, 4-methyl-7-azaindole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process scientists who are leveraging this scaffold in their synthetic programs. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize these often-challenging transformations.

The 7-azaindole core is a privileged structure in medicinal chemistry, but its unique electronic properties present distinct challenges in metal-catalyzed reactions. The Lewis basic nitrogen at the 7-position (pyridine ring) can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or off-cycle species. Furthermore, the presence of a reactive aldehyde group requires careful selection of conditions to avoid unwanted side reactions. This guide addresses these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with 4-methyl-7-azaindole-3-carbaldehyde giving low yields compared to simpler aryl halides?

A1: The primary challenge stems from the 7-azaindole nucleus itself. The pyridine nitrogen (N7) is Lewis basic and can act as a ligand, coordinating to the palladium center. This sequestration of the catalyst can slow down or completely stall the catalytic cycle.[1][2] Additionally, the electron-deficient nature of the pyridine ring can influence the kinetics of key steps like oxidative addition.[1] Success often hinges on using a catalyst system (ligand and precatalyst) that is robust enough to overcome this inherent inhibition.

Q2: Is it necessary to protect the N-H of the pyrrole ring before performing a cross-coupling reaction?

A2: While not always mandatory, N-H protection (e.g., with SEM, Boc, or a simple alkyl group) can be highly beneficial. The acidic proton of the unprotected pyrrole can interfere with certain bases and organometallic reagents. More importantly, N-protection can improve solubility and, in some cases, lead to higher and more consistent yields by preventing complex side reactions.[1][3] However, for shorter synthetic routes, developing a robust protocol with the unprotected substrate is often preferred.

Q3: How does the C3-aldehyde group impact the choice of reaction conditions?

A3: The aldehyde is an electrophilic functional group that is sensitive to certain nucleophiles and strong bases. Conditions that involve strongly basic or nucleophilic reagents (e.g., some organolithiums or harsh heating with strong alkoxides) can lead to side reactions at the aldehyde. Therefore, milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred.[4][5] If all attempts fail, temporary protection of the aldehyde as an acetal is a viable, albeit longer, strategy.

Q4: For C-C bond formation, should I use a Suzuki, Stille, or Heck reaction?

A4:

  • Suzuki-Miyaura Coupling: This is often the first choice due to the commercial availability of a vast array of boronic acids and the generally milder reaction conditions. It is highly versatile for creating aryl-aryl or aryl-vinyl bonds.[3][6]

  • Heck Coupling: This is the preferred method for coupling with alkenes to form substituted styrenyl or acrylic derivatives. The reaction conditions can often be tuned to be compatible with the aldehyde functionality.[7][8]

  • Stille Coupling: While effective, the toxicity and purification challenges associated with organotin reagents make it a less common choice in drug development settings unless specific reactivity is required.[7]

Q5: What is the best approach for C-N bond formation (Buchwald-Hartwig amination)?

A5: The Buchwald-Hartwig amination is the state-of-the-art method for forming C-N bonds with this substrate.[9] Success is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are crucial for promoting the reductive elimination step and preventing catalyst decomposition.[4][10] The choice of base is also critical, with NaOt-Bu, K₃PO₄, and Cs₂CO₃ being common options depending on the amine coupling partner.[4]

Troubleshooting and Optimization Guide

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Low to No Product Conversion

This is the most frequent issue, often linked to catalyst inhibition or deactivation.

start Low / No Conversion reagents Verify Reagent Quality (Anhydrous Solvent, Fresh Base, Substrate Purity) start->reagents First Check catalyst Optimize Catalyst System start->catalyst If Reagents OK conditions Adjust Reaction Parameters start->conditions Concurrent Optimization ligand Screen Ligands (e.g., XPhos, SPhos, Xantphos) catalyst->ligand precatalyst Try Different Precatalyst (e.g., G3/G4 Palladacycles) catalyst->precatalyst loading Increase Catalyst Loading (e.g., 2 mol% -> 5 mol%) catalyst->loading base Screen Bases (K3PO4, Cs2CO3, K2CO3) conditions->base temp Modify Temperature (e.g., 80°C -> 110°C) conditions->temp concentration Adjust Concentration conditions->concentration

Caption: Troubleshooting workflow for low conversion.

Causality & Solutions:

  • Suspected Cause: Catalyst Inhibition by Pyridine Nitrogen (N7)

    • Why it happens: The lone pair on the N7 atom coordinates strongly to the Pd(II) intermediate, forming a stable, off-cycle complex that does not proceed to the next step in the catalytic cycle.

    • Solution 1: Ligand Choice: The most effective solution is to use a ligand that can kinetically or thermodynamically outcompete the N7 coordination. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos for Suzuki) or bidentate ligands with a large bite angle (e.g., Xantphos for Buchwald-Hartwig) are designed to stabilize the active catalytic species and promote the desired reaction steps.[4][11]

    • Solution 2: Use a Pre-Formed Catalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3/G4) are often more efficient at generating the active Pd(0) species and can be more resistant to inhibition than generating the catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃.[10][11]

  • Suspected Cause: Poor Reagent Quality

    • Why it happens: Palladium-catalyzed reactions are highly sensitive to oxygen and water.[12] Water can lead to protodeborylation in Suzuki reactions, while oxygen can oxidize the Pd(0) catalyst to an inactive state. Bases like K₃PO₄ can be hygroscopic.

    • Solution: Ensure solvents are anhydrous. Use freshly purchased or properly stored bases. Degas the reaction mixture thoroughly (e.g., by sparging with argon for 15-30 minutes or via several freeze-pump-thaw cycles) before heating.

Problem 2: Significant Side Product Formation (Homocoupling, Protodeborylation)
  • Suspected Cause: Protodeborylation/Protodeboronation (Suzuki Reaction)

    • Why it happens: The boronic acid is replaced by a proton from a trace water source. This is often competitive with transmetalation, especially if the transmetalation step is slow.

    • Solution 1: Rigorous Anhydrous Conditions: As above, ensure all reagents and solvents are dry. Use a fresh bottle of boronic acid.

    • Solution 2: Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[13] A stronger base or a more soluble one (like Cs₂CO₃ in dioxane) can sometimes accelerate transmetalation relative to protodeborylation.

  • Suspected Cause: Homocoupling of Boronic Acid

    • Why it happens: This side reaction is often promoted by the presence of oxygen, which can facilitate a separate catalytic cycle involving the boronic acid.

    • Solution: Improve the degassing procedure to rigorously exclude oxygen from the reaction vessel.

Problem 3: Reaction Stalls After Partial Conversion
  • Suspected Cause: Catalyst Decomposition

    • Why it happens: At elevated temperatures, the active Pd(0) species can agglomerate into inactive palladium black, especially with insufficient ligand stabilization.

    • Solution 1: Use a More Robust Ligand: As discussed, modern biarylphosphine ligands are designed to create monomeric, stable catalytic species that resist decomposition.[14]

    • Solution 2: Lower the Temperature: While higher temperatures increase reaction rates, they also accelerate decomposition. Find the minimum temperature required for efficient conversion (e.g., test 80 °C, 90 °C, and 100 °C).

Data Summary & Recommended Starting Conditions

The following tables provide validated starting points for optimization. Conditions should always be optimized for each specific coupling partner.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling (4-methyl-7-azaindole-3-carbaldehyde with an Aryl Boronic Acid)

ParameterConditionRationale / Comment
Aryl Halide 4-Br- or 4-I-azaindoleBromo-derivative is common; Iodo- is more reactive.
Boronic Acid 1.2 - 1.5 equiv.Slight excess drives the reaction to completion.
Pd Precatalyst XPhos Pd G3 (2-5 mol%)Highly active and robust precatalyst.[11]
Ligand XPhos (if using Pd source)Excellent for overcoming N7 inhibition.
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)Mild, effective bases. K₃PO₄ is generally stronger.[11]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1)Common solvent system for Suzuki reactions.
Temperature 90 - 110 °CRequires heating; optimize for your specific substrate.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst oxidation.[12]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination (4-methyl-7-azaindole-3-carbaldehyde with a Primary or Secondary Amine)

ParameterConditionRationale / Comment
Aryl Halide 4-Br-azaindoleBromo- is the most common starting material.
Amine 1.1 - 1.3 equiv.Slight excess is typical.
Pd Precatalyst Pd₂(dba)₃ (2-5 mol%)Common and effective Pd(0) source.
Ligand Xantphos (4-10 mol%)Excellent for C-N bond formation on this scaffold.[4]
Base Cs₂CO₃ or NaOt-Bu (1.5-2 equiv.)Cs₂CO₃ is milder; NaOt-Bu is stronger, for less nucleophilic amines.
Solvent 1,4-Dioxane or TolueneAnhydrous solvent is required.
Temperature 100 - 110 °CTypically requires high temperature.
Atmosphere Inert (Argon or Nitrogen)Absolutely essential for this reaction.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

A 1. Add Solids to Flask (Azaindole, Boronic Acid, Base, Catalyst/Ligand) B 2. Seal & Purge (Seal with septum, purge with Argon for 15 min) A->B C 3. Add Solvents (Add degassed Dioxane/H2O via syringe) B->C D 4. Heat Reaction (Heat to target temp with vigorous stirring) C->D E 5. Monitor & Work-up (Monitor by TLC/LC-MS. Cool, dilute, extract) D->E

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-7-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv), the arylboronic acid (1.3 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), and the palladium catalyst system (e.g., XPhos Pd G3, 3 mol%).

  • Inerting: Seal the vessel with a rubber septum. Evacuate and backfill with argon three times. Maintain a positive pressure of argon.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 10:1 v/v, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Vessel Preparation: In a nitrogen-filled glovebox, add the 4-bromo-7-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv) to an oven-dried vial.

  • Reagent Addition: Add the amine (1.2 equiv) followed by anhydrous, degassed 1,4-dioxane (~0.1 M).

  • Sealing and Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and place in a preheated heating block or oil bath at 110 °C. Stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography.

References

Technical Support Center: Stability Studies of 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (also known as 4-methyl-7-azaindole-3-carboxaldehyde). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. The information herein is synthesized from established scientific principles and available data on structurally related compounds to ensure accuracy and practical utility in your experimental work.

Section 1: General Handling and Storage

Proper handling and storage are critical first steps in ensuring the stability and integrity of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a tightly sealed container in a dry and well-ventilated area, with a suggested storage temperature between 10°C and 25°C[1]. Avoid exposure to moisture, heat, sparks, and open flames. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize potential degradation.

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is classified as an irritant and may be harmful if swallowed[2]. It can cause skin and eye irritation, and may cause respiratory irritation[2]. Therefore, it is essential to handle this compound in a well-ventilated area or under a chemical fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Section 2: Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and identifying potential degradation products.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[3][5]

Q3: My compound appears to be degrading under acidic conditions. What is the likely degradation pathway?

A3: While specific data on this compound is limited, the aldehyde functional group is known to be susceptible to certain reactions under acidic conditions. The aldehyde group is a highly reactive electrophilic center. One possibility is acid-catalyzed hydration of the aldehyde to form a geminal diol, which is typically in equilibrium with the aldehyde. However, the pyrrolo[2,3-b]pyridine ring system, with its π-electron rich pyrrole ring and π-electron deficient pyridine ring, may also be affected[6]. Protonation of the pyridine nitrogen could potentially influence the electronic distribution of the entire ring system, possibly leading to further reactions or polymerization, especially at elevated temperatures.

Q4: I am observing significant degradation in my alkaline stability studies. What should I be looking for?

A4: Aldehydes can undergo several reactions in the presence of a strong base. The Cannizzaro reaction, a disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid, is a possibility. Additionally, the pyrrole proton (N-H) is acidic and can be deprotonated by a strong base. This could lead to the formation of an anionic species that may be more susceptible to oxidation or other degradation pathways. For related pyrrolo[3,4-c]pyridine-1,3-dione derivatives, extreme instability has been observed in alkaline mediums.

Q5: What are the expected degradation products under oxidative stress?

A5: The most probable oxidative degradation pathway for this compound is the oxidation of the aldehyde group to the corresponding carboxylic acid, 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This is a common reaction for aldehydes. Strong oxidizing agents could potentially lead to the degradation of the pyrrole ring, which is known to be susceptible to oxidation.

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies. The concentrations of stressors and duration of exposure may need to be optimized based on the observed stability of the compound.

Table 1: Suggested Conditions for Forced Degradation Studies

Stress ConditionReagent and ConcentrationTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24-72 hours
Base Hydrolysis0.1 M NaOH60°C24-72 hours
Oxidation3% H₂O₂Room Temperature24-72 hours
ThermalSolid State80°C7 days
PhotolyticSolution/Solid StateAmbientPer ICH Q1B

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Weigh Compound dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) start->dissolve acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) dissolve->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) dissolve->base oxidation Oxidation (e.g., 3% H2O2, RT) dissolve->oxidation thermal Thermal Stress (Solid, 80°C) dissolve->thermal photo Photolytic Stress (ICH Q1B) dissolve->photo neutralize Neutralize (if acidic/basic) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize Degradants (MS, NMR) hplc->characterize

Caption: Workflow for conducting forced degradation studies.

Section 3: Photostability

The photostability of a compound is its ability to withstand exposure to light without undergoing chemical change.

Q6: Is this compound likely to be photosensitive?

Experimental Protocol: Photostability Testing

Photostability testing should be conducted according to ICH Q1B guidelines[9]. This involves exposing the compound in both solid and solution states to a light source that produces a combination of UV and visible light.

Workflow for Photostability Testing

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis solid Solid Sample light_source Calibrated Light Source (UV and Visible) solid->light_source solution Solution Sample solution->light_source dark_control Dark Control (wrapped in foil) dark_control->light_source Stored alongside hplc_analysis Analyze all samples by Stability-Indicating HPLC light_source->hplc_analysis compare Compare results of exposed samples to dark control and initial sample hplc_analysis->compare

Caption: Workflow for photostability testing according to ICH Q1B.

Section 4: Troubleshooting and FAQs

Q7: I am seeing multiple peaks in my chromatogram after a stability study. How do I know which are degradants?

A7: To distinguish degradants from other peaks (e.g., impurities from the starting material), you should always run a chromatogram of the compound at the beginning of the study (t=0). Any new peaks that appear or existing peaks that grow significantly over time under stress conditions are likely degradation products. Using a mass spectrometer (LC-MS) can help in identifying the molecular weights of these new peaks, which can provide clues to their structures.

Q8: My mass balance is poor in some of my stability studies. What could be the reason?

A8: Poor mass balance can occur for several reasons. Your primary compound may be degrading into non-UV active compounds that are not detected by your UV detector. It could also be degrading into volatile compounds that are lost during the experiment. Another possibility is that the degradants are not being eluted from your HPLC column or are precipitating out of solution. To troubleshoot this, you can try using a different detection method (e.g., a universal detector like a charged aerosol detector or a mass spectrometer) and ensure that your sample preparation and analytical methods are robust.

Q9: How can I develop a stability-indicating analytical method?

A9: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, process impurities, or excipients. To develop such a method, you will need to:

  • Perform forced degradation studies to generate the potential degradation products.

  • Develop an HPLC method (e.g., by varying the column, mobile phase, gradient, and detector wavelength) that can separate the parent compound from all the generated degradants.

  • Validate the method according to ICH guidelines, which includes demonstrating specificity, linearity, accuracy, precision, and robustness.

References

Validation & Comparative

The Isomeric Advantage: A Comparative Guide to 4-, 5-, 6-, and 7-Azaindoles in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of molecular precision. In the landscape of privileged structures in medicinal chemistry, the azaindole scaffold, a bioisostere of indole, stands out for its remarkable versatility, particularly in the realm of kinase inhibition.[1][2] The simple substitution of a carbon atom with nitrogen in the indole ring gives rise to four distinct positional isomers: 4-, 5-, 6-, and 7-azaindole. This subtle structural nuance dramatically influences the molecule's physicochemical properties and, consequently, its biological activity.[2] This guide offers an in-depth comparative analysis of these four isomers, providing experimental data, detailed protocols, and expert insights to empower informed decisions in your drug discovery endeavors.

The Crucial Role of Nitrogen Placement: A Physicochemical Perspective

The position of the nitrogen atom within the pyridine ring of the azaindole scaffold is not a trivial matter. It profoundly impacts the molecule's electronic distribution, hydrogen bonding capabilities, and overall physicochemical profile, which in turn dictates its interaction with biological targets.[2] Understanding these differences is fundamental to explaining the observed variations in biological activity.

A calculated comparison of key physicochemical properties of the four azaindole isomers reveals these distinctions:

Property4-Azaindole5-Azaindole6-Azaindole7-Azaindole
LogP 1.251.151.151.26
tPSA (°A²) 41.5741.5741.5741.57
LogS -1.78-1.69-1.69-1.79
Data calculated using ChemDraw software 16.0, as presented in a 2021 review on azaindole therapeutic agents.[2]

Notably, all four azaindole isomers exhibit enhanced aqueous solubility (LogS) compared to the parent indole scaffold, a desirable feature for drug candidates.[2] The introduction of the nitrogen atom increases polarity, which can lead to improved absorption and bioavailability.[3]

Head-to-Head in the Arena: Comparative Biological Activity

Direct comparative studies of all four azaindole isomers in the same assay are not abundant in the literature, but the available data provide invaluable insights into their target-specific performance.

Kinase Inhibition: A Tale of Four Isomers

The azaindole framework is a well-established hinge-binding motif in many kinase inhibitors, mimicking the adenine portion of ATP.[1] However, the optimal isomer is highly dependent on the specific kinase target.

A study on cell division cycle 7 (Cdc7) kinase inhibitors revealed that derivatives of 5-azaindole demonstrated potent inhibitory activity. In stark contrast, the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower inhibitory activity and selectivity.[1] This suggests that the nitrogen placement at the 5-position is ideal for interacting with the active site of Cdc7.[4]

Conversely, in the pursuit of vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors, a 7-azaindole derivative (IC50 = 37 nM) proved to be slightly more potent than its 6-azaindole counterpart (IC50 = 48 nM). The 4- and 5-azaindole derivatives were approximately 10-fold less active. Interestingly, the 6-azaindole derivative was a potent inhibitor of GSK-3β (IC50 = 9 nM), while the 7-azaindole analog was inactive against this kinase.[1]

Furthermore, potent inhibitors of c-Met kinase have been developed based on both the 4-azaindole and 7-azaindole scaffolds, achieving IC50 values in the low nanomolar range.[4][5]

Table 1: Comparative Inhibitory Activity of Azaindole Derivatives Against Various Kinases

Isomer Target Kinase IC50 (nM) Reference
5-Azaindole derivative Cdc7 Potent [1]
4-, 6-, 7-Azaindole derivatives Cdc7 Less Potent [1]
7-Azaindole derivative VEGFR2 37 [1]
6-Azaindole derivative VEGFR2 48 [1]
4-, 5-Azaindole derivatives VEGFR2 ~10-fold higher than 7-azaindole [1]
6-Azaindole derivative GSK-3β 9 [1]
7-Azaindole derivative GSK-3β Inactive [1]
4-Azaindole derivative c-Met Low nM [4][5]

| 7-Azaindole derivative | c-Met | Low nM |[4] |

Beyond Kinases: Antiviral and Other Activities

The differential activities of azaindole isomers extend beyond kinase inhibition. In the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a comparative study found that 4-azaindole and 7-azaindole analogs had superior efficacy compared to the parent indole compound. Conversely, the 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[4]

In a study on cannabinoid receptor 1 (CB1) allosteric modulators, 7-azaindole -2-carboxamides lost their ability to bind to the receptor. In contrast, 6-azaindole -2-carboxamides displayed significantly reduced binding affinities but behaved similarly to their indole counterparts in functional assays, suggesting the 6-azaindole scaffold may be a viable, albeit less potent, bioisostere in this specific context.[6]

Experimental Design for Comparative Analysis: Protocols and Workflows

To facilitate a rigorous comparative analysis of azaindole isomers, it is crucial to employ standardized and validated experimental protocols. The following sections provide detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of azaindole isomers against a target kinase.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • Azaindole isomer stock solutions (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of each azaindole isomer in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and the diluted azaindole isomer or vehicle control (DMSO).

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

  • Add scintillant to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of azaindole isomers on the metabolic activity of cancer cell lines, providing an indication of their cytotoxic potential.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium and supplements

  • Azaindole isomer stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of each azaindole isomer and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Following the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Visualizing the Rationale: Pathways and Workflows

To provide a clearer understanding of the experimental logic and the biological context, the following diagrams illustrate a key signaling pathway often targeted by azaindole inhibitors and a general workflow for their comparative evaluation.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Azaindole Azaindole Inhibitor Azaindole->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a frequent target for azaindole-based kinase inhibitors.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 4-, 5-, 6-, 7- Azaindole Derivatives Characterization Structural & Purity Characterization (NMR, MS, HPLC) Synthesis->Characterization Biochemical In Vitro Biochemical Assays (e.g., Kinase Inhibition) Characterization->Biochemical Cellular Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Characterization->Cellular SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR Cellular->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection

Caption: A general experimental workflow for the comparative evaluation of azaindole isomers.

Conclusion: Selecting the Optimal Scaffold

The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers underscores a critical principle in medicinal chemistry: subtle structural modifications can lead to profound differences in biological activity. While 7-azaindole has historically been the most explored isomer, particularly in kinase inhibitor design, this guide demonstrates that other isomers can offer superior potency and selectivity for specific targets. The choice of the optimal azaindole scaffold is, therefore, not a one-size-fits-all decision but rather a target-dependent and data-driven process. By understanding the interplay between physicochemical properties and biological function, and by employing rigorous comparative assays, researchers can unlock the full potential of the versatile azaindole scaffold in the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Validating the Kinase Inhibitory Activity of 4-Methyl-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a potential kinase inhibitor's activity is a critical step in the journey from a promising compound to a therapeutic candidate. The 4-methyl-7-azaindole scaffold has emerged as a privileged structure in kinase inhibitor design, lauded for its ability to mimic the adenine hinge-binding motif of ATP.[1][2] This guide provides an in-depth, objective comparison of the performance of 4-methyl-7-azaindole derivatives against various kinase targets, supported by experimental data and detailed protocols for validation.

The 4-Methyl-7-Azaindole Scaffold: A Privileged Kinase Hinge Binder

The 7-azaindole core, a bioisostere of indole, is particularly effective as it typically forms a bidentate hydrogen bond with the kinase hinge region, with the pyrrolic N-H acting as a donor and the N7 atom as an acceptor.[2] The addition of a methyl group at the 4-position can further enhance binding affinity and selectivity for specific kinases, a crucial aspect in the design of targeted therapies. Understanding the subtle yet significant impact of such modifications is paramount for the medicinal chemist.

Comparative Inhibitory Activity of Azaindole Derivatives

Direct, head-to-head comparisons of a wide array of 4-methyl-7-azaindole derivatives against a comprehensive kinase panel within a single study are not always readily available in the public domain. However, by synthesizing data from various authoritative sources, we can construct a comparative landscape of their inhibitory potential. The following table summarizes the inhibitory activity of several azaindole derivatives, including those with the 4-methyl-7-azaindole scaffold, against a panel of key kinases implicated in various diseases.

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Noteworthy Observations
4-Azaindole Derivative p38α MAP KinasePotent InhibitionThe 4-azaindole scaffold has shown superior potency for p38α MAP kinase in some contexts.[2][3]
7-Azaindole Derivative (CDK Inhibitor) CDK851.3 ± 4.6Compound 6, a 7-azaindole derivative, demonstrated excellent inhibitory activity against CDK8.[4]
7-Azaindole Derivative (PI3K Inhibitor) PI3Kγ3.4 - 8Various C3-substituted 7-azaindole derivatives show potent inhibition of PI3Kγ.[5]
7-Azaindole Derivative (PI3K Inhibitor) PI3Kα/β/γ/δ, mTOR0.42 - 2.03A series of 7-azaindole derivatives exhibited potent pan-PI3K and mTOR inhibitory activity.[6]
C-3 aryl-7-azaindole derivative JAK2260Demonstrates the tunability of the 7-azaindole scaffold for different kinase targets.[7]
Disubstituted 7-azaindole CDK2, CDK9Potent Inhibition3,5-disubstituted-7-azaindoles have shown anti-tumor activity through CDK2 and CDK9 inhibition.[8]
7-azaindole derivative with benzocycloalkanone motif CDK9/CyclinT, Haspin14 - micromolarCompound 8l was identified as a potent Haspin inhibitor (IC50 = 14 nM).[9]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Direct comparison between different studies should be made with caution.

Experimental Protocols for Validating Kinase Inhibitory Activity

To ensure the scientific rigor of your findings, it is imperative to employ validated and well-documented experimental protocols. Below are detailed, step-by-step methodologies for key assays to determine the inhibitory potency and selectivity of your 4-methyl-7-azaindole derivatives.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a widely used format that measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • 4-methyl-7-azaindole test compounds

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 4-methyl-7-azaindole test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, the specific kinase enzyme, and its substrate. The optimal concentrations of the enzyme and substrate should be predetermined.

  • Initiate Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: To start the reaction, add 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Kinase Inhibition Assay (Target Engagement)

This protocol describes a method to assess the ability of a compound to inhibit a target kinase within a cellular context. This is a crucial step to confirm that the compound is cell-permeable and can engage its target in a more physiologically relevant environment. Western blotting is a common technique to measure the phosphorylation of a known downstream substrate of the target kinase.

Materials:

  • Cell line expressing the target kinase and a known downstream substrate.

  • Complete cell culture medium.

  • 4-methyl-7-azaindole test compounds.

  • DMSO (vehicle control).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: one specific for the phosphorylated form of the downstream substrate and one for the total protein of the downstream substrate.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE equipment and reagents.

  • Western blotting equipment and reagents.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the 4-methyl-7-azaindole test compounds or DMSO for a specified period (e.g., 1-2 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody against the total downstream substrate to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

    • Calculate the percentage of inhibition of phosphorylation relative to the DMSO control.

    • Plot the percent inhibition versus the compound concentration to determine the cellular IC50 value.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams have been generated using Graphviz.

G cluster_0 Biochemical IC50 Determination cluster_1 Cell-Based Target Engagement A Compound Serial Dilution B Add Compound to Plate A->B E Initiate Reaction with ATP B->E C Prepare Kinase/ Substrate Master Mix D Add Master Mix to Plate C->D D->E F Incubate at 30°C E->F G Stop Reaction & Deplete ATP F->G H Detect ADP (Luminescence) G->H I Data Analysis (IC50) H->I J Cell Seeding K Compound Treatment J->K L Cell Lysis K->L M Protein Quantification L->M N SDS-PAGE & Western Blot M->N O Immunodetection (p-Substrate & Total Substrate) N->O P Signal Detection O->P Q Data Analysis (Cellular IC50) P->Q

Caption: Experimental workflow for validating kinase inhibitory activity.

G Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Effectors (e.g., MK2, ATF2) p38->Downstream Inflammation Inflammation, Apoptosis, Cell Cycle Arrest Downstream->Inflammation p38_inhibitor 4-Methyl-7-Azaindole Derivative p38_inhibitor->p38 G2_M G2/M Transition AuroraA Aurora A Kinase G2_M->AuroraA AuroraB Aurora B Kinase G2_M->AuroraB Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Cell_Division Proper Cell Division Centrosome->Cell_Division Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Chromosome->Cell_Division aurora_inhibitor 4-Methyl-7-Azaindole Derivative aurora_inhibitor->AuroraA aurora_inhibitor->AuroraB

Caption: Simplified signaling pathways of p38 MAPK and Aurora Kinases.

Conclusion

The 4-methyl-7-azaindole scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The validation of their inhibitory activity requires a systematic and rigorous approach, encompassing both biochemical and cell-based assays. By following the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can confidently and accurately characterize their compounds, paving the way for the next generation of targeted therapies. The key to success lies in meticulous experimental execution and a deep understanding of the structure-activity relationships that govern kinase inhibition.

References

A Comparative Guide to the Synthetic Methods for 7-Azaindole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, 7-azaindole-3-carbaldehyde stands as a pivotal building block. Its utility stems from the versatile reactivity of the aldehyde group and the unique electronic properties of the 7-azaindole scaffold, a bioisostere of indole.[1] The strategic introduction of the formyl group at the C3 position is a critical first step in the synthesis of a multitude of biologically active compounds. This guide offers an in-depth comparison of the primary synthetic methodologies for preparing this valuable intermediate, with a focus on the widely employed Vilsmeier-Haack and Duff reactions. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of these methods to empower researchers in making informed decisions for their synthetic campaigns.

Introduction to the 7-Azaindole Core and the Importance of C3-Formylation

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[2] The nitrogen atom in the pyridine ring imparts distinct electronic characteristics compared to indole, which can influence molecular interactions and metabolic stability. The C3 position of the 7-azaindole ring is analogous to the C3 position of indole, which is the most nucleophilic position and thus prone to electrophilic substitution.

The formyl group at the C3 position of 7-azaindole serves as a versatile synthetic handle for a variety of chemical transformations. These include:

  • Reductive amination: To introduce diverse amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.

  • Oxidation: To generate the corresponding carboxylic acid.

  • Condensation reactions: With a variety of nucleophiles to construct more complex heterocyclic systems.[1]

Given its significance, the efficient and selective synthesis of 7-azaindole-3-carbaldehyde is a topic of considerable interest.

The Vilsmeier-Haack Reaction: A Classic and Reliable Method

The Vilsmeier-Haack reaction is a well-established and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a two-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of 7-azaindole attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[5]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 7_Azaindole 7-Azaindole Iminium_Intermediate Iminium Intermediate 7_Azaindole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 7-Azaindole-3-carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis

Figure 1: Simplified workflow of the Vilsmeier-Haack reaction.
Experimental Protocol for Vilsmeier-Haack Formylation of a Substituted 7-Azaindole

The following protocol is adapted from a literature procedure for the formylation of 5-methoxy-1-methyl-7-azaindole.[6]

Materials:

  • 5-Methoxy-1-methyl-7-azaindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Distilled water

Procedure:

  • To a solution of 5-methoxy-1-methyl-7-azaindole in DMF, add POCl₃ dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

  • Upon completion, pour the reaction mixture into a beaker containing ice.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with distilled water.

  • Dry the product in air to obtain the 3-carbaldehyde derivative.

A reported yield for a similar Vilsmeier-Haack formylation of a pyrazole derivative was 65%.[6]

The Duff Reaction: A Phenol-Focused Method with Broader Applications

The Duff reaction is another classical method for the formylation of aromatic compounds, traditionally applied to phenols.[7] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[8] While typically less efficient than the Vilsmeier-Haack reaction, it offers an alternative under specific circumstances.[7]

Mechanism of the Duff Reaction

The mechanism of the Duff reaction is more complex and less definitively established than the Vilsmeier-Haack reaction. However, it is generally accepted to proceed through the following key steps:

  • Formation of an Electrophile: In the acidic medium, HMTA is protonated and subsequently breaks down to generate an electrophilic iminium ion.

  • Electrophilic Attack: The electron-rich aromatic ring attacks the iminium ion.

  • Hydrolysis: A series of subsequent steps, including hydrolysis, leads to the formation of the aldehyde.[7]

Duff_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Substitution & Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion + Acid Acid Acid (e.g., Acetic Acid) 7_Azaindole 7-Azaindole Intermediate Intermediate Adduct 7_Azaindole->Intermediate + Iminium Ion Aldehyde 7-Azaindole-3-carbaldehyde Intermediate->Aldehyde Hydrolysis

Figure 2: Simplified workflow of the Duff reaction.
Experimental Protocol for the Duff Reaction on 7-Azaindole

The following is a general procedure for the Duff reaction on an aromatic substrate.

Materials:

  • 7-Azaindole

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid or trifluoroacetic acid

  • Water

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • Dissolve 7-azaindole and HMTA in glacial acetic acid.

  • Heat the reaction mixture under reflux for several hours (monitoring by TLC is recommended).

  • After cooling, add water and an acid (e.g., HCl) to hydrolyze the intermediate.

  • Heat the mixture again to complete the hydrolysis.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Recent studies have shown that microwave irradiation can significantly improve the yields and reduce the reaction times of the Duff reaction.[9]

Comparative Analysis of Vilsmeier-Haack and Duff Reactions

FeatureVilsmeier-Haack ReactionDuff Reaction
Reagents DMF, POCl₃ (or other halogenating agents)Hexamethylenetetramine (HMTA), Acid (e.g., Acetic Acid)
Reaction Conditions Generally mild, often starting at 0 °C and warming to room temperature or slightly elevated temperatures.[1]Typically requires heating, often to reflux temperatures.[8] Microwave assistance can shorten reaction times.[9]
Yield Generally good to excellent for electron-rich heterocycles.[2] A yield of 65% has been reported for a substituted 7-azaindole derivative.[6]Often moderate to low, but can be improved with microwave heating.[7][9]
Regioselectivity Highly regioselective for the most electron-rich position (C3 in 7-azaindole).Generally ortho-selective for phenols, but can be less predictable for other heterocycles.
Substrate Scope Broad for electron-rich aromatics and heterocycles.[3]More traditionally used for phenols, but applicable to other electron-rich systems.[7]
Advantages High yields, good regioselectivity, and generally mild conditions.Utilizes readily available and less hazardous reagents compared to POCl₃.
Disadvantages POCl₃ is corrosive and moisture-sensitive, requiring careful handling. The workup can be vigorous.Often requires harsher conditions (prolonged heating) and can result in lower yields.
Scalability Can be challenging to scale up due to the exothermic nature of the Vilsmeier reagent formation and the workup.Potentially more amenable to scale-up, especially with optimized conditions.

Other Synthetic Approaches

While the Vilsmeier-Haack and Duff reactions are the most common methods, other strategies for the synthesis of 7-azaindole-3-carbaldehyde and related structures exist.

Reissert-Henze Reaction

The Reissert-Henze reaction is a method for the functionalization of pyridine N-oxides. While it can be used to introduce various substituents onto the pyridine ring of 7-azaindole, it is not a direct method for C3-formylation.[10][11] It typically involves the reaction of the N-oxide with an acyl halide and a nucleophile, leading to substitution at the C2 or C6 positions of the pyridine ring.

Organometallic Methods

Advances in organometallic chemistry have provided new avenues for the synthesis and functionalization of azaindoles.[12][13] These methods often involve transition-metal-catalyzed cross-coupling reactions to construct the azaindole ring system, and subsequent functionalization. While powerful, these methods may require more specialized reagents and conditions compared to the classical formylation reactions.

Green and Sustainable Methods

Recent research has focused on developing more environmentally friendly approaches to chemical synthesis.[14][15] For the formylation of indoles and related heterocycles, this includes the use of milder reagents, catalytic systems, and alternative energy sources like microwave irradiation.[9] While dedicated green methods for the specific synthesis of 7-azaindole-3-carbaldehyde are still emerging, the principles of green chemistry are increasingly being applied to these important transformations.

Conclusion and Recommendations

For the routine, laboratory-scale synthesis of 7-azaindole-3-carbaldehyde, the Vilsmeier-Haack reaction remains the method of choice for many chemists due to its reliability, high yields, and excellent regioselectivity. However, careful handling of the reagents and a controlled workup are essential for safety and success.

The Duff reaction , particularly with microwave assistance, presents a viable alternative, especially when avoiding the use of phosphorus oxychloride is a priority. While it may require more optimization to achieve high yields, its use of more benign reagents is an attractive feature.

For large-scale production, the scalability of both methods needs to be carefully evaluated. The potential for runaway reactions with the Vilsmeier-Haack reagent and the often-energetic workup may favor the Duff reaction or the development of alternative, continuous-flow processes.

Ultimately, the choice of synthetic method will depend on the specific requirements of the researcher, including the scale of the reaction, available equipment, safety considerations, and the desired purity of the final product. A thorough understanding of the mechanisms and practical aspects of each method, as outlined in this guide, is crucial for the successful synthesis of this important synthetic intermediate.

References

A Senior Application Scientist's Guide to the Preclinical Evaluation of 4-methyl-1H-pyrrolo[2,3-b]pyridine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel 4-methyl-1H-pyrrolo[2,3-b]pyridine-based compounds. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases, including Fibroblast Growth Factor Receptor (FGFR), Janus Kinase 1 (JAK1), and Cyclin-Dependent Kinase 8 (CDK8).[3][4][5][6][7][8] Our focus here is on a hypothetical lead candidate, "Candidate-A," a 4-methyl substituted derivative designed as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor for oncology applications.[9][10]

This document is structured to guide researchers through a logical, stepwise preclinical evaluation process. We will compare "Candidate-A" against a well-established multi-kinase inhibitor with anti-angiogenic properties, Sorafenib, to benchmark its performance.[11] The methodologies described herein are designed to be robust and self-validating, providing the critical data needed for go/no-go decisions in a drug discovery pipeline.

Part 1: In Vitro Evaluation - From Cellular Viability to Target Engagement

The initial phase of evaluation focuses on characterizing the compound's activity in controlled, cell-based systems. This allows for rapid assessment of potency, selectivity, and mechanism of action.

Cellular Viability and Cytotoxicity Assessment

Expertise & Experience: The first critical question is whether our candidate compound has an effect on cancer cell proliferation. A cytotoxicity assay is a fundamental first step to determine the concentration range over which the compound exerts a biological effect.[12][13][14][15] We utilize the MTT assay, a reliable and cost-effective colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[16] A reduction in metabolic activity in the presence of the compound is indicative of either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVEC) or a relevant cancer cell line (e.g., MCF-7 for breast cancer) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of "Candidate-A" and Sorafenib in culture medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[17][18] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.

CompoundCell LineIC₅₀ (nM)
Candidate-A HUVEC50
MCF-7120
Sorafenib HUVEC30
MCF-72500

This hypothetical data suggests "Candidate-A" is potent against an endothelial cell line (key for anti-angiogenesis) and a cancer cell line, with a different profile than Sorafenib.

Target Engagement: Direct Kinase Inhibition

Expertise & Experience: After establishing cellular activity, we must confirm that "Candidate-A" directly inhibits its intended molecular target, VEGFR2. An in vitro kinase assay isolates the kinase and substrate from other cellular components, providing a clean measure of direct inhibition. This step is crucial to validate that the observed cellular effects are due to on-target activity and not off-target toxicity.

G cluster_0 Assay Preparation cluster_1 Reaction & Detection A Recombinant VEGFR2 Kinase E Incubate at RT A->E B Kinase Buffer + ATP B->E C Peptide Substrate C->E D Test Compounds (Candidate-A, Sorafenib) D->E F Add Detection Reagent (e.g., ADP-Glo) E->F G Measure Luminescence F->G H H G->H Calculate % Inhibition and IC₅₀ Value

CompoundTarget KinaseIC₅₀ (nM)
Candidate-A VEGFR215
Sorafenib VEGFR290

This hypothetical data indicates that "Candidate-A" is a more potent direct inhibitor of VEGFR2 than Sorafenib.

Mechanism of Action: Downstream Signaling Analysis

Expertise & Experience: To bridge the gap between direct kinase inhibition and cellular effects, we must verify that "Candidate-A" blocks the VEGFR2 signaling pathway within the cell. VEGFR2 activation leads to the phosphorylation of downstream proteins like ERK.[10] A Western blot allows us to visualize this change, confirming the compound's mechanism of action.[19]

  • Cell Culture and Treatment: Culture HUVEC cells until they are 80-90% confluent. Starve the cells in a low-serum medium for 12-24 hours. Pre-treat cells with "Candidate-A" or Sorafenib at various concentrations for 2 hours.

  • Stimulation: Stimulate the cells with VEGF (50 ng/mL) for 10 minutes to activate the VEGFR2 pathway.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20][21]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C. Subsequently, wash the membrane and probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.[20]

  • Secondary Antibody and Detection: Wash the membrane again and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL (Enhanced Chemiluminescence) reagent and an imaging system.[20]

Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Biological System

Positive in vitro data provides the justification for advancing a compound to more complex and resource-intensive in vivo models. These studies are essential for understanding how the drug behaves in a whole organism.

Tumor Growth Inhibition in a Xenograft Model

Expertise & Experience: The gold standard for assessing the anti-cancer efficacy of a drug candidate is the tumor xenograft model.[22] This involves implanting human cancer cells into immunocompromised mice, allowing the formation of a tumor that can be treated with the test compound.[23][24] This model provides critical information on whether the drug can inhibit tumor growth in a live animal.

  • Cell Preparation: Harvest human cancer cells (e.g., A549 lung cancer cells) during their exponential growth phase. Resuspend the cells in a sterile solution, often mixed 1:1 with Matrigel to support initial tumor engraftment.[24][25]

  • Tumor Inoculation: Subcutaneously inject approximately 1-5 million cells into the flank of immunodeficient mice (e.g., NSG or Nude mice).[23]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume 2-3 times per week using digital calipers.[23]

  • Randomization and Dosing: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle control, "Candidate-A" at 30 mg/kg, Sorafenib at 30 mg/kg). Administer the compounds daily via oral gavage.

  • Efficacy Assessment: Continue dosing for a set period (e.g., 21 days). The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. Monitor animal body weight as a general measure of toxicity.

Treatment GroupDose (mg/kg, p.o.)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle -1500 ± 210-
Candidate-A 30450 ± 9570
Sorafenib 30700 ± 15053

This hypothetical data demonstrates that "Candidate-A" has superior in vivo efficacy compared to Sorafenib at the same dose.

Pharmacokinetic (PK) Profile

Expertise & Experience: Understanding a drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is critical for translating preclinical findings to humans.[26][27] A PK study helps determine if the drug reaches and maintains a sufficient concentration in the bloodstream to be effective.[28][29]

  • Dosing: Administer a single dose of "Candidate-A" to a cohort of mice, typically via both intravenous (IV) and oral (PO) routes in separate groups.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to plasma and analyze the concentration of "Candidate-A" using a sensitive analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters.

ParameterDefinitionValue for "Candidate-A"
Tₘₐₓ Time to reach maximum concentration2 hours
Cₘₐₓ Maximum plasma concentration1.5 µM
t₁/₂ Half-life8 hours
F (%) Oral Bioavailability40%

This data suggests "Candidate-A" has good oral absorption and a half-life that supports once-daily dosing.

Part 3: Decision-Making Framework

The collected data must be synthesized to make an informed decision on the future of the drug candidate.

G Start Start: Candidate-A InVitro In Vitro Evaluation (Cytotoxicity, Kinase Assay) Start->InVitro CheckPotency Is IC₅₀ < 100 nM? InVitro->CheckPotency InVivo In Vivo Evaluation (Xenograft, PK) CheckPotency->InVivo Yes NoGo NO GO: Terminate or Redesign CheckPotency->NoGo No CheckEfficacy Is TGI > 50%? InVivo->CheckEfficacy CheckPK Is Bioavailability > 30%? CheckEfficacy->CheckPK Yes CheckEfficacy->NoGo No Go GO: Advance to IND-enabling studies CheckPK->Go Yes CheckPK->NoGo No

This structured evaluation process, moving from broad cellular effects to specific molecular and organismal responses, provides the necessary data to confidently advance promising 4-methyl-1H-pyrrolo[2,3-b]pyridine-based drug candidates toward clinical development.

References

A Researcher's Guide to Cross-Reactivity Profiling of 4-Methyl-7-Azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 4-methyl-7-azaindole scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, demonstrating significant promise in targeting a range of kinases implicated in oncology and inflammatory diseases.[1][2] Its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the binding of the natural ATP substrate, makes it a highly attractive starting point for medicinal chemistry campaigns.[2] However, the conserved nature of the ATP binding site across the kinome presents a significant challenge: achieving selectivity.[3][4] Off-target activities can lead to unexpected toxicities or confound the interpretation of pharmacological studies. Therefore, a rigorous and comprehensive cross-reactivity profiling strategy is not just a regulatory hurdle but a critical component of successful drug discovery.

This guide provides an in-depth comparison of cutting-edge platforms for assessing the selectivity of 4-methyl-7-azaindole-based kinase inhibitors. We will delve into the mechanistic underpinnings of each technology, provide actionable experimental protocols, and present comparative data to guide your selection of the most appropriate profiling strategy.

The Imperative of Selectivity Profiling

Kinase inhibitors are broadly classified based on their binding modes, with most ATP-competitive inhibitors falling into Type I or Type II classifications.[5] The 4-methyl-7-azaindole scaffold is versatile and has been incorporated into inhibitors targeting a variety of kinases, including p38 MAP kinase, VEGFR-2, and Cdc7.[6][7][8][9] While potent on-target activity is the primary goal, understanding the full spectrum of a compound's interactions across the kinome is essential for a realistic assessment of its therapeutic potential and potential liabilities.[10][11]

A well-designed profiling study can:

  • Identify potential off-target liabilities early: Minimizing the risk of late-stage failures due to unforeseen toxicity.

  • Uncover opportunities for polypharmacology: Wherein controlled off-target activity may be therapeutically beneficial.

  • Provide a deeper understanding of structure-activity relationships (SAR): Guiding medicinal chemistry efforts to enhance selectivity.[4]

  • Validate the biological effects observed in cellular and in vivo models: Ensuring that the observed phenotype is a consequence of on-target inhibition.

A Comparative Analysis of Leading Profiling Platforms

The choice of a profiling platform depends on several factors, including the stage of the drug discovery program, the number of compounds to be tested, and the specific questions being asked. Here, we compare four widely adopted methodologies: KINOMEscan®, NanoBRET® Target Engagement, KiNativ™, and traditional in vitro fluorescence-based assays.

Platform Comparison at a Glance
FeatureKINOMEscan® (Binding Assay)NanoBRET® (Live-Cell Target Engagement)KiNativ™ (Native Kinase Profiling)In Vitro Fluorescence Assay (Enzymatic Activity)
Principle Active site-directed competition binding assay.[12][13]Bioluminescence Resonance Energy Transfer (BRET) in live cells.[14][15]Activity-based protein profiling with ATP/ADP-biotin probes in cell lysates.[16][17]Measures phosphorylation of a substrate, often via TR-FRET.[18]
Format Cell-free, recombinant kinases.Live cells, NanoLuc® fusion proteins.Cell lysates, endogenous kinases.Cell-free, recombinant kinases.
Primary Output Dissociation constants (Kd) or percent inhibition.IC50 values, target occupancy, residence time.[14][19]IC50 values, binding constants (Kdapp) against native kinases.[16]IC50 values.
Key Advantages Broadest kinome coverage (>480 kinases), high-throughput, quantitative.[12]Measures target engagement in a physiological context, provides data on cell permeability.[14][20]Profiles inhibitors against endogenous kinases in their native state and complexes, strong predictor of cellular efficacy.[16]Widely accessible, cost-effective for smaller panels, direct measure of catalytic inhibition.[21]
Limitations Uses recombinant enzymes which may not reflect the native state, does not assess cell permeability.Requires genetic modification of cells, tracer development can be necessary.[20]Technically complex (requires mass spectrometry), lower throughput than binding assays.Lacks cellular context, may not capture all relevant binding interactions.

In-Depth Platform Analysis and Experimental Protocols

KINOMEscan®: Broad-Spectrum Binding Affinity Profiling

The KINOMEscan® platform from Eurofins Discovery is a powerful tool for obtaining a comprehensive overview of a compound's binding affinity across a vast panel of kinases.[13] The technology relies on a competition binding assay where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[5] The amount of kinase bound to the solid support is quantified by qPCR, providing a precise measure of binding affinity.

Experimental Workflow: KINOMEscan®

KINOMEScan_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_quantification Quantification cluster_data Data Analysis Compound Test Compound (4-methyl-7-azaindole inhibitor) Incubation Incubation: Compound, Kinase, and Immobilized Ligand Compound->Incubation Kinase DNA-Tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Competition Elution Elution of Bound Kinase Wash->Elution qPCR Quantification by qPCR Elution->qPCR Analysis Calculate % Inhibition or Kd qPCR->Analysis

Caption: KINOMEscan® workflow.

Step-by-Step Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize the 4-methyl-7-azaindole inhibitor in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand beads, and the diluted test compound.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads to remove unbound kinase and test compound.

  • Elution: Elute the bound kinase from the beads.

  • Quantification: Quantify the amount of eluted kinase using qPCR with primers specific for the DNA tag.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control or determine the dissociation constant (Kd) from a dose-response curve.

NanoBRET® Target Engagement: Quantifying Binding in Live Cells

The NanoBRET® Target Engagement assay from Promega provides a significant advantage by measuring compound binding to its target in the native, complex environment of a living cell.[14] The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase (the acceptor).[15][22] An unlabeled test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.[20]

Experimental Workflow: NanoBRET® Target Engagement

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound and Tracer Treatment cluster_detection Signal Detection cluster_analysis Data Analysis Transfection Transfect Cells with NanoLuc-Kinase Fusion Vector Plating Plate Transfected Cells Transfection->Plating Compound_Add Add Test Compound (4-methyl-7-azaindole inhibitor) Plating->Compound_Add Tracer_Add Add Fluorescent Tracer Compound_Add->Tracer_Add Substrate_Add Add NanoLuc Substrate Tracer_Add->Substrate_Add Read_Plate Read Donor (460 nm) and Acceptor (610 nm) Emission Substrate_Add->Read_Plate Calculate_Ratio Calculate NanoBRET Ratio Read_Plate->Calculate_Ratio Dose_Response Generate Dose-Response Curve to Determine IC50 Calculate_Ratio->Dose_Response

Caption: NanoBRET® Target Engagement workflow.

Step-by-Step Protocol: NanoBRET® Target Engagement Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white, 96-well assay plate.

  • Compound Dosing: Prepare serial dilutions of the 4-methyl-7-azaindole inhibitor and add them to the cells.

  • Tracer Addition: Add the fluorescent tracer at its predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).

  • Substrate Addition: Add the NanoLuc® substrate to the wells.

  • Signal Detection: Measure the luminescence signal at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET ratio (acceptor emission / donor emission) and plot the values against the compound concentration to determine the IC50.

KiNativ™: Profiling Against Native Kinases

The KiNativ™ platform from ActivX Biosciences (a subsidiary of Kyorin Pharmaceutical) offers a unique approach by profiling inhibitors against endogenous kinases within a complex biological sample, such as a cell or tissue lysate.[16][17] This method utilizes acyl-phosphate ATP and ADP probes that covalently label a conserved lysine in the active site of most kinases.[16] A test compound's ability to compete with this labeling is quantified using mass spectrometry-based proteomics. This provides a measure of target engagement in a more physiologically relevant context than recombinant assays, as it accounts for post-translational modifications and protein-protein interactions.[16][23]

Experimental Workflow: KiNativ™

KiNativ_Workflow cluster_lysate_prep Lysate Preparation and Treatment cluster_probe_labeling Probe Labeling cluster_proteomics Proteomics Analysis cluster_data_analysis Data Analysis Cell_Lysis Prepare Cell Lysate Compound_Incubation Incubate Lysate with Test Compound Cell_Lysis->Compound_Incubation Probe_Addition Add ATP/ADP-Biotin Probe Compound_Incubation->Probe_Addition Competitive Binding Digestion Protein Digestion Probe_Addition->Digestion Enrichment Biotinylated Peptide Enrichment Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Quantification Quantify Labeled Peptides LC_MS->Quantification IC50_Determination Determine IC50 for each Kinase Quantification->IC50_Determination

Caption: KiNativ™ workflow.

Step-by-Step Protocol: KiNativ™ Profiling

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest under non-denaturing conditions.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of the 4-methyl-7-azaindole inhibitor.

  • Probe Labeling: Add the biotinylated ATP/ADP acyl phosphate probe to each sample and incubate to allow for covalent modification of kinases not occupied by the inhibitor.

  • Protein Digestion: Denature the proteins and digest them into peptides using an enzyme such as trypsin.

  • Enrichment: Enrich the biotin-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: Compare the abundance of labeled peptides in the inhibitor-treated samples to a vehicle control to determine the degree of inhibition for each kinase and calculate IC50 values.

In Vitro Fluorescence-Based Kinase Assays

Fluorescence-based assays are a cornerstone of kinase drug discovery, offering a direct measure of an inhibitor's effect on the catalytic activity of a kinase.[18][21] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format. In a typical TR-FRET assay, a biotinylated peptide substrate is phosphorylated by a recombinant kinase.[18] A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (like XL665) are then added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[18]

Signaling Pathway Example: Off-Target Effects on the MAPK/ERK Cascade

A 4-methyl-7-azaindole inhibitor designed to be a selective VEGFR-2 inhibitor might have unintended effects on other kinases. For example, off-target inhibition of Raf or MEK kinases in the MAPK/ERK pathway could lead to unexpected anti-proliferative effects or toxicities. Profiling is essential to de-risk such possibilities.[18]

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GrowthFactor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription activates Inhibitor 4-Methyl-7-Azaindole Inhibitor Inhibitor->RTK On-Target Inhibition Inhibitor->Raf Potential Off-Target Inhibition Inhibitor->MEK Potential Off-Target Inhibition

Caption: Potential on- and off-target effects of a kinase inhibitor.

Step-by-Step Protocol: Generic TR-FRET Kinase Assay

  • Reagent Preparation: Prepare assay buffer, a stock solution of the 4-methyl-7-azaindole inhibitor, recombinant kinase, biotinylated peptide substrate, and ATP.

  • Compound Dispensing: Dispense the serially diluted inhibitor into a low-volume 384-well assay plate.

  • Kinase Addition: Add the kinase to all wells except the negative controls.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add a "stop/detection" buffer containing EDTA (to chelate Mg2+ and stop the reaction), the terbium-labeled antibody, and the streptavidin-acceptor.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC50 value.[21]

Conclusion and Future Perspectives

The 4-methyl-7-azaindole scaffold will undoubtedly continue to be a valuable framework for the development of novel kinase inhibitors. A thorough understanding and strategic application of cross-reactivity profiling technologies are paramount to advancing these compounds through the drug discovery pipeline. While large-scale screening platforms like KINOMEscan® provide an excellent initial overview of selectivity, cell-based methods such as NanoBRET® and KiNativ™ offer crucial insights into a compound's behavior in a more physiologically relevant setting.[14][16] By integrating data from these orthogonal approaches, researchers can build a comprehensive selectivity profile, enabling more informed decisions and ultimately increasing the probability of developing safe and effective medicines.

References

A Senior Application Scientist's Guide to the Validation of Molecular Docking Predictions for 4-Methyl-7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Score—The Imperative for Experimental Validation

In modern kinase-targeted drug discovery, the 7-azaindole scaffold has emerged as a "privileged" structure. Its ability to form a bidentate hydrogen bond with the kinase hinge region, mimicking the natural ligand ATP, makes it a highly effective starting point for inhibitor design.[1][2] The addition of substituents, such as a methyl group at the 4-position, is a common strategy to modulate potency, selectivity, and physicochemical properties. Computational molecular docking is an indispensable tool for rapidly screening vast chemical libraries and prioritizing these substituted compounds. However, a favorable docking score is merely a hypothesis—a prediction of binding affinity and pose that demands rigorous experimental validation.

Relying solely on in silico predictions is a perilous path. Scoring functions are imperfect approximations of complex biological interactions, and the dynamic nature of proteins is often oversimplified in rigid or flexible docking protocols.[3][4] For a 4-methyl-7-azaindole compound, an incorrect predicted pose could lead medicinal chemists down a futile optimization path, wasting significant time and resources.

This guide, from the perspective of a seasoned application scientist, provides an in-depth comparison of the essential experimental techniques required to validate and refine molecular docking predictions. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring a self-validating workflow that builds confidence in your structure-activity relationships (SAR).

The Foundational Question: Does It Bind? Biophysical Confirmation of Interaction

Before investing in high-resolution structural studies to validate a predicted pose, one must first answer a more fundamental question: does the compound actually bind to the target protein? Biophysical techniques provide the quantitative data on binding affinity (how tightly it binds) and kinetics (how quickly it binds and dissociates) that are the first-line evidence of a genuine interaction.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Fingerprint

ITC stands as a gold standard for characterizing biomolecular interactions because it directly measures the heat released or absorbed during a binding event.[5] This allows for the determination of a complete thermodynamic profile—binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)—from a single experiment, without the need for labeling or immobilization.[6][7][8]

Why ITC is a cornerstone of validation:

  • Direct Measurement: It measures the universal signal of binding—heat—providing unambiguous evidence of an interaction.

  • Thermodynamic Insights: The enthalpic and entropic contributions to binding offer deep insights into the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects), which can be correlated back to the docking pose.[5]

  • Stoichiometry: ITC directly measures the protein-to-ligand ratio of the binding event, confirming a 1:1 interaction as predicted by docking.

Table 1: Representative ITC Data for a 4-Methyl-7-Azaindole Kinase Inhibitor

ParameterValueInterpretation
Stoichiometry (n) 1.05Confirms a 1:1 binding model, consistent with docking into the ATP pocket.
Affinity (KD) 85 nMIndicates a high-affinity interaction, worthy of further investigation.
Enthalpy (ΔH) -8.5 kcal/molA favorable enthalpic contribution, suggesting strong hydrogen bonding.
Entropy (TΔS) +2.5 kcal/molA favorable entropic contribution, likely from hydrophobic interactions.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein in Buffer (e.g., 20 µM) Load_Cell Load Protein into Sample Cell Prep_Protein->Load_Cell Prep_Ligand Prepare Ligand in Matched Buffer (e.g., 200 µM) Load_Syringe Load Ligand into Syringe Prep_Ligand->Load_Syringe Degas Degas Both Solutions Titration Perform Automated Injections (e.g., 20 x 2 µL) Raw_Data Generate Raw Thermogram (Power vs. Time) Titration->Raw_Data Integration Integrate Injection Peaks (kcal/mol vs. Molar Ratio) Raw_Data->Integration Fitting Fit Data to Binding Model Integration->Fitting Results Determine KD, n, ΔH, ΔS Fitting->Results

Experimental Protocol: ITC Measurement

  • Preparation: Prepare the target kinase (e.g., 10-20 µM) and the 4-methyl-7-azaindole compound (e.g., 100-200 µM). It is critical that both are in an identical, well-matched buffer (including pH and any additives like DMSO) to minimize heats of dilution.[7] Degas both solutions thoroughly.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the compound solution into the titration syringe.[8]

  • Titration: Perform a series of small, precise injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, allowing the system to reach equilibrium between each injection.

  • Control: Perform a control experiment by injecting the compound into the buffer alone to measure the heat of dilution, which will be subtracted from the main experiment's data.

  • Analysis: Integrate the heat signal from each injection and plot the molar heats against the molar ratio of ligand to protein. Fit this binding isotherm to an appropriate model (e.g., a one-site binding model) to extract the thermodynamic parameters.[9]

Surface Plasmon Resonance (SPR): Unveiling the Kinetics

SPR is a powerful, label-free optical technique that monitors molecular interactions in real-time.[10] By immobilizing the target protein on a sensor chip and flowing the 4-methyl-7-azaindole compound over the surface, one can directly observe the binding (association) and unbinding (dissociation) events.

Why SPR is a critical validation step:

  • Kinetic Data: SPR provides the association rate constant (kon) and the dissociation rate constant (koff), which are crucial for understanding the compound's mechanism of action. A slow koff (long residence time) can often be more therapeutically beneficial than high affinity alone.[11]

  • High Sensitivity: Modern SPR instruments can detect the binding of low molecular weight fragments and measure a wide range of affinities, from millimolar to picomolar.[10][11]

  • Throughput: SPR is generally higher throughput than ITC, making it suitable for screening a series of analogs to build SAR.

SPR_Principle cluster_phases cluster_output Baseline 1. Baseline (Buffer Flow) Association 2. Association (Analyte Injected) Baseline->Association Inject Compound Dissociation 3. Dissociation (Buffer Flow) Association->Dissociation Inject Buffer Kon kon (Association Rate) Association->Kon Regeneration 4. Regeneration (Surface Stripped) Dissociation->Regeneration Inject Regen Solution Koff koff (Dissociation Rate) Dissociation->Koff KD KD = koff / kon (Affinity) Kon->KD Koff->KD

The Ultimate Proof: High-Resolution Structural Validation

While biophysical methods confirm that a compound binds, they do not validate the specific atomic interactions of the docking pose. For this, high-resolution structural biology techniques are indispensable.

X-ray Crystallography: The Atomic-Level Snapshot

X-ray crystallography provides the most direct and unambiguous validation of a molecular docking pose by revealing the three-dimensional structure of the protein-ligand complex at atomic resolution.[12] Observing the electron density for the 4-methyl-7-azaindole compound within the kinase active site allows for a direct comparison with the computationally predicted orientation.

Why crystallography is the gold standard for pose validation:

  • Direct Visualization: It provides a detailed, atomic-level picture of the binding mode, confirming key interactions like the bidentate hydrogen bonds from the 7-azaindole to the kinase hinge.[1]

  • Unambiguous Proof: A well-resolved crystal structure is considered definitive proof of a binding pose, guiding further rational drug design.[13]

  • Reveals Induced Fit: It can show protein conformational changes that occur upon ligand binding, which are often difficult to predict accurately with standard docking protocols.[14]

Causality in Interpretation: When examining the resulting electron density map, it's crucial to have high-resolution data (ideally < 2.5 Å). At lower resolutions, the density for a small molecule can be ambiguous, making it difficult to definitively place the ligand and its substituents.[13] A correctly placed 4-methyl-7-azaindole will show clear, continuous density that matches the shape of the molecule, and its orientation will satisfy the key hydrogen bonding patterns expected for this scaffold.

NMR Spectroscopy: Structural Insights in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for structural validation, particularly when protein crystallization is challenging. NMR experiments are performed in solution, which more closely mimics the physiological environment.

Key NMR techniques for docking validation:

  • Chemical Shift Perturbation (CSP): Also known as HSQC titration, this technique monitors changes in the NMR signals of the protein's backbone amides upon addition of the ligand. Residues in or near the binding site will experience significant changes (perturbations) in their chemical shifts, effectively "mapping" the binding interface.[15] Comparing this experimental map to the predicted docking pose provides strong validation.

  • Saturation Transfer Difference (STD) NMR: This method identifies which protons on the ligand are in close proximity to the protein. By irradiating the protein and observing the transfer of saturation to the ligand's protons, an "epitope map" of the binding interface can be generated from the ligand's perspective.

  • Nuclear Overhauser Effect (NOE): For high-affinity complexes, intermolecular NOEs can be observed between protons on the ligand and protons on the protein that are within ~5 Å of each other. These distance restraints provide the most precise data for determining the ligand's bound conformation and orientation.[16]

Experimental Protocol: Chemical Shift Perturbation (CSP) Mapping

  • Sample Preparation: Prepare a sample of 15N-isotopically labeled protein (e.g., 0.1-0.3 mM) in a suitable NMR buffer. Prepare a concentrated stock solution of the 4-methyl-7-azaindole compound in the same buffer.

  • Acquire Reference Spectrum: Record a baseline 2D 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Titration: Add small aliquots of the compound stock solution to the protein sample, recording a new HSQC spectrum after each addition (e.g., at ligand:protein molar ratios of 0.5:1, 1:1, 2:1, 5:1).

  • Data Analysis: Overlay the spectra and track the movement of each peak. Calculate the weighted chemical shift difference for each residue.

  • Mapping: Map the residues with the largest chemical shift perturbations onto the 3D structure of the protein. A clustering of these residues should correspond to the binding site predicted by molecular docking.

The Final Polish: Computational Refinement with Molecular Dynamics

Even with a validated binding pose from crystallography or NMR, these structures represent static or time-averaged snapshots. Molecular Dynamics (MD) simulations provide a computational method to assess the stability of the docked pose in a dynamic, solvated environment, bridging the gap between static structures and biological reality.[3][17][18]

An MD simulation begins with the docked protein-ligand complex, which is then solvated in a water box with ions to mimic physiological conditions. The system's trajectory is then simulated over time (typically 100-500 nanoseconds) by solving Newton's equations of motion.[19]

How MD validates a docking pose:

  • Pose Stability: The primary metric is the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation. If the docked pose is stable, the ligand's RMSD will remain low and fluctuate around a stable average. A large, sustained increase in RMSD suggests the initial pose was unstable and not representative of a favorable binding mode.[18]

  • Interaction Analysis: MD trajectories can be analyzed to measure the persistence of key interactions (e.g., hydrogen bonds) over time. For a 4-methyl-7-azaindole, one would expect the two hydrogen bonds to the kinase hinge to be maintained for a high percentage of the simulation time.[20]

Validation_Workflow cluster_biophys cluster_struct Start Docking Prediction: 4-Methyl-7-Azaindole Hit Biophysics Biophysical Validation (Does it bind?) Start->Biophysics ITC ITC (Affinity, Thermodynamics) SPR SPR (Affinity, Kinetics) Decision1 Binding Confirmed? ITC->Decision1 SPR->Decision1 Structure High-Resolution Structural Validation (What is the pose?) Decision1->Structure Yes Stop1 Discard/Redesign Decision1->Stop1 No Xray X-ray Crystallography NMR NMR Spectroscopy Decision2 Pose Matches Prediction? Xray->Decision2 NMR->Decision2 MD_Sim Computational Refinement (Is the pose stable?) Decision2->MD_Sim Yes Stop2 Refine Docking Protocol or Redesign Compound Decision2->Stop2 No Final Validated Model for SAR MD_Sim->Final

Comparative Summary and Conclusion

No single technique tells the whole story. A robust validation strategy for molecular docking predictions relies on an integrated, multi-faceted approach where orthogonal methods provide converging evidence. The choice and sequence of these experiments depend on the project stage, available resources, and the specific questions being asked.

Table 2: Comparison of Key Validation Techniques

TechniqueInformation ProvidedThroughputKey StrengthKey Limitation
ITC Affinity (KD), Thermodynamics (ΔH, ΔS), Stoichiometry (n)LowComplete thermodynamic profile in solution.[7]High sample consumption; sensitive to buffer mismatch.
SPR Affinity (KD), Kinetics (kon, koff)Medium-HighReal-time kinetic data, high sensitivity.[10][11]Immobilization may affect protein conformation; non-specific binding can be an issue.
X-ray High-resolution 3D structure of the complexLowUnambiguous, atomic-level validation of binding pose.[13]Requires well-diffracting crystals; provides a static picture.[12]
NMR Binding site mapping, ligand conformation, intermolecular distancesLow-MediumProvides structural and affinity data in solution.[15]Requires isotopically labeled protein; limited by protein size.
MD Simulation Pose stability, dynamic interactions, water networksHigh (Computationally)Assesses dynamic stability of the predicted pose.[3]Computationally intensive; accuracy depends on the force field used.

Ultimately, the validation of a docking prediction for a key compound like a 4-methyl-7-azaindole inhibitor is not a simple checkbox exercise. It is an iterative process of hypothesis generation (in silico docking), confirmation (biophysics), and detailed structural elucidation (crystallography/NMR), often refined by an understanding of dynamic stability (MD simulations). By thoughtfully employing the techniques outlined in this guide, researchers can build a strong, evidence-based foundation for their drug discovery programs, ensuring that their chemical optimization efforts are guided by reality, not just prediction.

References

A Head-to-Head Comparison of Substituents on the 7-Azaindole Scaffold: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to mimic the natural indole ring while offering advantageous physicochemical and pharmacological properties.[1] As a bioisostere of indole, the strategic placement of a nitrogen atom in the six-membered ring can enhance aqueous solubility and bioavailability.[1][2] This guide provides a comprehensive head-to-head comparison of various substituents on the 7-azaindole ring, offering insights into their impact on biological activity, physicochemical characteristics, and pharmacokinetic profiles to aid researchers in the rational design of novel therapeutics.

The Strategic Importance of Substitution on the 7-Azaindole Core

The versatility of the 7-azaindole scaffold lies in its susceptibility to functionalization at multiple positions, primarily C3, N1, C5, and C2.[3][4] Each position offers a unique vector for modifying the molecule's interaction with biological targets, fine-tuning its properties, and ultimately influencing its therapeutic potential. The introduction of substituents can dramatically alter a compound's structure-activity relationship (SAR), transforming a weakly active molecule into a potent drug candidate.[4][5]

Head-to-Head Substituent Effects at Key Positions

C3-Position: A Hub for Potency and Selectivity

The C3 position of the 7-azaindole ring is a critical site for substitution, often directly influencing a compound's potency and selectivity, particularly for kinase inhibitors.[4][6] This is largely due to the C3-substituent's projection into the ribose-binding pocket of the ATP binding site of many kinases.[7]

Aromatic and heteroaromatic rings are common and highly effective substituents at this position. For instance, in the development of PI3K inhibitors, replacing a phenyl group at the C3-position with a pyridine group resulted in a significant, approximately 30-fold, increase in potency.[8] This highlights the importance of specific heteroatoms and their placement for optimal target engagement.

Table 1: Comparison of C3-Substituents on Kinase Inhibitory Activity

Target KinaseC3-SubstituentIC50 (nM)Key ObservationsReference
PI3KγPhenyl15Baseline activity[8]
PI3KγPyridin-3-yl0.5Significant potency enhancement[8]
B-RAFPropylsulfonamide-phenylPotentForms key interactions in the active site[6]
c-MetPyridin-2-yl2High potency[7]
c-MetPyridin-3-yl2High potency[7]

The data clearly indicates that heteroaromatic rings at the C3 position can drastically improve inhibitory activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming additional interactions with the target protein and thereby increasing binding affinity.

N1-Position: Modulating Physicochemical Properties and Pharmacokinetics

Substitution at the N1-position of the pyrrole ring primarily influences the compound's physicochemical properties, such as solubility and membrane permeability, which in turn affect its pharmacokinetic profile.[9] Alkylation or acylation at this position can prevent the N1-H from acting as a hydrogen bond donor, which can be advantageous in certain binding contexts and can also block metabolic pathways.

For instance, methylation of the N1-position of 7-azaindole has been shown to significantly increase its fluorescence lifetime and quantum yield in aqueous solutions by preventing non-radiative decay pathways.[10] In the context of SARS-CoV-2 spike-hACE2 interaction inhibitors, the introduction of substituents at the N1-position of 7-azaindole led to a decrease in antiviral activity, suggesting that an unsubstituted N1-H is crucial for interaction with the target.[9]

Table 2: Impact of N1-Substitution on Physicochemical and Biological Properties

N1-SubstituentProperty AffectedObservationReference
MethylFluorescenceIncreased lifetime and quantum yield[10]
Substituted CarboxylAntiviral Activity (SARS-CoV-2)Significantly reduced activity[9]
CycloalkaneAntiviral Activity (SARS-CoV-2)Significantly reduced activity[9]

These findings underscore the importance of carefully considering the role of the N1-H in target binding before undertaking substitution at this position.

C5-Position: A Vector for Enhancing Cellular Activity and ADME Properties

The C5-position offers a valuable site for modification to improve cellular potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Substituents at this position are often solvent-exposed and can be tailored to enhance solubility, reduce metabolic liability, or introduce new interaction points with the target.

In the development of CCR2 antagonists, SAR studies revealed that piperidine derivatives at the C5-position led to potent compounds with IC50 values in the nanomolar range and a reasonable pharmacokinetic profile.[11] This demonstrates how larger, more complex substituents can be successfully incorporated at this position to achieve desired biological and pharmacological properties.

C2-Position: Influencing Binding Modes

Substitutions at the C2-position can influence the binding mode of the 7-azaindole scaffold within the kinase hinge region.[12] Depending on the substituent, it can either favor a "normal" or a "flipped" binding mode.[12] This can be a critical factor in achieving selectivity for a particular kinase. For example, in the development of JAK2 inhibitors, 2-substituted 7-azaindole derivatives were found to adopt a "flipped" binding mode.[12]

Experimental Protocols: A Foundation for Rational Design

The successful synthesis and evaluation of novel 7-azaindole derivatives rely on robust and well-defined experimental protocols. Below are representative procedures for the functionalization and characterization of the 7-azaindole scaffold.

General Procedure for Suzuki-Miyaura Cross-Coupling at the C3-Position

This protocol describes a common method for introducing aryl or heteroaryl substituents at the C3-position of a halogenated 7-azaindole precursor.

Materials:

  • 3-Iodo-7-azaindole

  • Aryl/heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane/water, DMF)

Procedure:

  • To a reaction vessel, add 3-iodo-7-azaindole (1 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent and heat the reaction mixture to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-substituted 7-azaindole.

Workflow for Kinase Inhibitor Profiling

The following workflow outlines the key steps in evaluating the biological activity of newly synthesized 7-azaindole derivatives as kinase inhibitors.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Assays cluster_2 Cellular & In Vivo Evaluation Synthesis Synthesis of 7-Azaindole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screen Primary Kinase Screen (Single Concentration) Characterization->Primary_Screen Test Compounds IC50_Determination IC50 Determination (Dose-Response) Primary_Screen->IC50_Determination Selectivity_Panel Kinase Selectivity Panel IC50_Determination->Selectivity_Panel Cellular_Assay Cellular Potency Assay (e.g., Anti-proliferation) Selectivity_Panel->Cellular_Assay Lead Compounds PK_Studies Pharmacokinetic Studies (In Vivo) Cellular_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies G cluster_0 Substituent Modifications cluster_1 Desired Properties C3_Sub C3-Substituent Potency Potency & Selectivity C3_Sub->Potency N1_Sub N1-Substituent PK Pharmacokinetics (ADME) N1_Sub->PK Solubility Physicochemical Properties N1_Sub->Solubility C5_Sub C5-Substituent C5_Sub->PK C5_Sub->Solubility

References

A Comparative Guide to Confirming the Mechanism of Action of 4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Imperative of Mechanistic Clarity

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure as a deaza-isostere of adenine, the core of adenosine triphosphate (ATP), makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[1] Derivatives of this core have shown remarkable success, with several compounds being approved for treating inflammatory diseases or cancers, and many more advancing through clinical trials.[1]

However, designing a potent compound is only the beginning. The rigorous validation of its mechanism of action (MoA) is a cornerstone of the drug discovery process.[2] It provides the essential understanding of how a drug candidate produces its pharmacological effect, which is critical for assessing on-target efficacy, predicting potential off-target toxicities, and building a compelling case for further development.[2]

This guide provides a comparative framework for validating the MoA of a novel 4-methyl-1H-pyrrolo[2,3-b]pyridine derivative. We will use a hypothetical but representative compound, "Pyrrolo-inib-1," a selective Janus Kinase 1 (JAK1) inhibitor, to illustrate the process. Its performance will be compared against two alternatives:

  • Comparator A (Approved Drug): An established, FDA-approved JAK inhibitor with a different chemical scaffold, serving as a benchmark for potency and cellular activity.

  • Comparator B (Multi-Kinase Inhibitor): A known, less-selective pyrrolo[2,3-b]pyridine derivative that inhibits multiple kinases, highlighting the critical importance of selectivity profiling.[3][4]

Our narrative will follow a logical, multi-step experimental workflow, explaining not just the protocols but the causality behind each experimental choice.

Section 1: Understanding the Target: The JAK/STAT Signaling Pathway

Before we can validate an inhibitor, we must deeply understand the target pathway. Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine signaling.[5] Specifically, JAK1 is key in mediating inflammatory and autoimmune responses.[5]

The canonical JAK/STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. The JAKs then phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes. Dysregulation of this pathway is a known driver of numerous autoimmune diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK1_active JAK1-P (Active) JAK1_inactive->JAK1_active 3. Phosphorylation STAT_inactive STAT (Inactive) STAT_active STAT-P (Active Dimer) STAT_inactive->STAT_active 5. Dimerization JAK1_active->STAT_inactive 4. STAT Phosphorylation Nucleus Nucleus STAT_active->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Regulation

Caption: The canonical JAK/STAT signaling pathway.

Section 2: A Step-by-Step Experimental Workflow for MoA Validation

Confirming the MoA is not a single experiment but a chain of evidence. We must demonstrate that our compound directly inhibits the intended kinase, engages it within a living cell, and produces the expected downstream functional consequences with high selectivity.

Step 1: Biochemical Assay - Confirming Direct Target Inhibition

The Rationale: The first step is to confirm that Pyrrolo-inib-1 directly inhibits the enzymatic activity of purified JAK1 protein. This cell-free assay isolates the drug-target interaction from any cellular complexity, providing a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Comparative Data: In Vitro Kinase Inhibition

Compound Target Kinase IC50 (nM) Notes
Pyrrolo-inib-1 JAK1 5.2 Potent and selective for JAK1.
JAK2 155 >30-fold selective over JAK2.
JAK3 280 >50-fold selective over JAK3.
TYK2 190 >35-fold selective over TYK2.
Comparator A JAK1 8.1 Potent, with good selectivity.
JAK2 110
JAK3 25 Less selective over JAK3.
TYK2 250
Comparator B JAK1 15.0 Potent but not selective.
JAK2 22.5
FGFR1[6] 35.1 Significant off-target activity.

| | CDK8[7][8] | 48.6 | Significant off-target activity. |

Experimental Protocol: Radiometric Kinase Assay

This is a classic, robust method for measuring kinase activity.[9]

  • Reaction Setup: Prepare a reaction buffer containing purified, recombinant JAK1 enzyme, a generic kinase substrate (e.g., a peptide like poly(Glu, Tyr)4:1), and "hot" radiolabeled ATP (ATP-γ-³²P).

  • Inhibitor Titration: Add varying concentrations of the test compounds (Pyrrolo-inib-1, Comparator A, Comparator B) to the reaction wells. Include a DMSO-only control (vehicle, representing 100% activity) and a no-enzyme control (background).

  • Initiation & Incubation: Initiate the kinase reaction by adding the ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding EDTA or by spotting the mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Signal Detection: Wash the membrane to remove unincorporated ATP-γ-³²P. Measure the remaining radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Step 2: Target Engagement - Proving Interaction in a Cellular Environment

The Rationale: A compound can be a potent inhibitor of a purified enzyme but fail to work in a cell due to poor permeability or rapid efflux. Target engagement assays are crucial for confirming that a compound physically interacts with its intended target within a live-cell environment.[2][10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Treat cells with Inhibitor or Vehicle B 2. Heat cell lysates to various temperatures A->B C 3. Separate soluble vs. precipitated proteins B->C D 4. Quantify remaining soluble target protein (e.g., Western Blot) C->D E 5. Plot melt curves to determine thermal shift (ΔTagg) D->E

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Comparative Data: Cellular Target Engagement

Compound Target Cellular Thermal Shift Assay (CETSA) - ΔTagg (°C)
Pyrrolo-inib-1 JAK1 +5.1
Comparator A JAK1 +4.6

| Comparator B | JAK1 | +3.9 |

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture an appropriate cell line (e.g., HeLa or a human T-cell line) and treat replicate cultures with either the test compound (at a concentration ~100x its biochemical IC50) or vehicle (DMSO) for 1 hour.

  • Harvest and Lyse: Harvest the cells and resuspend them in a lysis buffer with protease inhibitors.

  • Heat Challenge: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble JAK1 in each sample using Western blotting or ELISA.

  • Data Analysis: For each treatment condition (vehicle vs. drug), plot the percentage of soluble JAK1 against the temperature. The curve for the drug-treated sample should be shifted to the right. The difference in the melting temperature (Tagg) between the two curves is the ΔTagg, which confirms target engagement.

Step 3: Cellular Functional Assay - Demonstrating Downstream Pathway Inhibition

The Rationale: Having confirmed direct inhibition and cellular target engagement, the final step is to prove that this interaction translates into a functional outcome—the inhibition of the downstream signaling pathway. For JAK1, the most direct functional readout is the phosphorylation of its substrate, STAT.

Comparative Data: Inhibition of STAT Phosphorylation

Compound Cellular Assay IC50 (nM)
Pyrrolo-inib-1 pSTAT3 Inhibition (IL-6 Stimulated) 28.5
Comparator A pSTAT3 Inhibition (IL-6 Stimulated) 35.1

| Comparator B | pSTAT3 Inhibition (IL-6 Stimulated) | 85.0 |

Experimental Protocol: Western Blot for Phospho-STAT

  • Cell Culture and Starvation: Plate a responsive cell line (e.g., TF-1 cells) and serum-starve them overnight to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Pre-treat the cells with a dose range of each test compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a cytokine that signals through JAK1, such as Interleukin-6 (IL-6), for a short period (e.g., 15-30 minutes) to induce robust STAT phosphorylation.

  • Lysis: Immediately lyse the cells on ice with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated STAT3 (pSTAT3).

  • Normalization and Detection: Re-probe the same membrane with an antibody for total STAT3 or a housekeeping protein (e.g., GAPDH) to normalize the data. Detect the signal using chemiluminescence.

  • Densitometry Analysis: Quantify the band intensities. Calculate the ratio of pSTAT3 to total STAT3 for each dose and plot the results to determine the cellular IC50 for pathway inhibition.

Section 3: Comparative Analysis and The Importance of Selectivity

The multi-step validation process provides a clear and compelling picture of our compound's MoA.

  • Pyrrolo-inib-1 demonstrates a superior profile. It is a highly potent direct inhibitor of JAK1 (Biochemical IC50 = 5.2 nM), shows excellent target engagement in cells (ΔTagg = +5.1°C), and effectively blocks downstream signaling with high cellular potency (pSTAT IC50 = 28.5 nM). Crucially, its biochemical data shows high selectivity for JAK1 over other JAK family members.

  • Comparator A , the approved drug, serves as a solid benchmark, showing a similar, albeit slightly less potent and selective, profile. This validates that Pyrrolo-inib-1's performance is in the desired range for a clinical candidate.

  • Comparator B tells a cautionary tale. While it inhibits JAK1, its potency is lower, and its lack of selectivity is a major liability. Its inhibition of kinases like FGFR1 and CDK8[6][7] could lead to unexpected and undesirable off-target effects in a biological system, complicating data interpretation and potentially causing toxicity. This underscores the necessity of conducting kinome-wide selectivity profiling , where a compound is screened against a large panel of kinases (often >400) to build a comprehensive off-target profile.[10][11]

Conclusion

Confirming the mechanism of action for a novel 4-methyl-1H-pyrrolo[2,3-b]pyridine derivative is a rigorous, evidence-based process. It requires moving beyond simple biochemical potency to prove target engagement and functional modulation within the complex environment of a living cell. By systematically employing a workflow of biochemical assays, cellular target engagement studies like CETSA, and functional downstream analyses, researchers can build a robust and reliable MoA profile. This multi-pillar approach, combined with comprehensive selectivity screening, is the bedrock of modern drug discovery, ensuring that promising compounds are advanced based on a solid mechanistic foundation.

References

A Comparative Guide to the ADME Properties of 4-Methyl-7-Azaindole Analogs: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

The 4-methyl-7-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, finding application in the development of therapeutics ranging from kinase inhibitors for oncology to antiviral agents.[1] The strategic introduction of a nitrogen atom into the indole ring system, creating an azaindole, can significantly modulate a molecule's physicochemical properties, often leading to improved potency, selectivity, and critically, more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[2] This guide provides a comparative analysis of the ADME properties of 4-methyl-7-azaindole analogs, drawing upon data from various studies on related azaindole derivatives to establish key structure-activity relationships (SAR) and guide future drug design efforts.

The Rationale for Azaindole Scaffolds in Drug Discovery

The substitution of a carbon atom in the benzene ring of an indole with a nitrogen atom to form an azaindole is a well-established bioisosteric replacement strategy. This modification can impart several advantageous properties:

  • Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to the corresponding indole.

  • Modulated Lipophilicity: The introduction of a nitrogen atom generally lowers the lipophilicity (LogP/LogD) of a molecule, which can be beneficial for reducing off-target effects and improving pharmacokinetic properties.[3]

  • Improved Metabolic Stability: The electron-withdrawing nature of the pyridine ring in azaindoles can make the scaffold less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for indoles.[4][5]

  • Novel Intellectual Property: The use of azaindole scaffolds can provide a pathway to novel chemical matter with distinct patentability.

This guide will delve into the experimental assessment of these properties, providing both comparative data and detailed protocols for key in vitro ADME assays.

Comparative ADME Profiles of Azaindole Analogs

Compound/Analog TypeTarget/ApplicationKey ADME PropertyObservationReference
Indole vs. 4-Azaindole PAK1 InhibitorsSolubility, Permeability, ClearanceThe 4-azaindole analog showed improved aqueous solubility and lower plasma protein binding compared to the parent indole. This translated to a 20-fold decrease in unbound clearance in mouse pharmacokinetic studies.[3]
7-Azaindole Derivatives HPK1 InhibitorsMetabolic Stability (Human Liver Microsomes)The 7-azaindole motif was identified as a potential metabolic soft spot, susceptible to oxidative metabolism. Modifications to mitigate this led to improved metabolic stability.[4]
Substituted 7-Azaindoles AntiviralSolubility, Metabolic StabilityA systematic replacement of carbon with nitrogen in an indole scaffold to form four different azaindole derivatives resulted in uniformly enhanced solubility (>25-fold) and improved metabolic stability in human liver microsomes.
3,5-Disubstituted-7-Azaindoles Anti-trypanosomalSolubility, Metabolic ClearanceIntroduction of a basic amine consistently and dramatically improved human liver microsomal clearance and aqueous solubility, likely due to increased ionization at physiological pH.[6]
ASM-7 (7-Azaindole Derivative) SARS-CoV-2 InhibitorPharmacokineticsExhibited favorable targetability towards the lung and was deemed suitable for oral administration in lung-related diseases based on in vivo mouse studies.[7]

Experimental Protocols for Key ADME Assays

The following are detailed, step-by-step methodologies for common in vitro assays used to characterize the ADME properties of drug candidates like 4-methyl-7-azaindole analogs.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone for assessing a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.

Workflow for HLM Stability Assay

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare buffer, cofactors (NADPH), and HLM B Prepare stock solution of test compound C Prepare positive control (e.g., testosterone) D Pre-incubate HLM and test compound at 37°C C->D E Initiate reaction by adding NADPH D->E F Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with cold acetonitrile containing an internal standard F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Determine percent of compound remaining over time I->J K Calculate half-life (t½) and intrinsic clearance (Clint) J->K

Caption: Workflow for assessing metabolic stability in human liver microsomes.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in buffer.

    • Prepare a 1 mM stock solution of the 4-methyl-7-azaindole analog in DMSO.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the human liver microsomes (final concentration typically 0.5 mg/mL).

    • Add the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate the proteins.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the appropriate formula.

Aqueous Solubility Assay (Thermodynamic)

This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.

Workflow for Thermodynamic Solubility Assay

Solubility_Workflow A Add excess solid compound to aqueous buffer (e.g., PBS, pH 7.4) B Equilibrate the suspension for 24-48 hours with shaking at a constant temperature A->B C Separate the solid from the dissolved compound (centrifugation or filtration) B->C D Quantify the concentration of the compound in the supernatant C->D E Analysis via LC-MS/MS, HPLC-UV, or other suitable method D->E

Caption: Workflow for determining thermodynamic aqueous solubility.

Detailed Protocol:

  • Sample Preparation:

    • Add an excess amount of the solid 4-methyl-7-azaindole analog to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separation:

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a low-binding filter.

  • Quantification:

    • Prepare a standard curve of the compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Dilute the supernatant and analyze it along with the standard curve using a validated analytical method such as HPLC-UV or LC-MS/MS.

    • Determine the concentration of the dissolved compound, which represents its thermodynamic solubility.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict intestinal permeability and the potential for active transport.

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_cell_culture Cell Culture cluster_experiment Permeability Experiment cluster_analysis Analysis A Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) B Culture for ~21 days to allow for differentiation and monolayer formation A->B C Verify monolayer integrity (TEER measurement) B->C D Wash cell monolayers with transport buffer C->D E Add test compound to the apical (A) or basolateral (B) side D->E F Incubate at 37°C with gentle shaking E->F G Collect samples from the receiver compartment at various time points F->G H Quantify compound concentration in donor and receiver samples via LC-MS/MS G->H I Calculate the apparent permeability coefficient (Papp) H->I J Determine the efflux ratio (Papp B-A / Papp A-B) I->J

Caption: Workflow for the Caco-2 cell permeability assay.

Detailed Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports in a multi-well plate format.

    • Culture the cells for approximately 21 days, changing the media every 2-3 days, to allow them to differentiate into a polarized monolayer.

    • Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Add the 4-methyl-7-azaindole analog (typically at a concentration of 10 µM) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Perform the experiment in the reverse direction to assess active efflux.

  • Sample Analysis:

    • Quantify the concentration of the compound in all collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.

Conclusion and Future Directions

The 4-methyl-7-azaindole scaffold represents a valuable starting point for the design of novel therapeutics. As demonstrated by the compiled data, the azaindole core generally confers favorable ADME properties, particularly in terms of enhanced solubility and metabolic stability, when compared to traditional indole-based structures. However, it is crucial for drug discovery teams to recognize that the overall ADME profile is highly dependent on the nature and position of substituents on the azaindole ring.

Early and iterative assessment of ADME properties using the assays described in this guide is paramount. A thorough understanding of the structure-ADME relationships will enable the rational design of 4-methyl-7-azaindole analogs with optimized pharmacokinetic profiles, ultimately increasing the probability of identifying successful clinical candidates. Future research should focus on systematic studies of substituted 4-methyl-7-azaindole analogs to build more comprehensive predictive models for this important chemical class.

References

Safety Operating Guide

Navigating the Safe Handling of 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its analogs are pivotal building blocks in the synthesis of novel therapeutics. As with any potent compound, a thorough understanding of its safe handling is not just a regulatory formality but a cornerstone of scientific excellence and personal safety. This guide provides a comprehensive operational plan for the handling and disposal of this compound, grounded in established safety protocols and practical laboratory experience.

Hazard Assessment: Understanding the Risks

The first step in any laboratory procedure is a comprehensive risk assessment. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the GHS07 pictogram, indicating that it is harmful and an irritant.

The specific hazard statements associated with this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile necessitates a cautious and well-planned approach to minimize exposure during all stages of handling, from receipt of the material to the disposal of waste.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Lab Coat- N95 Respirator or work in a certified chemical fume hoodTo prevent skin contact with the solid, protect eyes from dust particles, and avoid inhalation of airborne particulates.
Solution Preparation and Transfers - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Lab Coat- Work in a certified chemical fume hoodTo protect against splashes and inhalation of solvent vapors containing the dissolved compound.
Reaction Work-up and Purification - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Lab Coat- Face Shield (if splash risk is high)- Work in a certified chemical fume hoodProvides an extra layer of protection during procedures with a higher risk of splashes or aerosol generation.
Waste Disposal - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab CoatTo ensure protection during the handling and sealing of waste containers.

Note on Glove Selection: While nitrile gloves are commonly used, for pyridine-based compounds, neoprene gloves can offer superior protection. Always check the glove manufacturer's compatibility chart for the specific solvents being used.

Operational Plan: From Benchtop to Disposal

The following workflow provides a step-by-step guide for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Ventilation Ensure Fume Hood is Operational Prep->Ventilation Verify Materials Gather All Necessary Equipment Ventilation->Materials Weigh Weigh Compound in Fume Hood Materials->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste in Labeled Containers Segregate->Dispose

Figure 1: A stepwise workflow for the safe handling of this compound.
Pre-Operational Checks

  • Don PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

  • Verify Ventilation: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble Materials: Gather all necessary glassware, reagents, and equipment to minimize movement in and out of the handling area.

Handling Procedures
  • Weighing: If the compound is a solid, weigh it carefully within the fume hood to prevent the generation of dust. Use a draft shield if necessary.

  • Solution Preparation: Add solvents slowly to the solid to avoid splashing. Ensure the container is appropriately sized for the volume of the solution.

  • Reaction: Conduct all reactions within the fume hood. Use appropriate temperature and pressure controls.

Post-Operational Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and glassware that have come into contact with the compound. A suitable decontamination solution may include a mild detergent and water, followed by a solvent rinse.

  • Waste Segregation: Segregate waste into solid and liquid streams. All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.

  • Waste Disposal: Collect all waste in clearly labeled, sealed containers. The label should include the chemical name and associated hazards.

Emergency Procedures: Be Prepared

Spills
  • Small Spills (in a fume hood): Absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.

  • Large Spills: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire
  • In case of a fire involving this compound, use carbon dioxide, dry chemical powder, or appropriate foam.[1] Water spray can be used to cool fire-exposed containers.[1]

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[2]

  • Waste Collection: Use designated, leak-proof, and clearly labeled containers for both solid and liquid waste.

  • Storage: Store waste containers in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Incineration is a common disposal method for pyridine-containing waste.[3]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.